Product packaging for Boc-orn(boc)-OH(Cat. No.:CAS No. 57133-29-6)

Boc-orn(boc)-OH

Cat. No.: B558250
CAS No.: 57133-29-6
M. Wt: 332,4 g/mole
InChI Key: WPTUQMUCTTVOFW-BONVTDFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-orn(boc)-OH, also known as this compound, is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 332,4 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N2O3 B558250 Boc-orn(boc)-OH CAS No. 57133-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-9-7-8-10(11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOJSMIZZYHNQG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426767
Record name BOC-ORN(BOC)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57133-29-6
Record name BOC-ORN(BOC)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Nα,Nδ-di-Boc-L-ornithine (Boc-orn(boc)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Nα,Nδ-di-Boc-L-ornithine, a key building block in peptide synthesis and drug discovery.

Introduction

Nα,Nδ-di-Boc-L-ornithine, systematically named (S)-2,5-bis((tert-butoxycarbonyl)amino)pentanoic acid and commonly referred to as Boc-orn(boc)-OH, is a derivative of the non-proteinogenic amino acid L-ornithine. The presence of two acid-labile tert-butyloxycarbonyl (Boc) protecting groups on both the α- and δ-amino functionalities makes it a valuable reagent in synthetic organic chemistry, particularly in the construction of complex peptides and other macromolecules. The Boc groups offer robust protection under a variety of reaction conditions while allowing for straightforward deprotection under acidic conditions.

Chemical and Physical Properties

General Properties
PropertyValueReference
CAS Number 57133-29-6[1]
Molecular Formula C₁₅H₂₈N₂O₆[1]
Molecular Weight 332.4 g/mol [1]
Appearance White to off-white powder[2]
Solubility

This compound is generally soluble in a range of organic solvents.

SolventSolubilityReference
Dimethylformamide (DMF)Soluble[3]
Dimethyl sulfoxide (DMSO)Soluble[3]
Dichloromethane (DCM)Soluble[4]
MethanolSoluble[2]
WaterSparingly soluble[5]
Spectroscopic Data (Predicted)

Detailed experimental spectra for this compound are not widely published. The following are predicted key characteristics based on the structure and data from similar compounds.

TechniquePredicted Key FeaturesReference
¹H NMR Signals around 1.4 ppm (18H, s, Boc CH₃), 1.5-1.9 ppm (4H, m, β,γ-CH₂), 3.1 ppm (2H, m, δ-CH₂), 4.1 ppm (1H, m, α-CH), 5.0-5.5 ppm (2H, broad, NH), 10-12 ppm (1H, broad, COOH).[6][7]
¹³C NMR Signals around 25-30 ppm (β,γ-CH₂), 28 ppm (Boc CH₃), 40 ppm (δ-CH₂), 53 ppm (α-CH), 80 ppm (Boc C(CH₃)₃), 156 ppm (Boc C=O), 175 ppm (COOH).[8][9]
IR (Infrared) Broad absorption around 3300 cm⁻¹ (N-H, O-H stretching), ~2980 cm⁻¹ (C-H stretching), ~1700 cm⁻¹ (C=O stretching of carbamate and carboxylic acid).[7]
Mass Spectrometry [M+H]⁺ at m/z 333.2, [M+Na]⁺ at m/z 355.2.[1]

Experimental Protocols

Synthesis of Nα,Nδ-di-Boc-L-ornithine

A common method for the synthesis of Boc-protected amino acids involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Materials:

  • L-ornithine hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dioxane

  • Water

  • Ethyl acetate

  • 5% Citric acid solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-ornithine hydrochloride (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Adjust the pH of the solution to 9-10 with a suitable base such as sodium hydroxide or triethylamine.

  • Add di-tert-butyl dicarbonate (2.2-2.5 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc anhydride.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 5% citric acid solution.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification L-Ornithine L-Ornithine Reaction_Vessel Reaction in Dioxane/Water (Basic pH) L-Ornithine->Reaction_Vessel Boc_Anhydride (Boc)₂O Boc_Anhydride->Reaction_Vessel Acidification Acidification Reaction_Vessel->Acidification Extraction Extraction with Ethyl Acetate Acidification->Extraction Purification_Step Purification (Recrystallization/Chromatography) Extraction->Purification_Step Final_Product This compound Purification_Step->Final_Product

Synthesis workflow for this compound.

Deprotection of Nα,Nδ-di-Boc-L-ornithine

The Boc groups are labile to strong acids. Complete deprotection of both Boc groups can be achieved using reagents like trifluoroacetic acid (TFA).

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water) - optional

  • Cold diethyl ether

Procedure:

  • Dissolve this compound in dichloromethane.

  • Add a solution of 25-50% trifluoroacetic acid in dichloromethane. If the substrate is sensitive to side reactions, scavengers like TIS and water can be added.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Precipitate the deprotected L-ornithine salt by adding cold diethyl ether.

  • Centrifuge or filter to collect the precipitate.

  • Wash the solid with cold diethyl ether and dry under vacuum.

Deprotection_Pathway Boc_Orn_Boc This compound L_Ornithine L-Ornithine·2TFA Boc_Orn_Boc->L_Ornithine Deprotection Byproducts tert-butyl cation + CO₂ Boc_Orn_Boc->Byproducts TFA_DCM TFA / DCM TFA_DCM->L_Ornithine

Deprotection of this compound.

Applications in Research and Drug Development

Peptide Synthesis

This compound is a valuable building block in Boc-chemistry solid-phase peptide synthesis (SPPS). The orthogonal protection strategy allows for the selective deprotection of the α-amino group for chain elongation, while the δ-amino group remains protected. This is particularly useful for the synthesis of peptides containing ornithine residues, which can be further modified or cyclized.

Synthesis of Arginine Analogs

The δ-amino group of ornithine can be guanidinylated to form arginine. By using this compound, chemists can introduce an ornithine residue into a peptide and then convert it to an arginine residue at a later stage of the synthesis.

Drug Development

Ornithine-containing peptides have been investigated for a variety of therapeutic applications, including antimicrobial and anticancer agents. This compound serves as a key starting material for the synthesis of these complex peptide-based drug candidates. The ability to control the protection and deprotection of the amino groups is crucial for the successful synthesis of these molecules.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place.

Conclusion

Nα,Nδ-di-Boc-L-ornithine is a versatile and important reagent for chemical and pharmaceutical research. Its dual Boc-protection scheme provides a robust and reliable means of incorporating ornithine into complex molecules. The experimental protocols provided in this guide offer a starting point for the synthesis and deprotection of this compound, which can be optimized for specific applications. As the demand for novel peptide-based therapeutics continues to grow, the utility of this compound in drug discovery and development is expected to increase.

References

In-Depth Technical Guide to Nα,Nδ-di-Boc-L-ornithine (Boc-orn(boc)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα,Nδ-di-tert-butoxycarbonyl-L-ornithine, commonly referred to as Boc-orn(boc)-OH. This derivative of the non-proteinogenic amino acid L-ornithine is a valuable building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of peptide-based therapeutics. The dual protection of both the α-amino and δ-amino groups with the acid-labile tert-butoxycarbonyl (Boc) group allows for strategic and selective chemical manipulations, making it a versatile tool for researchers.

Core Chemical Properties and Data

Nα,Nδ-di-Boc-L-ornithine is characterized by the presence of two Boc protecting groups, which impart specific solubility and reactivity properties. These protecting groups prevent unwanted side reactions at the amino functionalities during chemical synthesis.

PropertyValue
Synonyms Nα,Nδ-bis-Boc-L-ornithine, Boc-L-Orn(Boc)-OH
Molecular Formula C₁₅H₂₈N₂O₆
Molecular Weight 332.39 g/mol
Appearance Typically a white to off-white powder
Solubility Soluble in many organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM)

Applications in Research and Drug Development

The primary application of this compound lies in its use as a protected amino acid building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1] The orthogonal nature of the Boc protecting groups, which can be removed under specific acidic conditions, allows for the controlled and sequential elongation of peptide chains.

Key applications include:

  • Synthesis of Complex Peptides: The dual protection allows for the selective deprotection of other protecting groups on a peptide chain without affecting the ornithine side chain.

  • Development of Peptide-Based Therapeutics: Ornithine and its derivatives are often incorporated into peptide drugs to enhance their biological activity, stability, and pharmacokinetic profiles.[1]

  • Prodrug Synthesis: The Boc groups can be part of a prodrug strategy, where their cleavage in vivo releases the active pharmaceutical ingredient.[1]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of Amines

This protocol outlines a general method for the protection of amino groups using di-tert-butyl dicarbonate (Boc anhydride), which can be adapted for the synthesis of this compound from L-ornithine.

Materials:

  • Amine (e.g., L-ornithine hydrochloride)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Base (e.g., Triethylamine (NEt₃) or Sodium Hydroxide (NaOH))

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a water/acetone mixture)

  • Distilled water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine substrate in the chosen solvent system. If starting with an amine salt, add the base and stir for a few minutes to liberate the free amine.

  • Add di-tert-butyl dicarbonate to the reaction mixture. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (indicated by the disappearance of the starting amine), proceed with the workup.

  • If using an organic solvent, wash the reaction mixture with water. If using an aqueous system, extract the product with an organic solvent like dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to obtain the pure N-Boc protected product.[2]

Protocol 2: Deprotection of Boc Groups

The removal of the Boc protecting groups is typically achieved under acidic conditions.

Materials:

  • N-Boc protected compound (e.g., a peptide containing a this compound residue)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water, thioanisole - depending on the peptide sequence)

Procedure:

  • Dissolve the N-Boc protected compound in dichloromethane.

  • Prepare a cleavage cocktail containing TFA and appropriate scavengers. A common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

  • Add the cleavage cocktail to the solution containing the protected compound.

  • Stir the reaction mixture at room temperature. The deprotection time can vary from 1 to 4 hours, depending on the stability of the peptide and the other protecting groups present.

  • After the cleavage is complete, precipitate the deprotected peptide by adding cold diethyl ether.

  • Collect the peptide pellet by centrifugation and wash it several times with cold diethyl ether to remove the cleavage reagents and scavengers.

  • Dry the final peptide product under vacuum.[3]

Visualizing the Workflow: this compound in Peptide Synthesis

The following diagram illustrates a simplified workflow for the incorporation of a Boc-protected amino acid, such as this compound, during solid-phase peptide synthesis.

Peptide_Synthesis_Workflow cluster_resin Solid Support (Resin) cluster_synthesis_cycle Peptide Elongation Cycle cluster_final_steps Final Steps Resin Resin Deprotection Boc Deprotection (e.g., TFA) Resin->Deprotection Start with N-Boc-amino acid-resin Washing1 Washing Deprotection->Washing1 Coupling Coupling of This compound Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Deprotection Repeat for next amino acid Final_Cleavage Final Cleavage from Resin Washing2->Final_Cleavage After last amino acid Purification Purification (e.g., HPLC) Final_Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis using Boc-protected amino acids.

References

Nα,δ-bis(tert-butoxycarbonyl)-L-ornithine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 57133-29-6

This technical guide provides an in-depth overview of Nα,δ-bis(tert-butoxycarbonyl)-L-ornithine (Boc-orn(boc)-OH), a key building block for researchers, scientists, and professionals in drug development and peptide chemistry. This document details its chemical properties, synthesis, and primary applications, with a focus on its role in solid-phase peptide synthesis (SPPS).

Core Concepts and Physicochemical Properties

This compound is a derivative of the non-proteinogenic amino acid L-ornithine where both the alpha (α) and delta (δ) amino groups are protected by the acid-labile tert-butoxycarbonyl (Boc) group. This dual protection is crucial for preventing unwanted side reactions at these amino groups during peptide synthesis, allowing for the controlled and sequential assembly of amino acids into a peptide chain.

The physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers.

PropertyValue
CAS Number 57133-29-6
Molecular Formula C15H28N2O6
Molecular Weight 332.4 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and Chloroform.

Synthesis and Preparation

The synthesis of this compound involves the protection of both the α- and δ-amino groups of L-ornithine using a Boc-protecting reagent, typically di-tert-butyl dicarbonate (Boc anhydride), under basic conditions. A general protocol, adapted from the synthesis of the analogous Boc-Lys(Boc)-OH, is provided below.[1]

Experimental Protocol: Synthesis of Boc-L-orn(Boc)-OH[1]

Materials:

  • L-ornithine hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1,4-Dioxane

  • Water

  • 4 M Potassium hydrogen sulfate (KHSO4) solution

  • Ethyl acetate

Procedure:

  • Dissolve L-ornithine hydrochloride in a 1:1 (v/v) mixture of 1,4-dioxane and water.

  • Adjust the pH of the solution to 10-11 by the dropwise addition of 1 M NaOH solution while stirring.

  • Dissolve an excess of di-tert-butyl dicarbonate (approximately 2.2-2.5 equivalents) in 1,4-dioxane.

  • Slowly add the (Boc)2O solution to the L-ornithine solution.

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the dioxane.

  • Acidify the remaining aqueous solution to a pH of 1-2 with 4 M KHSO4 solution.

  • Extract the product with ethyl acetate (2x).

  • Combine the organic phases and dry under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization if necessary.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Boc-chemistry solid-phase peptide synthesis (SPPS). SPPS is a powerful technique that allows for the stepwise synthesis of peptides on a solid support (resin). The Boc group serves as a temporary protecting group for the α-amino group, which is removed at each cycle to allow for the coupling of the next amino acid in the sequence.

Boc-SPPS Workflow

The general workflow for incorporating a Boc-protected amino acid, such as this compound, into a growing peptide chain on a solid support is illustrated in the following diagram.

sp_ps_workflow start Start: Resin with Free Amino Group coupling Coupling: Add this compound + Coupling Reagents (e.g., DCC/HOBt) start->coupling wash1 Wash (e.g., DMF, DCM) coupling->wash1 deprotection Deprotection: Remove α-Boc group (e.g., TFA in DCM) wash1->deprotection neutralization Neutralization: (e.g., DIEA in DCM) deprotection->neutralization wash2 Wash (e.g., DCM, DMF) neutralization->wash2 next_cycle Ready for Next Amino Acid Coupling wash2->next_cycle end Repeat Cycles until Peptide is Synthesized next_cycle->end end->coupling Next Cycle

Caption: General workflow for Boc-SPPS.

Experimental Protocol: Boc-SPPS Cycle

The following is a generalized protocol for a single coupling cycle in Boc-SPPS.

Materials:

  • Peptide-resin with a free N-terminal amino group

  • This compound

  • Coupling reagents (e.g., Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or HATU)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: Trifluoroacetic acid (TFA) in DCM (typically 25-50%)

  • Neutralization solution: N,N-Diisopropylethylamine (DIEA) in DCM (typically 5-10%)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM or DMF in a reaction vessel.

  • Deprotection: Treat the resin with the TFA/DCM solution to remove the N-terminal Boc group. This is typically done for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM and then DMF to remove residual TFA and the cleaved Boc group.

  • Neutralization: Treat the resin with the DIEA/DCM solution to neutralize the resulting trifluoroacetate salt of the N-terminal amine.

  • Washing: Wash the resin with DCM and DMF to remove excess base.

  • Coupling: Dissolve this compound and a coupling agent (e.g., DCC/HOBt or HATU) in DMF and add it to the resin. Allow the reaction to proceed for 1-2 hours. The completion of the coupling can be monitored using a ninhydrin (Kaiser) test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

Logical Relationships in Boc Protection Strategy

The utility of this compound in peptide synthesis is rooted in the principle of differential acid lability of the protecting groups. The α-amino Boc group is removed under moderately acidic conditions (e.g., TFA), while the δ-amino Boc group and other side-chain protecting groups (often benzyl-based in classical Boc-SPPS) remain intact. These more robust protecting groups require a much stronger acid (e.g., HF) for their removal during the final cleavage step. This hierarchical deprotection strategy is fundamental to the controlled, stepwise synthesis of peptides.

protection_strategy fully_protected Fully Protected Amino Acid (e.g., this compound) tfa_deprotection Moderate Acid Treatment (e.g., TFA in DCM) fully_protected->tfa_deprotection hf_cleavage Strong Acid Cleavage (e.g., HF) fully_protected->hf_cleavage Simultaneous deprotection (Final Step) alpha_deprotected α-Amino Deprotected (Side-chain remains protected) tfa_deprotection->alpha_deprotected Selective α-Boc removal alpha_deprotected->hf_cleavage fully_deprotected Fully Deprotected Amino Acid hf_cleavage->fully_deprotected Side-chain deprotection & resin cleavage

Caption: Orthogonal deprotection logic in Boc-SPPS.

Conclusion

Nα,δ-bis(tert-butoxycarbonyl)-L-ornithine is an essential reagent for the synthesis of peptides containing ornithine residues, particularly within the framework of Boc-chemistry SPPS. Its dual-protection scheme allows for the selective and controlled elongation of peptide chains, making it a valuable tool for researchers in the fields of medicinal chemistry, biochemistry, and drug discovery. The protocols and principles outlined in this guide provide a solid foundation for the effective utilization of this compound in the laboratory.

References

A Technical Guide to Nα,Nδ-di-tert-butyloxycarbonyl-L-ornithine (Boc-orn(boc)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα,Nδ-di-tert-butyloxycarbonyl-L-ornithine (Boc-orn(boc)-OH), a key building block in contemporary peptide synthesis and various applications within drug discovery and development. This document outlines its chemical structure, physicochemical properties, a detailed synthetic protocol, and its applications, presenting data in a clear and accessible format for laboratory and research settings.

Core Concepts and Physicochemical Properties

This compound is a derivative of the non-proteinogenic amino acid L-ornithine, where both the alpha (α) and delta (δ) amino groups are protected by tert-butyloxycarbonyl (Boc) groups. This dual protection enhances the compound's stability and makes it a valuable intermediate for the synthesis of complex peptides and other bioactive molecules.[1] The Boc protecting groups can be removed under acidic conditions, allowing for controlled and selective deprotection during synthetic workflows.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C15H28N2O6[1][2]
Molecular Weight 332.4 g/mol [1]
CAS Number 57133-29-6[1]
Melting Point 117-124 °C[1]
Appearance White to off-white powderInferred from similar compounds
Optical Rotation [α]D20 = -7 ± 2º (c=1 in DMF)[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions 0-8°C[1]

Molecular Structure and Synthesis

The structural representation of this compound is crucial for understanding its reactivity and role in synthetic chemistry.

Boc_orn_boc_OH_Structure cluster_ornithine cluster_alpha_boc cluster_delta_boc N_alpha N C_alpha N_alpha->C_alpha H C_boc_alpha C N_alpha->C_boc_alpha H C_carboxyl C C_alpha->C_carboxyl C_beta C_alpha->C_beta O_carboxyl1 O C_carboxyl->O_carboxyl1 O_carboxyl2 OH C_carboxyl->O_carboxyl2 C_gamma C_beta->C_gamma C_delta C_gamma->C_delta N_delta N C_delta->N_delta C_boc_delta C N_delta->C_boc_delta H O_boc_alpha1 O C_boc_alpha->O_boc_alpha1 O_boc_alpha2 O C_boc_alpha->O_boc_alpha2 C_tert_butyl_alpha C(CH₃)₃ O_boc_alpha2->C_tert_butyl_alpha O_boc_delta1 O C_boc_delta->O_boc_delta1 O_boc_delta2 O C_boc_delta->O_boc_delta2 C_tert_butyl_delta C(CH₃)₃ O_boc_delta2->C_tert_butyl_delta

Caption: Chemical structure of Nα,Nδ-di-Boc-L-ornithine.

Experimental Protocol: Synthesis of this compound

The following protocol describes a general method for the synthesis of Nα,Nδ-di-Boc-L-ornithine from L-ornithine hydrochloride.

Materials:

  • L-ornithine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (HCl) or citric acid solution

Procedure:

  • Dissolution: Dissolve L-ornithine hydrochloride in an aqueous solution of sodium hydroxide (2 equivalents) or in a mixture of water and dioxane/THF with triethylamine (3-4 equivalents) to neutralize the hydrochloride and deprotonate the amino groups.

  • Boc Protection: Cool the solution to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate (2.2-2.5 equivalents) dissolved in dioxane or THF dropwise to the stirred ornithine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexane or ether to remove unreacted Boc₂O and other byproducts.

    • Cool the aqueous layer to 0°C and acidify to pH 2-3 with a cold aqueous solution of HCl or citric acid.

    • Extract the product into ethyl acetate (3 times).

  • Purification:

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Product: The resulting crude product can be further purified by crystallization or column chromatography to yield pure Nα,Nδ-di-Boc-L-ornithine as a white solid.

Applications in Drug Development and Research

This compound is a versatile building block with significant applications in pharmaceutical and biochemical research.

  • Peptide Synthesis: It serves as a key intermediate in the synthesis of complex peptides. The protected ornithine can be incorporated into a peptide chain, and subsequent deprotection of the delta-amino group allows for further modifications, such as guanidination to form arginine residues or cyclization.[1]

  • Drug Development: In the pharmaceutical industry, it is utilized in the creation of prodrugs to enhance the bioavailability of active pharmaceutical ingredients.[1] Its application is also being explored in the design of inhibitors for specific biological pathways, with potential uses in cancer therapeutics.[1]

  • Bioconjugation: The compound is valuable for attaching biomolecules to other molecules or surfaces, which is a critical process in the development of targeted drug delivery systems.[1]

  • Protein Engineering: It is employed in the modification of proteins to improve their stability and functionality, which is essential for creating more effective therapeutic proteins and enzymes.[1]

Logical Workflow: Use in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the logical workflow of using a protected amino acid like this compound in a standard solid-phase peptide synthesis (SPPS) cycle.

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Start Washing1 Washing Step Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., this compound + DIC/HOBt) Washing1->Coupling Washing2 Washing Step Coupling->Washing2 Repeat Repeat Cycle for Peptide Elongation Washing2->Repeat Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) Washing2->Cleavage Final Cycle Repeat->Deprotection Purification Peptide Purification (HPLC) Cleavage->Purification

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

References

Navigating the Solubility of Nα,Nδ-di-Boc-L-ornithine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Nα,Nδ-di-Boc-L-ornithine (Boc-orn(boc)-OH), a crucial building block in peptide synthesis and pharmaceutical development. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and the formulation of peptide-based therapeutics. This document compiles available solubility information, presents a detailed experimental protocol for its determination, and offers a visual workflow to guide laboratory practices.

Solubility Profile of this compound

Precise quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature. However, based on the general characteristics of Boc-protected amino acids, a qualitative solubility profile can be inferred. These compounds typically exhibit good solubility in polar aprotic solvents and limited solubility in non-polar and aqueous solutions.

For a related compound, Nα-Boc-L-ornithine (Boc-Orn-OH), qualitative data indicates it is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[1]. Another derivative, Boc-Orn(Fmoc)-OH, is soluble in DMSO and dimethylformamide at approximately 30 mg/mL, but sparingly soluble in aqueous buffers[2].

Table 1: Expected Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesExpected SolubilityRationale & Notes
Polar AproticDimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)HighThese are standard solvents for peptide synthesis and are expected to effectively solvate the protected amino acid.
ChlorinatedDichloromethane (DCM), ChloroformModerate to HighOften used in peptide synthesis and reactions involving Boc-protected compounds[1].
EthersTetrahydrofuran (THF), DioxaneModerateMay be used in solvent mixtures for reactions.
AlcoholsMethanol, EthanolLow to ModerateThe polarity may be suitable for dissolving the compound, though less effective than polar aprotic solvents.
Non-PolarHexanes, TolueneLow to InsolubleThe polar nature of the carboxylic acid and carbamate groups limits solubility in non-polar environments.
AqueousWater, BuffersSparingly Soluble to InsolubleThe hydrophobic tert-butyl groups significantly reduce aqueous solubility[2].

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data in specific solvent systems, the shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility[3][4]. The following protocol is adapted for the determination of this compound solubility.

Objective: To determine the equilibrium solubility of this compound in a specified solvent at a constant temperature.

Materials:

  • Nα,Nδ-di-Boc-L-ornithine (this compound)

  • Analytical grade solvents of interest

  • Volumetric flasks and calibrated pipettes

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical instrument

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

    • Add a precise volume of the chosen solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation[3][4].

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The required time should be determined experimentally[4].

  • Sample Separation:

    • After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle.

    • For a more complete separation, centrifuge the vials at a high speed to pellet the undissolved solid[4].

  • Sample Processing:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles[3].

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered saturated sample using a validated HPLC method to determine the concentration.

    • The concentration of the saturated sample represents the equilibrium solubility of this compound in that solvent at the specified temperature[4].

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Solubility_Determination_Workflow start Start prep Prepare Supersaturated Solution (Excess this compound in Solvent) start->prep equilibrate Equilibrate (Constant Temperature Shaking) prep->equilibrate separate Separate Solid and Liquid Phases (Settle / Centrifuge) equilibrate->separate sample Collect and Filter Supernatant separate->sample quantify Quantify Concentration (e.g., HPLC) sample->quantify end End (Solubility Determined) quantify->end

Caption: Workflow for determining the solubility of this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of peptides and peptidomimetics. A clear understanding of its solubility is critical for:

  • Reaction Optimization: Ensuring the starting material is fully dissolved for homogenous reaction kinetics and to maximize yield.

  • Purification: Selecting appropriate solvent systems for crystallization or chromatography.

  • Formulation: While the protected amino acid itself is not typically the final active pharmaceutical ingredient (API), understanding its properties informs the handling of related intermediates in a drug development pipeline.

This guide provides a foundational understanding of the solubility of this compound. Researchers are strongly encouraged to perform experimental determinations for their specific solvent systems and conditions to ensure accurate and reproducible results.

References

A Technical Guide to Nα,Nδ-di-Boc-L-ornithine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Nα,Nδ-di-Boc-L-ornithine (Boc-orn(boc)-OH), a key building block in synthetic chemistry, particularly in the field of peptide synthesis. This document outlines reliable suppliers, quantitative specifications, detailed experimental protocols, and relevant biological pathways to support its application in research and drug development.

Core Compound Specifications and Supplier Overview

Nα,Nδ-di-Boc-L-ornithine is a derivative of the non-proteinogenic amino acid L-ornithine, where both the alpha (α) and delta (δ) amino groups are protected by tert-butyloxycarbonyl (Boc) groups. This dual protection makes it a valuable reagent in solid-phase peptide synthesis (SPPS) and other organic syntheses, allowing for the controlled incorporation of an ornithine residue into a larger molecule.

Quantitative Data from Representative Suppliers

For researchers looking to source this compound, several reputable suppliers offer this compound for research purposes. The following table summarizes key quantitative data from a selection of these suppliers to facilitate comparison.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityPhysical FormStorage Temperature
Santa Cruz Biotechnology 57133-29-6C₁₅H₂₈N₂O₆332.4Not specified; for research use onlyNot specifiedNot specified
GenoChem World 57133-29-6C₁₅H₂₈N₂O₆Not specifiedNot specifiedNot specifiedNot specified
BLD Pharmatech (via Sigma-Aldrich) 57133-29-6C₁₅H₂₈N₂O₆332.4≥97%White to off-white powder or crystals2-8°C

Note: Purity and other specifications can be lot-dependent. It is recommended to consult the certificate of analysis from the supplier for the most accurate and up-to-date information.

Experimental Protocols: Application in Solid-Phase Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy. The following is a detailed methodology for the incorporation of a this compound residue into a peptide chain on a solid support, such as a Merrifield resin.

Protocol for a Single Coupling Cycle of this compound

Materials:

  • Merrifield resin (pre-loaded with the C-terminal amino acid)

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Coupling reagent (e.g., HBTU, HATU)

  • Scavengers (e.g., triisopropylsilane, water) for cleavage

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the resin in the peptide synthesis vessel.

    • Wash the resin with DMF three times to swell it.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc protecting group of the preceding amino acid.

    • Wash the resin thoroughly with DCM (3 times) followed by DMF (3 times) to remove residual TFA and by-products.

  • Neutralization:

    • Neutralize the resin by washing with a 10% solution of DIEA in DMF for 10 minutes.

    • Wash the resin again with DMF (3 times) to remove excess base.

  • Activation and Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and a coupling reagent such as HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 5-10 minutes.

    • Add the activated this compound solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature to ensure complete coupling.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing:

    • After complete coupling, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove any unreacted reagents and by-products.

This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the peptide synthesis is complete, the N-terminal Boc group is removed as described in step 2.

    • The resin is washed with DCM and dried under vacuum.

    • The peptide is cleaved from the resin, and the side-chain Boc groups of the ornithine residue are simultaneously removed using a strong acid cocktail, typically HF or a mixture of TFA with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.

    • The cleaved peptide is then precipitated with cold diethyl ether, centrifuged, and lyophilized for purification and analysis.

Visualizing Workflows and Pathways

Experimental Workflow for SPPS

The following diagram illustrates the general workflow for a single coupling cycle in Boc-based solid-phase peptide synthesis.

SPPS_Workflow Resin Peptide-Resin (Boc-Protected) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, DMF) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling (Activated this compound) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 NextCycle Next Coupling Cycle or Final Cleavage Wash3->NextCycle

Boc-SPPS Coupling Cycle Workflow
Signaling Pathway: Polyamine Biosynthesis

L-ornithine is a central molecule in the biosynthesis of polyamines, which are crucial for cell growth, proliferation, and differentiation. The following diagram outlines the initial steps of this important metabolic pathway, starting from L-ornithine.

Polyamine_Biosynthesis cluster_spermidine cluster_spermine Ornithine L-Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine ODC->Putrescine CO₂ SpdS Spermidine Synthase Putrescine->SpdS dcSAM Decarboxylated S-adenosylmethionine (dcSAM) dcSAM->SpdS SpmS Spermine Synthase dcSAM->SpmS Spermidine Spermidine SpdS->Spermidine Spermidine->SpmS Spermine Spermine SpmS->Spermine

Polyamine Biosynthesis Pathway

In-Depth Technical Guide to Nα,Nδ-di-Boc-L-ornithine (Boc-orn(boc)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα,Nδ-di-Boc-L-ornithine, a key building block in peptide synthesis and other areas of chemical research. This document details its physicochemical properties, safety information, and relevant experimental protocols.

Chemical and Physical Properties

Nα,Nδ-di-Boc-L-ornithine, also known by its systematic name (S)-2,5-Bis((tert-butoxycarbonyl)amino)pentanoic acid, is a derivative of the amino acid L-ornithine where both the alpha (α) and delta (δ) amino groups are protected by tert-butoxycarbonyl (Boc) groups. This dual protection makes it a valuable reagent in solid-phase peptide synthesis (SPPS) and other synthetic applications where selective deprotection is required.

Table 1: Physicochemical Properties of Nα,Nδ-di-Boc-L-ornithine

PropertyValueSource(s)
CAS Number 57133-29-6[1]
Molecular Formula C₁₅H₂₈N₂O₆[1]
Molecular Weight 332.39 g/mol [1]
Appearance Solid[1]
Purity Typically ≥95%[1]
InChI InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-9-7-8-10(11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)/t10-/m0/s1[1]
InChI Key RJOJSMIZZYHNQG-JTQLQIEISA-N[1]

Safety Data Sheet Summary

A comprehensive Safety Data Sheet (SDS) for Nα,Nδ-di-Boc-L-ornithine (CAS 57133-29-6) is available from suppliers such as CymitQuimica.[1] While the full SDS should be consulted before use, this section provides a summary of key safety information.

Table 2: Hazard Identification and Precautionary Measures

Hazard CategoryGHS ClassificationPrecautionary Statements
Health Hazards Not classified as hazardous (based on available data)P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Physical Hazards Not classified as hazardousKeep container tightly closed. Store in a well-ventilated place.
Environmental Hazards No specific data availableAvoid release to the environment.

First Aid Measures:

  • Inhalation: Move to fresh air.

  • Skin Contact: Wash with soap and water.

  • Eye Contact: Rinse with plenty of water.

  • Ingestion: Rinse mouth with water.

Experimental Protocols

The primary application of Nα,Nδ-di-Boc-L-ornithine is in peptide synthesis. The Boc protecting groups are stable under basic conditions but can be removed with acid, allowing for the selective deprotection of the amino groups.

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

While a specific protocol for Boc-Orn(Boc)-OH is not detailed in the provided search results, a general workflow for Boc-based SPPS is as follows. This can be adapted for the incorporation of Nα,Nδ-di-Boc-L-ornithine.

  • Resin Preparation: The synthesis is initiated on a solid support (resin), typically with the C-terminal amino acid already attached.

  • Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed using an acid, commonly trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA).

  • Coupling: The next Boc-protected amino acid (in this case, this compound) is activated with a coupling reagent (e.g., HBTU, DIC) and then added to the resin to form a new peptide bond.

  • Washing: The resin is washed to remove excess reagents and byproducts.

  • Repeat: The cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

  • Cleavage: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

Deprotection of Boc Groups

The Boc protecting groups can be removed under acidic conditions. A common method involves treating the protected compound with a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The reaction is typically stirred at room temperature for 1-2 hours.

Visualized Workflows

General Boc-SPPS Cycle

Boc_SPPS_Cycle Resin Resin-AA-Boc Deprotection Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Coupling (Boc-AA-OH, HBTU) Neutralization->Coupling Washing Washing Coupling->Washing Peptide Resin-AA-AA-Boc Washing->Peptide Cycle Complete Peptide->Deprotection Next Cycle

Caption: A generalized workflow for a single cycle in Boc solid-phase peptide synthesis.

Boc Group Deprotection Logic

Boc_Deprotection Start Boc-Protected Amine Acid Acidic Conditions (e.g., TFA) Start->Acid Products Free Amine + Isobutylene + CO2 Acid->Products

Caption: The chemical logic for the acid-catalyzed deprotection of a Boc group.

References

An In-depth Technical Guide to Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-natural amino acids (nnAAs), also known as unnatural or non-canonical amino acids (ncAAs), represent a significant expansion of the chemical diversity available for protein engineering and drug discovery. Unlike the 20 canonical amino acids that form the basis of natural proteins, nnAAs are not found in the natural polypeptide chains of living organisms.[1] They can be naturally occurring in some organisms or, more commonly, synthetically produced.[1][2] The introduction of nnAAs into peptides and proteins allows for the creation of molecules with enhanced therapeutic properties, novel functionalities, and improved stability.[3][4] This guide provides a comprehensive overview of nnAAs, including their classification, methods of incorporation, and applications, with a focus on quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this dynamic field.

Classification and Diversity

Non-natural amino acids can be broadly categorized into two main groups: derivatives of the 20 canonical amino acids and those that are structurally distinct.[5] These modifications can range from simple changes, such as altering the stereochemistry (e.g., D-amino acids), to the introduction of complex functional groups like fluorescent labels, photocrosslinkers, or bioorthogonal handles for subsequent chemical modifications.[3][5] The ability to introduce such a wide array of chemical functionalities has led to the successful incorporation of over 200 different nnAAs into proteins, greatly expanding the tools available for protein engineering and drug development.[6][7]

Data Presentation

The expansion of the genetic code and synthetic methodologies has led to a significant increase in the number and types of nnAAs that can be incorporated into proteins. The following table summarizes key quantitative data related to the field.

MetricValueReferences
Number of Proteinogenic Amino Acids22[8]
Incorporated Non-Natural Amino Acids>200[6][7]
Codons in the Standard Genetic Code64[9]
Codons Utilized for Amino Acids61[9]
Stop Codons3 (UAG, UAA, UGA)[10]

Core Methodologies for Incorporation

The incorporation of nnAAs into peptides and proteins is primarily achieved through two powerful methodologies: chemical synthesis, specifically Solid-Phase Peptide Synthesis (SPPS), and biological incorporation via genetic code expansion.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a cornerstone technique for the chemical synthesis of peptides, including those containing nnAAs.[3] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. This method offers precise control over the sequence and allows for the incorporation of a wide variety of nnAAs at any desired position.[10]

SPPS_Workflow Resin Resin Support Resin_Swelling Resin Swelling (DMF) Resin->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (nnAA + Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Cleavage Cleavage from Resin (e.g., TFA cocktail) Washing2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis of a Peptide Containing a Non-Natural Amino Acid

This protocol outlines the manual synthesis of a peptide using the Fmoc/tBu strategy, a common method for SPPS.[3]

1. Resin Preparation: a. Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.[3] b. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[3] c. Drain the DMF.[3]

2. Fmoc Deprotection: a. Add a 20% (v/v) solution of piperidine in DMF to the resin.[3] b. Agitate the mixture for 5-10 minutes.[3] c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes. d. Wash the resin thoroughly with DMF (3-5 times).

3. Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (natural or non-natural, 3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF. b. Add a base, such as diisopropylethylamine (DIEA), to the activation mixture. c. Add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours. For sterically hindered nnAAs, this time may need to be extended, and a more potent coupling reagent may be required.[3] e. Monitor the reaction completion using a ninhydrin test.

4. Washing: a. Drain the coupling solution. b. Wash the resin with DMF (3-5 times) to remove excess reagents.

5. Repeat Cycle: a. Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Deprotection and Cleavage: a. After the final coupling and washing, perform a final Fmoc deprotection (step 2). b. Wash the resin with DMF and then with a solvent like dichloromethane (DCM). c. Dry the resin under vacuum. d. Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., trifluoroacetic acid (TFA) with scavengers).[1] e. Add the cleavage cocktail to the resin and agitate for 2-4 hours.[3] f. Filter the resin and collect the filtrate containing the cleaved peptide.

7. Peptide Precipitation and Purification: a. Precipitate the peptide by adding the TFA solution to cold diethyl ether.[3] b. Centrifuge to pellet the crude peptide and wash with cold ether.[3] c. Dry the peptide pellet. d. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Genetic Code Expansion

Genetic code expansion is a powerful technique that enables the site-specific incorporation of nnAAs into proteins in living cells.[9][10] This methodology relies on the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. The orthogonal aaRS is engineered to specifically recognize and charge the nnAA onto the orthogonal tRNA, which in turn recognizes a reassigned codon, typically a stop codon like UAG (amber), on the mRNA.[6][10]

Genetic_Code_Expansion cluster_cell Host Cell (e.g., E. coli) nnAA Non-Natural Amino Acid (nnAA) o_aaRS Orthogonal aaRS nnAA->o_aaRS charged_tRNA nnAA-tRNA o_aaRS->charged_tRNA charges o_tRNA Orthogonal tRNA o_tRNA->o_aaRS Ribosome Ribosome charged_tRNA->Ribosome Protein Protein with incorporated nnAA Ribosome->Protein translates mRNA mRNA with reassigned codon (UAG) mRNA->Ribosome

In Vivo Incorporation of nnAAs via Genetic Code Expansion.

A critical step in this process is the development of the orthogonal aaRS, which is often achieved through directed evolution.

Directed_Evolution Library aaRS Mutant Library Positive_Selection Positive Selection (Reporter gene with UAG + nnAA) Library->Positive_Selection Negative_Selection Negative Selection (Toxic gene with UAG - nnAA) Positive_Selection->Negative_Selection Negative_Selection->Library Iterate Evolved_aaRS Evolved Orthogonal aaRS Negative_Selection->Evolved_aaRS

Directed Evolution of an Orthogonal Aminoacyl-tRNA Synthetase.
Experimental Protocol: Directed Evolution of an Orthogonal aaRS in E. coli

This protocol provides a general workflow for evolving an orthogonal aaRS with specificity for a new nnAA.

1. Library Construction: a. Create a library of mutant aaRS genes. This is often done by random mutagenesis (e.g., error-prone PCR) or by targeting specific residues in the amino acid binding site for saturation mutagenesis.[8] b. Clone the library of aaRS mutants into a plasmid that also expresses the cognate orthogonal tRNA.

2. Positive Selection: a. Transform the aaRS library into E. coli cells containing a second plasmid with a reporter gene essential for survival under specific conditions (e.g., chloramphenicol acetyltransferase, CAT). b. This reporter gene must contain an in-frame amber (UAG) stop codon at a permissive site. c. Grow the transformed cells on a medium containing the nnAA of interest and the selection agent (e.g., chloramphenicol). d. Only cells expressing an aaRS mutant that can charge the orthogonal tRNA with the nnAA (or a natural amino acid) will be able to suppress the UAG codon, express the full-length reporter protein, and survive.

3. Negative Selection: a. Isolate the plasmids from the surviving colonies of the positive selection. b. Transform these plasmids into a new E. coli strain containing a plasmid with a toxic gene (e.g., barnase) that has one or more in-frame UAG codons. c. Grow the cells on a medium without the nnAA. d. Cells expressing aaRS mutants that recognize and charge the orthogonal tRNA with any of the natural amino acids will produce the toxic protein and be killed. e. Surviving colonies should contain aaRS mutants that are active with the nnAA but not with any of the 20 canonical amino acids.

4. Iteration and Characterization: a. The positive and negative selection steps can be iterated to enrich for highly active and specific aaRS mutants. b. Individual clones from the final selection are isolated and sequenced to identify the mutations. c. The specificity and efficiency of the evolved aaRS mutants are then characterized in detail, often using a fluorescent reporter protein (e.g., GFP with a UAG codon) and analyzing the protein product by SDS-PAGE and mass spectrometry.

Applications in Drug Discovery and Protein Engineering

The ability to incorporate nnAAs has revolutionized drug discovery and protein engineering. In drug discovery, nnAAs are used to enhance the stability, selectivity, and efficacy of peptide-based drugs. For example, incorporating D-amino acids can increase resistance to enzymatic degradation. In protein engineering, nnAAs with unique functionalities can be introduced to create proteins with novel catalytic activities, to serve as probes for studying protein structure and function, or to create sites for specific conjugation of other molecules, such as in the development of antibody-drug conjugates.[4]

Conclusion

Non-natural amino acids provide an unprecedented level of control over the chemical composition and function of proteins and peptides. The continued development of both chemical and biological methods for their incorporation will undoubtedly lead to further breakthroughs in basic research, biotechnology, and medicine. This guide has provided a foundational understanding of the core concepts, quantitative landscape, and detailed methodologies essential for researchers and professionals working in this exciting and rapidly evolving field.

References

Methodological & Application

Application Notes and Protocols for Boc-Orn(Boc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nα-tert-butyloxycarbonyl-Nδ-tert-butyloxycarbonyl-L-ornithine (Boc-Orn(Boc)-OH) in solid-phase peptide synthesis (SPPS). This document outlines detailed protocols for its incorporation into peptide chains, discusses its applications in drug discovery, and provides quantitative data to inform experimental design.

Introduction

This compound is a derivative of the non-proteinogenic amino acid L-ornithine, where both the alpha-amino and delta-amino groups are protected by the acid-labile tert-butyloxycarbonyl (Boc) group. In Boc-based SPPS, the Nα-Boc group serves as a temporary protecting group, which is removed at each cycle of amino acid addition, while the Nδ-Boc group provides permanent protection of the side chain, which is typically removed during the final cleavage of the peptide from the resin.[1][2] The incorporation of ornithine into peptides is of significant interest in medicinal chemistry, as it can be a precursor for arginine residues, used for lactam bridge formation to create cyclic peptides, and is a key component of many bioactive peptides.[3][4]

Applications in Research and Drug Development

The unique properties of ornithine and its derivatives make them valuable in various research and drug development contexts:

  • Peptide Cyclization: The side-chain amino group of ornithine is frequently utilized for the formation of lactam bridges with acidic amino acid side chains (e.g., aspartic acid, glutamic acid), leading to conformationally constrained cyclic peptides.[3][5] These cyclic peptides often exhibit enhanced metabolic stability, improved receptor selectivity, and increased therapeutic potential compared to their linear counterparts.[5]

  • Arginine Analogs: Ornithine is a direct precursor to arginine in the urea cycle.[4] The incorporation of ornithine into synthetic peptides allows for its subsequent conversion to arginine or other arginine analogs, providing a route to study the role of this critical residue in peptide function.

  • Bioactive Peptides: Ornithine is a component of numerous naturally occurring and synthetic bioactive peptides, including antibiotics and hormones. The ability to incorporate ornithine using this compound is crucial for the synthesis and study of these molecules.[4]

  • Targeted Drug Delivery: The side-chain amine of ornithine can be used as a point of conjugation for the attachment of cytotoxic drugs, imaging agents, or other moieties to create targeted drug delivery systems.[6]

Quantitative Data Summary

The efficiency of coupling and deprotection steps in SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize typical quantitative parameters for the use of this compound in Boc-SPPS.

Table 1: Reagent Equivalents for this compound Coupling

ReagentEquivalents (relative to resin loading)Purpose
This compound2 - 4Amino acid building block
Coupling Reagent (e.g., HBTU)2 - 4Activation of the carboxylic acid
Base (e.g., DIEA)4 - 6Neutralization and catalysis

Table 2: Typical Reaction Conditions and Outcomes

ParameterConditionExpected Outcome/EfficiencyMonitoring Method
Nα-Boc Deprotection Time20 - 30 minutes> 99% completionKaiser Test (positive result)
Coupling Time1 - 2 hours> 99% completionKaiser Test (negative result)
Final Cleavage Time1 - 2 hours at 0°CPeptide yield varies (sequence-dependent)HPLC, Mass Spectrometry
Expected Purity (post-HPLC)> 95%-HPLC

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. These protocols can be adapted for automated peptide synthesizers.

Protocol 1: Standard Boc-SPPS Cycle for this compound Incorporation

This protocol outlines a single cycle of deprotection, neutralization, and coupling for the addition of a this compound residue to a growing peptide chain on a solid support (e.g., Merrifield or MBHA resin).

Materials:

  • Peptide-resin with a free N-terminal amino group

  • This compound

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[1]

  • Neutralization Solution: 10% Diisopropylethylamine (DIEA) in DCM[7]

  • Coupling Reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Solvents: DCM, N,N-Dimethylformamide (DMF), Isopropanol (IPA) of peptide synthesis grade

  • SPPS reaction vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in the reaction vessel.[1] Drain the solvent.

  • Nα-Boc Deprotection: a. Add the deprotection solution (50% TFA in DCM) to the resin.[1] b. Perform a pre-wash by agitating for 5 minutes.[8] Drain the solution. c. Add a fresh aliquot of the deprotection solution and agitate for an additional 15-25 minutes.[8] d. Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) and IPA (2 times) to remove residual acid.[1][8]

  • Neutralization: a. Add the neutralization solution (10% DIEA in DCM) to the resin and agitate for 2 minutes.[7] b. Drain the solution and repeat the neutralization step once more.[7] c. Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[7] d. Perform a Kaiser test to confirm the presence of a free primary amine (a positive result is indicated by a blue color).[7]

  • Coupling of this compound: a. In a separate vessel, pre-activate the this compound by dissolving 2-4 equivalents of this compound and 2-4 equivalents of HBTU in DMF.[1] b. Add the pre-activated amino acid solution to the neutralized peptide-resin.[1] c. Add 4-6 equivalents of DIEA to the reaction vessel to initiate coupling.[1] d. Agitate the mixture at room temperature for 1-2 hours.[1] e. Monitor the reaction completion using the Kaiser test. A negative result (no color change) indicates that the coupling is complete.[1]

  • Washing: a. Once the coupling is complete, drain the reaction solution. b. Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[1]

The peptide-resin is now ready for the next deprotection and coupling cycle.

Protocol 2: On-Resin Side-Chain Cyclization (Lactam Bridge Formation)

A key application of incorporating ornithine is for on-resin cyclization to form a lactam bridge. It is important to note that in a standard Boc-SPPS workflow, selective deprotection of the Orn(Boc) side chain is not feasible, as the acidic conditions required would also remove the N-terminal Boc group. Therefore, on-resin cyclization involving ornithine is typically performed using an Fmoc-SPPS strategy with an orthogonally protected ornithine derivative, such as Fmoc-Orn(Mmt)-OH, where the Mmt group can be selectively removed under mildly acidic conditions that do not affect other protecting groups.[5]

For the purpose of these application notes, a conceptual protocol for on-resin lactam bridge formation is provided, highlighting the use of an orthogonal protection strategy.

Principle:

This protocol involves the assembly of a linear peptide using Fmoc-SPPS, followed by selective deprotection of the ornithine side chain and an acidic amino acid side chain (e.g., Asp or Glu), and subsequent on-resin cyclization.

Materials:

  • Linear peptide-resin containing Fmoc-Orn(Mmt)-OH and Fmoc-Asp(OtBu)-OH (or similar orthogonally protected residues)

  • Mmt Deprotection Solution: 1-2% TFA in DCM[5]

  • Fmoc Deprotection Solution: 20% Piperidine in DMF

  • Coupling Reagent for Cyclization: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA

  • DMF, DCM

Procedure:

  • Linear Peptide Synthesis: Assemble the linear peptide on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS. Incorporate Fmoc-Orn(Mmt)-OH and Fmoc-Asp(OtBu)-OH at the desired positions.

  • N-Terminal Fmoc Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF.

  • Selective Side-Chain Deprotection: a. Wash the resin with DCM. b. Treat the resin with the Mmt deprotection solution (1-2% TFA in DCM) for 2-minute intervals, repeating until the yellow color of the Mmt cation is no longer observed in the effluent.[5] This selectively removes the Mmt group from the ornithine side chain. c. Neutralize the resin with 10% DIEA in DCM.

  • On-Resin Cyclization: a. Swell the resin in DMF. b. Add a solution of HATU (3-4 equivalents) and DIEA (6-8 equivalents) in DMF to the resin. c. Allow the cyclization reaction to proceed for 2-4 hours at room temperature. d. Monitor the completion of the cyclization by taking a small sample of resin beads for cleavage and analysis by HPLC-MS.

  • Final Cleavage and Deprotection: a. Wash the resin thoroughly with DMF and DCM. b. Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

Visualizations

Boc-SPPS Workflow for this compound Incorporation

Boc_SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle Resin Peptide-Resin (Free Amine) Deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) Resin->Deprotection Start Cycle Neutralization 2. Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling 3. Coupling (this compound, HBTU, DIEA) Neutralization->Coupling Wash 4. Washing (DMF, DCM) Coupling->Wash Wash->Resin Next Cycle

Caption: A diagram of the Boc-SPPS cycle for incorporating this compound.

Ornithine in the Nitric Oxide Signaling Pathway

Ornithine is a key intermediate in the urea cycle and is linked to the nitric oxide (NO) signaling pathway through its relationship with arginine. Arginase converts arginine to ornithine and urea, thereby reducing the substrate available for nitric oxide synthase (NOS) to produce NO.[9][10]

Nitric_Oxide_Pathway Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) Arginine->NOS + O2 Arginase Arginase Arginine->Arginase Ornithine L-Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Citrulline L-Citrulline NO Nitric Oxide (NO) Vasodilation Vasodilation Neurotransmission Neurotransmission Immune Response Immune Response Urea Urea Polyamines Polyamines NOS->Citrulline NOS->NO Arginase->Ornithine Arginase->Urea ODC->Polyamines

Caption: The role of ornithine in the nitric oxide signaling pathway.

References

Application Notes and Protocols for the Incorporation of Ornithine in Boc-Solid Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient assembly of amino acids into complex peptide chains on a solid support. The Boc/Bzl strategy is a robust and well-established method within SPPS. In this approach, the α-amino group (Nα) of the growing peptide chain is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group. Repetitive cycles of acidic deprotection followed by the coupling of the next Boc-protected amino acid allow for the stepwise elongation of the peptide.

A key principle in SPPS is orthogonal protection , where different classes of protecting groups are used, each removable under specific conditions without affecting the others. In the conventional Boc/Bzl strategy, the Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while more stable, benzyl-based protecting groups (Bzl) are used for amino acid side chains. These "permanent" side-chain protecting groups, along with the peptide-resin linkage, are only removed at the final step of the synthesis using a strong acid, such as anhydrous hydrogen fluoride (HF).[1]

Selecting the Appropriate Ornithine Derivative for Boc-SPPS

Ornithine is a non-proteinogenic amino acid valuable for creating lactam bridges, attaching labels, or conjugating other molecules. When incorporating ornithine into a peptide using Boc-SPPS, the choice of side-chain protection for its delta-amino (Nδ) group is critical.

The Challenge of Using Boc-Orn(Boc)-OH:

The derivative This compound presents a significant challenge for the synthesis of linear peptides where the ornithine side chain must remain protected until the final cleavage. Both the Nα-Boc and the Nδ-Boc protecting groups are chemically identical and exhibit the same lability to acid. Consequently, the TFA treatment used to deprotect the Nα-amino group at each cycle will also remove the Boc group from the ornithine side chain. This premature deprotection of the side chain leads to unwanted side reactions, including peptide branching and the formation of complex impurities that are difficult to separate from the target peptide.

The Recommended Derivative: Boc-Orn(Z)-OH

For the successful synthesis of linear peptides containing ornithine within a Boc-SPPS framework, an orthogonally protected derivative is essential. The recommended building block is Boc-Orn(Z)-OH , where the side chain is protected by the benzyloxycarbonyl (Z or Cbz) group.[2] The Z group is stable to the repetitive TFA treatments used for Nα-Boc removal but is readily cleaved during the final strong acid (e.g., HF) cleavage step.[3] This ensures the integrity of the ornithine side chain throughout the synthesis.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle for Incorporating Boc-Orn(Z)-OH

This protocol details a standard manual Boc-SPPS cycle for the incorporation of Boc-Orn(Z)-OH or any other standard Boc-protected amino acid.

3.1. Resin Selection and First Amino Acid Loading

  • For C-terminal Peptide Acids: Merrifield or Phenylacetamidomethyl (PAM) resins are commonly used. PAM resins offer greater stability to the TFA deprotection steps, minimizing peptide loss during synthesis.[4]

  • Loading onto Merrifield Resin (Cesium Salt Method):

    • Dissolve the first Boc-amino acid in methanol (5 mL/mmol) and water (0.5 mL/mmol).

    • Adjust the pH to 7.0 with a 20% aqueous cesium carbonate solution.[5]

    • Evaporate the solution to dryness. Co-evaporate twice with DMF to ensure the cesium salt is anhydrous.[5]

    • Swell the Merrifield resin in DMF (6-8 mL/g) in a reaction vessel.

    • Add the dried Boc-amino acid cesium salt (1.0-1.2 equivalents relative to resin chlorine content) to the swollen resin.[5][6]

    • Shake the mixture at 50°C for 24 hours.[5]

    • Wash the resin sequentially with DMF, 50% DMF/water, 50% methanol/water, and methanol. Dry the resin in vacuo.[5]

3.2. The SPPS Cycle

Each cycle of amino acid addition consists of three main stages: Deprotection, Neutralization, and Coupling.

Step 1: Nα-Boc Deprotection

  • Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.

  • Perform a pre-wash by treating the resin with 50% TFA in DCM for 5 minutes.[4]

  • Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for 20-25 minutes.[4]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3x) followed by isopropanol (IPA) (2x) to remove residual acid, and finally with DCM (3x).[4]

Step 2: Neutralization After deprotection, the N-terminal amine is present as a non-nucleophilic trifluoroacetate salt and must be neutralized.

  • Standard Neutralization:

    • Treat the resin with a 10% solution of Diisopropylethylamine (DIEA) in DCM for 5-10 minutes. Repeat once.[4]

    • Wash the resin thoroughly with DCM (5x) to remove excess base.[7]

  • In Situ Neutralization (Recommended for efficiency):

    • This method combines neutralization and coupling. After the post-deprotection washes (Step 1.5), proceed directly to the coupling step. The neutralization base is added simultaneously with the activated amino acid.[7][8]

Step 3: Amino Acid Coupling This protocol uses HBTU, a common and efficient uronium salt coupling reagent.

  • In a separate vessel, dissolve the next Boc-amino acid (e.g., Boc-Orn(Z)-OH) (2-4 equivalents) and HBTU (2-4 equivalents) in a minimal amount of DMF.

  • Add this pre-activation mixture directly to the washed, TFA-salt of the peptide-resin.

  • Immediately add DIEA (4-8 equivalents) to the reaction vessel. Agitation for 10-20 minutes is typically sufficient for coupling.[7]

  • To monitor reaction completion, a small sample of resin beads can be removed, washed, and subjected to a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • After coupling is complete, drain the solution and wash the peptide-resin thoroughly with DMF (3x) and DCM (3x).

The cycle of Deprotection, Neutralization, and Coupling is repeated until the peptide sequence is fully assembled.

3.3. Final Cleavage and Deprotection

This step cleaves the completed peptide from the resin and removes all side-chain protecting groups (including the Z group from Ornithine).

  • Reagent: Anhydrous Hydrogen Fluoride (HF). Caution: HF is extremely toxic and corrosive and requires specialized laboratory equipment and safety procedures.[9][10]

  • Scavengers: Reactive carbocations generated during cleavage can cause side reactions. A scavenger mixture is essential to trap these species. A common "low-high" HF procedure is used for peptides with sensitive residues.[11]

  • Standard "High HF" Cleavage Procedure (for PAM resin):

    • Dry the peptide-resin thoroughly in vacuo.

    • Place the resin in a specialized HF-resistant reaction vessel with a Teflon-coated stir bar.[10]

    • Add a scavenger mixture. For peptides containing Arg(Tos) and Orn(Z), a common mixture is HF:p-cresol (9:1, v/v).

    • Cool the vessel to -5 to 0°C.

    • Distill anhydrous HF into the vessel (approx. 10 mL per gram of resin).[10]

    • Stir the mixture at 0°C for 60-90 minutes.[9]

    • Evaporate the HF under a stream of nitrogen.

    • Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.[11]

    • Extract the peptide from the resin using a suitable solvent (e.g., 20% aqueous acetic acid).[11]

    • Lyophilize the aqueous solution to obtain the crude peptide, which can then be purified by HPLC.

Protocol 2: Specialized Application for this compound - On-Resin Branching

While unsuitable for linear synthesis, the simultaneous deprotection of both amino groups on this compound can be strategically employed for creating branched peptides. After incorporating this compound, a standard TFA deprotection step will expose both the Nα and Nδ amines. Two different peptide chains can then be synthesized from these two points, either simultaneously or sequentially if one amine is temporarily re-protected with an orthogonal protecting group.

Workflow for Simultaneous Branching:

  • Couple this compound to the peptide-resin as per Protocol 1, Step 3.

  • Perform the Nα-Boc deprotection step as per Protocol 1, Step 1. This will deprotect BOTH the alpha and delta amino groups.

  • Wash the resin as described.

  • Perform a neutralization step (Protocol 1, Step 2).

  • For the next coupling step, use a mixture of the two different Boc-amino acids intended for the two branches, ensuring a sufficient excess of each (e.g., 4 equivalents of each). This will result in a statistical distribution of the two amino acids coupling to the two available amines.

This is an advanced application requiring careful optimization and characterization of the final products.

Data Presentation

Table 1: Reagent Quantities for a Standard Boc-SPPS Cycle (0.1 mmol scale)

Step Reagent Concentration / Amount Volume / Time
Deprotection 50% TFA in DCM - 1 x 5 min (pre-wash)
50% TFA in DCM - 1 x 20-25 min
Neutralization 10% DIEA in DCM - 2 x 5-10 min
Coupling Boc-Amino Acid 2-4 eq. (0.2-0.4 mmol) -
HBTU 2-4 eq. (0.2-0.4 mmol) -
DIEA (in situ) 4-8 eq. (0.4-0.8 mmol) 10-20 min

| Washes | DCM / DMF / IPA | - | ~10 mL per wash |

Table 2: Common Side-Chain Protecting Groups in Boc/Bzl SPPS

Amino Acid Side-Chain Protection (Group) Cleavage Condition
Arg Tosyl (Tos) High HF
Asp, Glu Benzyl ester (OBzl) High HF
Cys 4-methylbenzyl (Meb) High HF
His Benzyloxymethyl (Bom) High HF
Lys, Orn 2-Chlorobenzyloxycarbonyl (2-ClZ) High HF
Ser, Thr Benzyl ether (Bzl) High HF
Trp Formyl (For) Piperidine (pre-cleavage), then HF

| Tyr | 2-Bromobenzyloxycarbonyl (2-BrZ) | High HF |

Table 3: Common HF Cleavage Cocktails

Cocktail Name Composition Application Notes
High HF / p-cresol HF:p-cresol (9:1) General purpose, good for Arg(Tos), Orn(Z).
Low-High HF Low: HF:DMS:p-cresol (25:65:10) High: HF:p-cresol (9:1) Two-step procedure to minimize side reactions with sensitive residues like Cys, Met, Trp.[11]

| HF / Anisole | HF:Anisole (9:1) | Standard cleavage; anisole scavenges benzyl and t-butyl cations. |

Visualizations

Boc_SPPS_Workflow cluster_resin Peptide-Resin cluster_cycle SPPS Cycle Resin_AA Resin-Peptide-NH-Boc Deprotection 1. Deprotection (50% TFA/DCM) Resin_AA->Deprotection Start Cycle Neutralization 2. Neutralization (10% DIEA/DCM) Deprotection->Neutralization Wash Coupling 3. Coupling (Boc-AA-OH, HBTU, DIEA) Neutralization->Coupling Wash Coupling->Resin_AA Wash & Repeat

Caption: Standard Boc-SPPS Cycle Workflow.

Orthogonal_Protection_Logic ProtectingGroups Peptide on Resin Nα-Boc Side Chain (Z, Bzl, Tos...) Resin Linkage (PAM) Deprotected_N Nα-Amine Deprotected (for next coupling) ProtectingGroups:f1->Deprotected_N Cleaved_Peptide Final Peptide Cleaved & Fully Deprotected ProtectingGroups:f2->Cleaved_Peptide ProtectingGroups:f3->Cleaved_Peptide TFA Moderate Acid (TFA) TFA->ProtectingGroups:f1 HF Strong Acid (HF) HF->ProtectingGroups:f2 HF->ProtectingGroups:f3

Caption: Orthogonal Protection in Boc/Bzl SPPS.

References

Application Notes and Protocols for the Efficient Coupling of Boc-L-ornithine(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα,Nδ-di-Boc-L-ornithine (Boc-orn(boc)-OH) is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the creation of peptides with unique structural and functional properties. The dual Boc protection renders the ornithine side chain amenable to specific modifications and contributes to the synthesis of peptidomimetics, antimicrobial peptides, and other therapeutic candidates.[1] However, the steric hindrance presented by the two bulky tert-butyloxycarbonyl (Boc) groups can pose significant challenges to achieving high coupling efficiency.

This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide sequences using various common coupling reagents. It also addresses potential side reactions and offers troubleshooting guidance.

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is paramount for overcoming the steric hindrance of this compound and ensuring high peptide purity. While quantitative data for every specific application is sequence-dependent and should be determined empirically, the following table provides a qualitative and comparative summary of the performance of frequently used coupling reagents for sterically hindered amino acids like this compound.[2][3]

Coupling ReagentClassRelative ReactivityTypical Reaction TimeKey AdvantagesPotential Disadvantages
HATU Uronium/Aminium SaltVery High1-2 hoursHighly efficient for sterically hindered couplings; rapid reaction times; low racemization rates.[2][3]Higher cost; can cause guanidinylation of the N-terminus if used in excess.[3][4]
HBTU Uronium/Aminium SaltHigh2-4 hoursGood balance of reactivity and cost; reliable for standard and many difficult couplings.[2]Slightly less reactive than HATU; can also cause guanidinylation if used in excess.[3]
DIC/HOBt Carbodiimide/AdditiveModerate2-4 hoursCost-effective; byproducts are soluble in common washing solvents (for DIC).[3]Lower reactivity compared to onium salts; may require longer reaction times or double coupling for sterically hindered residues.[3]

Experimental Protocols

The following are generalized protocols for the manual solid-phase coupling of this compound to a resin-bound peptide with a free N-terminal amine. Equivalents are calculated based on the initial loading of the resin.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high coupling efficiency and is particularly effective for sterically demanding couplings.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in a reaction vessel.

  • Nα-Boc Deprotection:

    • Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 5 minutes.

    • Drain the solution and treat with fresh 50% TFA in DCM for 20-30 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DMF (3x).

  • Neutralization:

    • Treat the resin with a solution of 10% DIPEA in DMF for 5 minutes. Repeat this step.

    • Wash the resin with DMF (3x).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6.0 eq.) to the solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling:

    • Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), extend the reaction time or perform a second coupling.

  • Washing:

    • Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: Standard Coupling using HBTU

This protocol offers a reliable and widely used method for coupling this compound.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Procedure:

  • Resin Swelling, Nα-Boc Deprotection, and Neutralization: Follow steps 1-3 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3.0 eq.) and HBTU (2.9 eq.) in DMF.

    • Add DIPEA (6.0 eq.) to the solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Protocol 3: Cost-Effective Coupling using DIC/HOBt

This protocol uses a carbodiimide activator and is a more economical option, though it may require longer reaction times for complete coupling of this compound.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • DIC (N,N'-Diisopropylcarbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Procedure:

  • Resin Swelling, Nα-Boc Deprotection, and Neutralization: Follow steps 1-3 from Protocol 1.

  • Coupling:

    • In a separate vessel, dissolve this compound (3.0 eq.) and HOBt (3.0 eq.) in DMF.

    • Add this solution to the neutralized resin.

    • Add DIC (3.0 eq.) to the resin suspension.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Potential Side Reactions and Troubleshooting

  • Incomplete Coupling: Due to the steric hindrance of the two Boc groups, incomplete coupling is the primary challenge.

    • Solution: If a ninhydrin test is positive, extend the coupling time or perform a "double couple" by draining the reaction vessel, washing with DMF, and repeating the coupling step with a fresh solution of activated amino acid. Switching to a more powerful coupling reagent like HATU is also recommended.[2]

  • Racemization: Although urethane-protected amino acids like this compound are generally resistant to racemization, it can occur with prolonged activation times or excessive base.[5]

    • Solution: Minimize pre-activation times and use the stoichiometric amount of base necessary for the reaction. The addition of HOBt in carbodiimide-mediated couplings helps to suppress racemization.[3]

  • Guanidinylation: Uronium/aminium salt reagents like HATU and HBTU can react with the free N-terminus of the peptide chain to form a guanidinium group, which terminates the chain.[4]

    • Solution: This side reaction is more likely when the coupling reagent is used in excess. Pre-activating the amino acid for a short period before adding it to the resin can minimize this issue.[4]

Visualizing Workflows and Pathways

Experimental Workflow for SPPS

SPPS_Workflow Start Start: Peptide-Resin Swell 1. Resin Swelling (DCM then DMF) Start->Swell Deprotect 2. Nα-Boc Deprotection (50% TFA in DCM) Swell->Deprotect Wash1 3. Wash (DCM, IPA, DMF) Deprotect->Wash1 Neutralize 4. Neutralization (10% DIPEA in DMF) Wash1->Neutralize Wash2 5. Wash (DMF) Neutralize->Wash2 Couple 6. Amino Acid Coupling (this compound + Coupling Reagents + DIPEA in DMF) Wash2->Couple Monitor 7. Monitoring (Kaiser Test) Couple->Monitor Monitor->Couple Positive (Recouple) Wash3 8. Wash (DMF, DCM) Monitor->Wash3 Negative Next_AA Repeat for next AA Wash3->Next_AA Next_AA->Deprotect Yes Final_Cleavage Final Cleavage & Global Deprotection (e.g., HF or TFMSA) Next_AA->Final_Cleavage No (Final AA) End End: Purified Peptide Final_Cleavage->End Coupling_Reagents cluster_reagents Coupling Reagents cluster_components Key Components HATU HATU Activated_Ester Activated Ester Intermediate HATU->Activated_Ester Activation HBTU HBTU HBTU->Activated_Ester DIC_HOBt DIC + HOBt DIC_HOBt->Activated_Ester Boc_Orn This compound (Carboxylic Acid) Boc_Orn->Activated_Ester Activation Boc_Orn->Activated_Ester Boc_Orn->Activated_Ester Peptide_Resin Peptide-Resin (Free Amine) Peptide_Bond Formation of Peptide Bond Peptide_Resin->Peptide_Bond Base Base (e.g., DIPEA) Base->Activated_Ester Activation Base->Activated_Ester Activated_Ester->Peptide_Bond Ornithine_Pathways cluster_synthesis Peptide Synthesis cluster_application Therapeutic Applications cluster_biological Biological Role Boc_Orn This compound SPPS Solid-Phase Peptide Synthesis Boc_Orn->SPPS Orn_Peptide Ornithine-Containing Peptide SPPS->Orn_Peptide Antimicrobial Antimicrobial Peptides Orn_Peptide->Antimicrobial Drug_Delivery Targeted Drug Delivery Orn_Peptide->Drug_Delivery Cancer_Cells Cancer Cells Drug_Delivery->Cancer_Cells Targets Urea_Cycle Urea Cycle Ammonia Ammonia Detoxification Urea_Cycle->Ammonia

References

Application Notes and Protocols for the Deprotection of Boc-orn(boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of Nα,Nδ-di-Boc-L-ornithine (Boc-orn(boc)-OH). The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic and peptide synthesis due to its stability under various conditions and its susceptibility to removal under acidic conditions.[1][2] The protocols outlined below are designed to ensure efficient and clean removal of both Boc groups, a critical step in the synthesis of ornithine-containing peptides and other complex molecules.

Introduction to Boc Deprotection

The deprotection of a Boc-protected amine is an acid-labile process. The mechanism involves the protonation of the carbamate oxygen by a strong acid, followed by the cleavage of the C-O bond to generate a stable tert-butyl cation and a carbamic acid intermediate.[3][4] This carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[4]

Due to the generation of the reactive tert-butyl cation, side reactions can occur, particularly alkylation of nucleophilic residues such as tryptophan, methionine, cysteine, and tyrosine.[3] To prevent these unwanted modifications, scavengers are often added to the deprotection reaction mixture to trap the tert-butyl cation.[2][3]

Deprotection Conditions

A variety of acidic reagents and solvent systems can be employed for the removal of Boc groups. The choice of conditions often depends on the substrate's sensitivity to acid and the presence of other acid-labile protecting groups.

Table 1: Common Reagents and Conditions for Boc Deprotection
ReagentSolventTypical ConcentrationTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)[5][6]Room Temperature20 - 120 minutes[5][6]Most common and efficient method. Volatile and corrosive.
Hydrogen Chloride (HCl)1,4-Dioxane4 M[3][7]Room Temperature30 - 120 minutes[3][7]Effective alternative to TFA. Dioxane is a potential peroxide former.
p-Toluenesulfonic Acid (p-TsOH)Methanol (MeOH) / DMECatalytic to stoichiometric40°C2 hours[8]Milder acidic conditions.
Oxalyl ChlorideMethanol (MeOH)3 equivalentsRoom Temperature1 - 4 hours[9]A mild method for selective deprotection.[9]
Nitric Acid (HNO₃)Dichloromethane (DCM)Not specifiedNot specifiedNot specifiedCan be used for selective deprotection.[10]
Water--90 - 100°C< 15 minutes[11]A green and simple method for certain substrates.[11]
Fluorinated Alcohols (TFE, HFIP)--100 - 150°C30 minutes (microwave)Neutral conditions, requires elevated temperatures.[12]

TFE: 2,2,2-trifluoroethanol; HFIP: hexafluoroisopropanol

Table 2: Common Scavengers for Preventing Side Reactions
ScavengerTarget Residue(s)Typical Concentration
Triisopropylsilane (TIS)General purpose, Trp2.5 - 5% (v/v)[5][13]
Triethylsilane (TES)Trp10-20 equivalents[3]
ThioanisoleMetAs needed[3][13]
1,2-Ethanedithiol (EDT)CysAs needed[3]
WaterGeneral purpose2.5 - 5% (v/v)[5]
AnisoleTrpAs needed[3]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the complete deprotection of both Boc groups from this compound using a standard TFA/DCM solution.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Scavenger (e.g., Triisopropylsilane, TIS) (optional, but recommended)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.[3]

  • If required, add a scavenger such as TIS (2.5-5% v/v).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution (resulting in a 50% TFA in DCM solution).[3][6]

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[3] Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Once the deprotection is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.

  • Dissolve the residue in water or a suitable organic solvent.

  • Carefully neutralize the solution by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • If the product is soluble in an organic solvent, extract the aqueous layer multiple times with that solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected ornithine.

Protocol 2: Boc Deprotection using HCl in Dioxane

This protocol provides an alternative to TFA for the complete deprotection of this compound.

Materials:

  • This compound

  • 4 M HCl in 1,4-Dioxane solution

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve this compound in a minimal amount of a suitable solvent if necessary, or add the 4 M HCl in dioxane solution directly to the solid.

  • Stir the reaction mixture at room temperature for 30 minutes to a few hours.[3] Monitor the reaction for completion.

  • Upon completion, the hydrochloride salt of the deprotected ornithine may precipitate. If so, dilute the reaction mixture with anhydrous diethyl ether to facilitate complete precipitation.

  • Collect the solid product by filtration.

  • Wash the solid with anhydrous diethyl ether to remove any residual reagents.

  • Dry the product under vacuum to yield the ornithine dihydrochloride salt.

Visualizations

Deprotection Mechanism

The following diagram illustrates the acid-catalyzed deprotection mechanism of a Boc-protected amine.

Boc_Deprotection_Mechanism Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated_Boc->Carbamic_Acid - t-Butyl Cation tButyl_Cation tert-Butyl Cation Free_Amine R-NH2 (Free Amine) Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Trapped_Cation Trapped Cation tButyl_Cation->Trapped_Cation Trapping Scavenger Scavenger Deprotection_Workflow Start Start: this compound Dissolution Dissolve in Anhydrous Solvent (e.g., DCM) Start->Dissolution Scavenger_Addition Add Scavenger (optional) Dissolution->Scavenger_Addition Acid_Addition Add Acidic Reagent (e.g., TFA or HCl/Dioxane) Scavenger_Addition->Acid_Addition Reaction Stir at Appropriate Temperature Acid_Addition->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Workup: - Remove Volatiles - Neutralization - Extraction Monitoring->Workup Reaction Complete Isolation Isolate and Purify Product Workup->Isolation End End: Deprotected Ornithine Isolation->End

References

Application Notes and Protocols for TFA Deprotection of Boc-Orn(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients. Its stability under a broad range of conditions and its facile cleavage under acidic conditions make it an invaluable tool. Trifluoroacetic acid (TFA) is the most common and effective reagent for the removal of Boc protecting groups. This document provides detailed application notes and protocols for the TFA-mediated deprotection of Nα,Nδ-di-Boc-L-ornithine (Boc-Orn(Boc)-OH) to yield L-ornithine, typically as its bis-TFA salt.

Reaction Mechanism

The deprotection of a Boc-protected amine with TFA proceeds through an acid-catalyzed cleavage mechanism. The key steps are as follows:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

  • Carbocation Formation: The protonated Boc group cleaves, forming a stable tert-butyl carbocation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free amine.

  • Protonation of the Amine: The newly liberated amine is protonated by the excess TFA to form the corresponding ammonium trifluoroacetate salt.

The reactive tert-butyl carbocation generated during the reaction can lead to undesired side reactions, such as the alkylation of nucleophilic residues. While ornithine itself does not possess a highly nucleophilic side chain prone to alkylation, in the context of peptide synthesis containing residues like tryptophan or methionine, the use of scavengers is crucial.

Deprotection_Mechanism Boc_Orn This compound Protonated_Boc Protonated Boc Groups Boc_Orn->Protonated_Boc + 2 TFA Carbamic_Acid Carbamic Acid Intermediates Protonated_Boc->Carbamic_Acid - 2 t-Bu+ tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Ornithine_Amine L-Ornithine Carbamic_Acid->Ornithine_Amine - 2 CO2 CO2 CO2 Carbamic_Acid->CO2 Ornithine_TFA_Salt L-Ornithine·2TFA Ornithine_Amine->Ornithine_TFA_Salt + 2 TFA

Caption: Mechanism of TFA-mediated deprotection of this compound.

Experimental Protocols

Below are detailed protocols for the solution-phase and solid-phase TFA deprotection of this compound.

Protocol 1: Solution-Phase Deprotection of this compound

This protocol describes the complete removal of both Boc groups from this compound in a solution of TFA in dichloromethane (DCM).

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM (e.g., 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[1]

  • TFA Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution. The final concentration of TFA can range from 20% to 50% (v/v) in DCM.[1] For complete and rapid deprotection of both Boc groups, a higher concentration (e.g., 50%) is often employed.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • To the resulting oil, add cold diethyl ether to precipitate the L-ornithine bis-TFA salt.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the solid with cold diethyl ether two to three times to remove any organic-soluble impurities.

    • Dry the product under vacuum to yield L-ornithine·2TFA as a white to off-white solid.

Protocol 2: On-Resin Deprotection of a C-terminal Orn(Boc)-Peptide

This protocol is applicable for solid-phase peptide synthesis (SPPS) where the C-terminal residue is an ornithine with a Boc-protected side chain. This procedure describes the final cleavage from the resin and simultaneous deprotection of the Boc group.

Materials:

  • Peptide-resin with C-terminal Orn(Boc)

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Sintered glass funnel or reaction vessel for SPPS

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM to remove any residual solvents from previous steps.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature with agitation. The scavenger (TIS) is included to trap any reactive cations that may be generated from other protecting groups on the peptide.

  • Peptide Precipitation: Filter the TFA solution containing the cleaved peptide into a cold solution of diethyl ether to precipitate the deprotected peptide.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Data Presentation

The efficiency of the TFA deprotection of this compound is dependent on the reaction conditions. The following tables summarize the expected outcomes based on varying parameters. Note: Specific quantitative data for the solution-phase deprotection of this compound is not extensively available in the literature; therefore, this data is illustrative and based on general principles of Boc deprotection.

Table 1: Effect of TFA Concentration on Deprotection Time

TFA Concentration (% in DCM)Typical Reaction Time (at RT)Expected Outcome
20%2 - 4 hoursComplete deprotection, may require longer time.
50%1 - 2 hoursRapid and complete deprotection.[2]
100% (neat TFA)< 30 minutesVery rapid deprotection, may increase risk of side reactions for sensitive substrates.[3]

Table 2: Comparison of Deprotection Conditions and Purity

ConditionReagentsTimePurity OutcomeReference
A55% TFA/DCM30 minHigher purity on average for SPPS[3]
B100% TFA5 minLower purity on average for SPPS due to incomplete deprotection in some cases[3]

Visualizations

Experimental Workflow

The general workflow for the solution-phase deprotection and isolation of L-ornithine·2TFA is depicted below.

Workflow Start Start: this compound in DCM Add_TFA Add TFA (20-50%) at 0°C Start->Add_TFA Stir_RT Stir at Room Temperature (1-4h) Add_TFA->Stir_RT Monitor Monitor Reaction (TLC/LC-MS) Stir_RT->Monitor Evaporate Evaporate Solvent and excess TFA Monitor->Evaporate Reaction Complete Precipitate Precipitate with Cold Diethyl Ether Evaporate->Precipitate Isolate Isolate Solid by Filtration/Centrifugation Precipitate->Isolate Wash Wash with Cold Diethyl Ether Isolate->Wash Dry Dry under Vacuum Wash->Dry End End: L-Ornithine·2TFA Dry->End

Caption: Experimental workflow for solution-phase Boc deprotection.

Logical Relationships in SPPS Deprotection

The decision-making process for choosing a deprotection strategy in the context of a larger peptide containing Orn(Boc) involves considering the presence of other sensitive residues.

Logical_Relationships Peptide Peptide containing Orn(Boc) Sensitive_Residues Contains Trp, Met, or Cys? Peptide->Sensitive_Residues TFA_Scavengers Use TFA with Scavengers (e.g., TIS, water) Sensitive_Residues->TFA_Scavengers Yes TFA_Standard Use Standard TFA Cleavage Cocktail Sensitive_Residues->TFA_Standard No Deprotection Perform Deprotection TFA_Scavengers->Deprotection TFA_Standard->Deprotection

Caption: Decision tree for choosing a TFA deprotection cocktail in SPPS.

Conclusion

The TFA-mediated deprotection of this compound is a robust and efficient method for the preparation of L-ornithine bis-TFA salt. The choice of reaction conditions, particularly the concentration of TFA, can be tailored to optimize the reaction time and purity of the final product. While the protocols provided offer a general guideline, empirical optimization for specific applications is always recommended. Careful monitoring of the reaction and appropriate work-up procedures are essential for achieving high yields of the desired deprotected product.

References

Application Notes and Protocols: A Comparative Guide to Boc and Fmoc Strategies for Ornithine Incorporation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Date: December 26, 2025

Introduction

The incorporation of non-proteinogenic amino acids like L-ornithine is a critical strategy in modern peptide-based drug development. Ornithine's side chain offers a valuable site for modifications such as lactamization to enhance peptide stability and bioactivity. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), for ornithine incorporation significantly impacts synthesis efficiency, peptide purity, and the potential for side reactions. This document provides a detailed comparison of the Boc and Fmoc strategies for ornithine incorporation, complete with experimental protocols, quantitative data, and workflow visualizations to guide researchers in selecting the optimal approach for their specific needs.

The fundamental difference between the two strategies lies in the nature of the α-amino protecting group. The Boc group is acid-labile, removed by acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by bases such as piperidine.[1][2] This dictates the use of orthogonal side-chain protecting groups, which are stable to the conditions used for α-amino deprotection but can be removed during the final cleavage step.[2]

Comparative Analysis of Boc and Fmoc Strategies for Ornithine Incorporation

The selection of either the Boc or Fmoc strategy for incorporating ornithine depends on several factors, including the desired peptide's sequence, the presence of other sensitive residues, and the intended downstream modifications.

FeatureBoc Strategy (Boc-Orn(Z)-OH)Fmoc Strategy (Fmoc-Orn(Boc)-OH)
α-Amino Protection Acid-labile Boc groupBase-labile Fmoc group
Side-Chain Protection Benzyloxycarbonyl (Z) groupAcid-labile Boc group
Deprotection Conditions Repetitive TFA treatment for Boc removalRepetitive piperidine treatment for Fmoc removal
Final Cleavage Strong acids (e.g., HF, TFMSA)Strong acids (e.g., TFA)
Orthogonality Not fully orthogonal; graduated acid labilityFully orthogonal system[2]
Compatibility Less suitable for acid-sensitive residuesCompatible with acid-sensitive residues[]
Side Reactions Potential for Z group side reactionsRisk of piperidine-mediated side reactions

Quantitative Data Summary

While a direct head-to-head quantitative comparison for an identical ornithine-containing peptide is not extensively documented, the following table provides illustrative data based on the general trends observed when comparing Boc and Fmoc strategies for the synthesis of a model peptide. These trends are generally applicable to the synthesis of ornithine-containing peptides.

ParameterBoc StrategyFmoc StrategyNotes
Crude Peptide Yield ~65%~80%Higher yields are often observed with the Fmoc strategy due to milder reaction conditions.
Crude Peptide Purity (by HPLC) ~55%~75%The milder conditions of Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product.
Final Purified Peptide Yield ~25%~40%Higher crude purity simplifies purification, leading to better recovery of the final product.
Final Peptide Purity (by HPLC) >98%>98%Both strategies can yield high-purity peptides after purification.

Note: This data is illustrative and can vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.

Potential Side Reactions in Ornithine Incorporation

Boc Strategy (Boc-Orn(Z)-OH)
  • Incomplete Deprotection: The repetitive use of TFA can sometimes lead to incomplete removal of the Boc group, resulting in deletion sequences.

  • Side-Chain Protection Stability: The Z-group on the ornithine side chain is generally stable to TFA but requires strong acid (e.g., HF) for removal, which can degrade sensitive peptides.

  • Arginine to Ornithine Conversion: Inadvertent conversion of arginine to ornithine can occur during HF cleavage if the arginine side chain is protected with a nitro group.[4]

Fmoc Strategy (Fmoc-Orn(Boc)-OH)
  • Diketopiperazine Formation: This can occur at the dipeptide stage, especially if proline is one of the first two residues.[5]

  • Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to aspartimide formation under the basic conditions of Fmoc deprotection.[5]

  • Ornithine Lactam Formation: The side chain of ornithine can potentially form a lactam. This is a known fragmentation pathway in mass spectrometry and can also occur as a side reaction during synthesis, particularly if the side-chain amino group is deprotected prematurely.[6]

Experimental Protocols

Protocol for Boc-Orn(Z)-OH Incorporation in SPPS

This protocol outlines a single coupling cycle for incorporating Boc-Orn(Z)-OH into a peptide chain on a solid support.

Materials and Reagents:

  • Peptide-resin with a free N-terminal amino group

  • Boc-Orn(Z)-OH

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA), peptide synthesis grade

  • Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes in the SPPS reaction vessel. Drain the DCM.[7]

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin and agitate for 1-2 minutes. Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and IPA (2 times).[7]

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes. Drain the solution.

    • Repeat the neutralization step one more time.

    • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Boc-Orn(Z)-OH (2-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HOBt) in DMF.

    • Add the solution to the neutralized peptide-resin.

    • Add DIEA (4-6 equivalents) to initiate the coupling reaction and agitate for 1-2 hours.

    • Monitor the reaction completion using a colorimetric test (e.g., Kaiser test).

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

This cycle is repeated for each subsequent amino acid. The final cleavage and deprotection of the Z group are typically performed with a strong acid like HF.

Protocol for Fmoc-Orn(Boc)-OH Incorporation in SPPS

This protocol outlines a single coupling cycle for incorporating Fmoc-Orn(Boc)-OH into a peptide chain on a solid support.[8]

Materials and Reagents:

  • Peptide-resin with a free N-terminal amino group

  • Fmoc-Orn(Boc)-OH

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIEA) or 2,4,6-collidine

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the SPPS reaction vessel. Drain the DMF.[8]

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes at room temperature.[8]

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.[9]

    • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[8]

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Orn(Boc)-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU) in DMF.[8]

    • Add DIEA or 2,4,6-collidine (6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.

    • Monitor the reaction completion using a colorimetric test (e.g., Kaiser test).[8]

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[8]

This cycle is repeated for each subsequent amino acid. The final cleavage and deprotection of the side-chain Boc group are performed with a TFA-based cleavage cocktail.

Visualizations of Experimental Workflows

Boc_SPPS_Workflow start Start: Peptide-Resin swell 1. Swell Resin (DCM) start->swell deprotect 2. Boc Deprotection (50% TFA in DCM) swell->deprotect neutralize 3. Neutralization (10% DIEA in DCM) deprotect->neutralize deprotect->neutralize Wash (DCM/IPA) couple 4. Couple Boc-Orn(Z)-OH neutralize->couple neutralize->couple Wash (DCM) wash 5. Wash (DMF/DCM) couple->wash next_cycle Next Cycle or Final Cleavage wash->next_cycle

Caption: Boc-SPPS workflow for ornithine incorporation.

Fmoc_SPPS_Workflow start Start: Peptide-Resin swell 1. Swell Resin (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect couple 3. Couple Fmoc-Orn(Boc)-OH deprotect->couple Wash (DMF) wash 4. Wash (DMF/DCM) couple->wash next_cycle Next Cycle or Final Cleavage wash->next_cycle

Caption: Fmoc-SPPS workflow for ornithine incorporation.

Orthogonal_Protection_Strategy peptide Peptide Chain (Fmoc-Nα, Orn(Boc)-Nδ) base Base Treatment (e.g., Piperidine) peptide->base Fmoc Removal acid Acid Treatment (e.g., TFA) peptide->acid Boc Removal deprotect_n N-terminal Deprotection (Free Nα, Orn(Boc)-Nδ) base->deprotect_n deprotect_side Side-Chain Deprotection (Fmoc-Nα, Free Orn-Nδ) acid->deprotect_side

Caption: Orthogonal protection in Fmoc-Orn(Boc)-OH.

Conclusion

Both Boc and Fmoc strategies can be successfully employed for the incorporation of ornithine into synthetic peptides. The Fmoc strategy is generally favored for its milder deprotection conditions, which often lead to higher crude peptide yields and purity, and its compatibility with a wider range of acid-sensitive residues. The true orthogonality of the Fmoc/tBu protection scheme also allows for selective deprotection of the ornithine side chain for on-resin modifications.[2][]

The Boc strategy, while requiring harsher acidic conditions for deprotection and final cleavage, remains a robust and valuable method, particularly for sequences prone to aggregation where the protonation of the N-terminus during deprotection can be advantageous.

The choice between these two strategies should be made based on the specific requirements of the target peptide, considering factors such as sequence, length, presence of sensitive residues, and the need for subsequent side-chain modifications. The detailed protocols and comparative data provided in this document serve as a guide for researchers to make an informed decision and optimize their peptide synthesis workflows.

References

Application Notes and Protocols for Boc-orn(boc)-OH in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nα,Nδ-bis(tert-butyloxycarbonyl)-L-ornithine (Boc-orn(boc)-OH) in solution-phase peptide synthesis (SPPS). This document outlines detailed protocols for coupling, selective deprotection, and purification of ornithine-containing peptides, offering a valuable resource for the synthesis of complex and modified peptide structures.

Introduction

This compound is a derivative of the non-proteinogenic amino acid ornithine, where both the alpha-amino and delta-amino groups are protected by the acid-labile tert-butyloxycarbonyl (Boc) group. In solution-phase peptide synthesis, this protecting group strategy allows for the stepwise elongation of a peptide chain. The key to its utility lies in the potential for differential deprotection of the two Boc groups under carefully controlled acidic conditions, enabling subsequent modifications at either the N-terminus or the side chain. While solution-phase synthesis is a more classical approach compared to solid-phase synthesis, it remains highly relevant for large-scale production and for certain peptide sequences that are challenging to synthesize on a solid support.[1]

Data Presentation: Comparative Performance of Coupling Reagents

The choice of coupling reagent is critical for efficient peptide bond formation, especially when dealing with potentially sterically hindered amino acids. The following table summarizes the expected performance of common coupling reagents for the incorporation of this compound in solution-phase synthesis.

Coupling Reagent/MethodTypical Equivalents (Reagent/Additive)Typical Reaction Time (hours)Typical Yield (%)Racemization RiskKey Considerations & Disadvantages
DCC/HOBt 1.1 / 1.112 - 2470 - 90Low to ModerateCost-effective and widely used. The dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents, facilitating its removal by filtration.[2] Reaction times can be long.
EDC/HOBt 1.2 / 1.28 - 1875 - 95Low to ModerateThe 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) byproduct is water-soluble, simplifying work-up.
HBTU/DIPEA 1.1 / 2.01 - 485 - 98LowFast and efficient coupling. Requires careful control of stoichiometry to avoid side reactions.
PyBOP/DIPEA 1.1 / 2.01 - 485 - 98Very LowSimilar to HBTU, known for its high efficiency and low racemization.

Note: Yields are illustrative and can vary depending on the specific amino acids being coupled and the reaction conditions.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a dipeptide using this compound in solution.

This protocol describes the coupling of this compound with a C-terminally protected amino acid, for example, L-Alanine methyl ester (H-Ala-OMe).

Materials:

  • This compound

  • H-Ala-OMe·HCl (or other C-terminally protected amino acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Neutralization of Amino Acid Ester:

    • Dissolve H-Ala-OMe·HCl (1.2 equivalents) in anhydrous DCM.

    • Add DIPEA or TEA (1.2 equivalents) and stir the mixture at room temperature for 20-30 minutes.

  • Activation of this compound:

    • In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the mixture.

    • Stir the reaction mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • Add the neutralized H-Ala-OMe solution from Step 1 to the activated this compound mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

    • Combine the filtrate and washings and dilute with EtOAc.

    • Wash the organic solution sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure dipeptide, Boc-Orn(Boc)-Ala-OMe.

This protocol describes a suggested method for the selective removal of the Nα-Boc group, leaving the Nδ-Boc group intact. Note: This process may require careful optimization of reaction time and temperature to achieve high selectivity.

Materials:

  • Boc-Orn(Boc)-Peptide-OR (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Toluene (for co-evaporation)

  • Saturated NaHCO₃ solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected peptide in DCM.

    • Cool the solution to 0 °C.

    • Add a pre-chilled solution of 10-20% TFA in DCM dropwise with stirring. The lower concentration of TFA is intended to favor the more labile Nα-Boc group.

    • Stir the reaction at 0 °C and monitor closely by TLC every 15-30 minutes to observe the disappearance of the starting material and the appearance of the mono-deprotected product, while minimizing the formation of the di-deprotected species.

    • Once the selective deprotection is deemed complete by TLC (typically 1-2 hours, but requires optimization), quench the reaction by adding it to a cold, stirred saturated NaHCO₃ solution.

  • Work-up and Purification:

    • Extract the aqueous layer with EtOAc (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • The resulting crude H-Orn(Boc)-Peptide-OR can be used directly in the next coupling step or purified by column chromatography if necessary.

This protocol describes the removal of both Boc groups (Nα and Nδ) and is typically performed at the end of the peptide synthesis.

Materials:

  • Boc-Orn(Boc)-Peptide-OR

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected peptide in DCM.

    • Add an equal volume of TFA (resulting in a 50% TFA/DCM solution).[3]

    • Stir the reaction at room temperature for 30-60 minutes.

    • Monitor the deprotection by TLC until the starting material is fully consumed.

  • Isolation of the Peptide Salt:

    • Remove the solvent and excess TFA under reduced pressure (rotary evaporation).

    • Add cold diethyl ether to the residue to precipitate the peptide as its TFA salt.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the peptide salt under vacuum.

Mandatory Visualizations

SolutionPhasePeptideSynthesis cluster_cycle Peptide Elongation Cycle cluster_final Final Steps start C-Protected Amino Acid (e.g., H-Ala-OMe) coupling Coupling with This compound start->coupling dipeptide Protected Dipeptide Boc-Orn(Boc)-Ala-OMe coupling->dipeptide selective_deprotection Selective Nα-Boc Deprotection dipeptide->selective_deprotection global_deprotection Global Deprotection (TFA) dipeptide->global_deprotection Proceed to final deprotection deprotected_dipeptide Nα-Deprotected Dipeptide H-Orn(Boc)-Ala-OMe selective_deprotection->deprotected_dipeptide deprotected_dipeptide->coupling Next Coupling Cycle purification Purification (e.g., HPLC) global_deprotection->purification final_peptide Final Peptide H-Orn-Ala-OH purification->final_peptide

Caption: General workflow for solution-phase peptide synthesis using this compound.

Coupling_Mechanism cluster_activation Carboxyl Activation cluster_coupling Peptide Bond Formation cluster_byproduct Byproduct Removal Boc_Orn This compound DCC_HOBt DCC / HOBt Boc_Orn->DCC_HOBt Active_Ester Activated Ester Intermediate DCC_HOBt->Active_Ester DCU DCU (precipitate) DCC_HOBt->DCU Coupling Nucleophilic Attack Active_Ester->Coupling Amino_Ester H-Ala-OMe Amino_Ester->Coupling Protected_Dipeptide Boc-Orn(Boc)-Ala-OMe Coupling->Protected_Dipeptide Filtration Filtration DCU->Filtration

Caption: Logical relationship of the DCC/HOBt coupling reaction.

Deprotection_Pathway cluster_selective Selective Deprotection cluster_global Global Deprotection Start Boc-Orn(Boc)-Peptide-OR Mild_Acid Mild Acidic Conditions (e.g., 10-20% TFA in DCM, 0°C) Start->Mild_Acid Strong_Acid Strong Acidic Conditions (e.g., 50% TFA in DCM, RT) Start->Strong_Acid Selective_Product H-Orn(Boc)-Peptide-OR Mild_Acid->Selective_Product Selective_Product->Strong_Acid Further Deprotection Global_Product H-Orn-Peptide-OH (after ester hydrolysis) Strong_Acid->Global_Product

Caption: Deprotection pathways for bis-Boc protected ornithine peptides.

Conclusion

The use of this compound in solution-phase peptide synthesis provides a flexible strategy for the incorporation of ornithine and subsequent modifications. The success of this approach hinges on the careful selection of coupling reagents to ensure high yields and the precise control of deprotection conditions to achieve selectivity between the Nα- and Nδ-Boc groups. The protocols outlined in this document serve as a foundational guide for researchers. However, optimization of reaction parameters, particularly for the selective deprotection step, is often necessary to achieve the desired outcomes for specific peptide sequences.

References

Applications of Ornithine-Containing Peptides: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Ornithine, a non-proteinogenic amino acid, has emerged as a versatile building block in the design and synthesis of novel peptides with a wide array of applications in research, diagnostics, and therapeutics. The unique structural properties of ornithine, particularly its delta-amino group, allow for diverse chemical modifications, leading to peptides with enhanced stability, potent biological activity, and novel functionalities. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of ornithine-containing peptides.

Therapeutic Applications

Ornithine-containing peptides have shown significant promise in various therapeutic areas, including oncology, infectious diseases, and wound healing.

Anticancer Peptides

Ornithine is frequently incorporated into anticancer peptides (ACPs) to enhance their efficacy. The cationic nature of the ornithine side chain facilitates interaction with negatively charged cancer cell membranes, leading to membrane disruption and cell death.

Peptide/CompoundCancer Cell LineIC50 (µM)Reference
Poly(L-ornithine)-b-poly(L-phenylalanine) (PLO-b-PLF)HepG2 (Liver)25.3[1]
Poly(L-ornithine)-b-poly(L-phenylalanine) (PLO-b-PLF)MCF-7 (Breast)38.1[1]
Poly(L-ornithine)-b-poly(L-phenylalanine) (PLO-b-PLF)A549 (Lung)45.7[1]
Ir-cR8-BSA-NPsH22 (Liver)~88% tumor growth inhibition[2]
Nal-P-113PC9 (Lung)< 100[3]
Bip-P-113PC9 (Lung)< 100[3]
Dip-P-113PC9 (Lung)< 100[3]

Cationic ornithine-containing peptides primarily exert their anticancer effects through membrane disruption.

anticancer_pathway peptide Ornithine-Containing Anticancer Peptide interaction Electrostatic Interaction peptide->interaction Binding membrane Negatively Charged Cancer Cell Membrane disruption Membrane Disruption (Pore Formation) membrane->disruption Carpet/Toroidal Pore Model interaction->membrane lysis Cell Lysis and Death disruption->lysis

Caption: Proposed mechanism of action for ornithine-containing anticancer peptides.

This protocol outlines the determination of the cytotoxic effects of an ornithine-containing peptide on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Ornithine-containing peptide

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the ornithine-containing peptide in serum-free medium.

    • Remove the medium from the wells and add 100 µL of the diluted peptide solutions to the respective wells. Include a vehicle control (medium without peptide).

    • Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the peptide concentration to determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).[4][5][6][7]

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cancer Cells in 96-well plate prepare Prepare Peptide Serial Dilutions treat Treat Cells with Peptide (24-72h incubation) prepare->treat add_mtt Add MTT Reagent (2-4h incubation) treat->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability and IC50 read->calculate

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Peptides

The incorporation of ornithine into antimicrobial peptides (AMPs) enhances their activity against a broad spectrum of pathogens, including multidrug-resistant bacteria.[8] The cationic side chain of ornithine is crucial for the initial electrostatic interaction with the negatively charged bacterial membrane.

PeptideTarget OrganismMIC (µg/mL)Reference
Cecropin B1S. aureus3[9]
Cecropin B2S. aureus1.656[9]
Cecropin B2E. coli0.207[9]
MSI-843 (Oct-OOLLOOLOOL-NH2)Bacteria and FungiMicromolar concentrations[10]
Hybrid Peptide (BMAP27-MLT)Gram-positive and Gram-negative bacteria1-7.5 µM[11]
NN2_0018Gram-negative bacteria (MBC50)16[12]
NN2_0018Gram-positive bacteria (MBC50)8[12]

The primary mechanism of action for many ornithine-containing AMPs involves the disruption of the bacterial cell membrane through various models.

amp_mechanism amp Ornithine-Containing Antimicrobial Peptide outer_mem Bacterial Outer Membrane (Gram-) amp->outer_mem Electrostatic Interaction inner_mem Bacterial Inner (Cytoplasmic) Membrane outer_mem->inner_mem Translocation barrel Barrel-Stave Pore inner_mem->barrel Insertion toroidal Toroidal Pore inner_mem->toroidal Insertion carpet Carpet Model inner_mem->carpet Disruption lysis Cell Lysis barrel->lysis toroidal->lysis carpet->lysis

Caption: Models for the mechanism of action of ornithine-containing antimicrobial peptides.[2][13][14]

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of an ornithine-containing peptide against a bacterial strain.

Materials:

  • Ornithine-containing peptide

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • Sterile polypropylene tubes

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate 5 mL of MHB with 3-5 bacterial colonies from a fresh agar plate.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 ≈ 0.4-0.6).

    • Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA in polypropylene tubes.

  • Assay Procedure:

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.

    • Add 11 µL of each peptide dilution to the corresponding wells.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. Growth inhibition can be assessed visually or by measuring the OD600.[15]

Enzyme Inhibitors

The unique structural features of ornithine make it a valuable scaffold for designing potent and selective enzyme inhibitors. For example, derivatives of ornithine have been developed as inhibitors of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis that is often upregulated in cancer.[16]

InhibitorTargetIC50/KiReference
AZ_95-176 (peptide)ODCIC50 comparable to full-length Antizyme[17]
DFMOODC-[16]
Wound Healing

Ornithine plays a crucial role in wound healing as a precursor for proline, an essential amino acid for collagen synthesis.[18] Supplementation with ornithine has been shown to enhance wound breaking strength and collagen deposition.[15][19][20]

Drug and Gene Delivery

The cationic nature of poly-L-ornithine (PLO) makes it an effective non-viral vector for the delivery of nucleic acids (gene delivery) and other therapeutic agents. PLO can condense negatively charged DNA or RNA into nanoparticles, protecting them from degradation and facilitating their uptake into cells.[10][21]

Experimental Protocol: Poly-L-Ornithine Coating for Cell Culture

This protocol describes how to coat culture surfaces with poly-L-ornithine to enhance cell attachment, which is a prerequisite for many transfection experiments.[22][23]

Materials:

  • Poly-L-ornithine hydrobromide solution (e.g., 0.1 mg/mL)

  • Sterile tissue culture grade water or PBS

  • Tissue culture plates or flasks

Procedure:

  • Dilute the poly-L-ornithine solution to the desired working concentration (typically 10-100 µg/mL) in sterile water or PBS.

  • Add the diluted solution to the culture surface, ensuring the entire surface is covered (e.g., 1 mL for a 25 cm² flask).

  • Incubate for at least 5 minutes at room temperature.

  • Aspirate the solution and wash the surface thoroughly with sterile water or PBS.

  • Allow the coated surface to dry completely in a sterile environment before seeding cells.

Experimental Protocol: Poly-L-Ornithine-Mediated Transfection

This protocol provides a general guideline for transfecting mammalian cells using poly-L-ornithine.[24]

Materials:

  • Plasmid DNA

  • Poly-L-ornithine solution (12 µg/mL)

  • Mammalian cell line (e.g., HEK293T, Keratinocytes)

  • Culture medium

  • DMSO

Procedure:

  • Seed cells in a culture plate and grow to 70-80% confluency.

  • Prepare the transfection mixture by combining the plasmid DNA (10 µg) and poly-L-ornithine (12 µg/mL) in serum-free medium.

  • Incubate the mixture at room temperature for 15-30 minutes to allow complex formation.

  • Add the transfection mixture to the cells and incubate for 4-6 hours at 37°C.

  • Perform a DMSO shock by adding DMSO to a final concentration of 10-25% for a short period (e.g., 4 minutes).

  • Remove the transfection medium and replace it with fresh complete medium.

  • Incubate the cells for 24-72 hours before assaying for gene expression.

gene_delivery_workflow cluster_prep Preparation cluster_transfection Transfection cluster_expression Gene Expression dna Plasmid DNA mix Mix DNA and PLO in serum-free medium dna->mix plo Poly-L-Ornithine plo->mix add_complex Add DNA-PLO Complex to Cells mix->add_complex incubate_cells Incubate (4-6h) add_complex->incubate_cells dmso DMSO Shock incubate_cells->dmso change_medium Replace with Fresh Medium dmso->change_medium incubate_expression Incubate (24-72h) change_medium->incubate_expression assay Assay for Gene Expression incubate_expression->assay

Caption: General workflow for poly-L-ornithine mediated gene transfection.

Diagnostic Applications

Ornithine and its metabolites are being investigated as potential biomarkers for various diseases, including cancer.[7][25] Ornithine-containing peptides can also be utilized as synthetic antigens or capture agents in diagnostic assays like ELISA.

Experimental Protocol: Ornithine-Peptide Based ELISA

This protocol outlines a general procedure for an enzyme-linked immunosorbent assay (ELISA) using an ornithine-containing peptide as a capture agent to detect a specific antibody in a sample.

Materials:

  • Ornithine-containing peptide

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Sample containing the antibody of interest (e.g., serum)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the ornithine-containing peptide in coating buffer.

    • Add 100 µL of the peptide solution to each well of the ELISA plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of diluted sample to each well.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of substrate solution to each well.

    • Incubate in the dark until a color develops.

  • Stop Reaction and Read:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[13][19][20]

Other Applications

Vaccine Adjuvants

Ornithine-containing lipids have been shown to possess adjuvant activity, enhancing the immune response to co-administered antigens.[18][26][27][28][29] This makes them promising candidates for the development of novel vaccine formulations.

Bacterial Stress Response

Ornithine lipids are involved in the bacterial response to environmental stresses such as phosphate limitation and acidic pH.[8][17][30][31][32] Understanding the signaling pathways involving these lipids could lead to new strategies for combating bacterial infections.

bacterial_stress_response stress Environmental Stress (e.g., Phosphate Limitation, Low pH) sensor Sensor Kinase (e.g., PhoR) stress->sensor Activates regulator Response Regulator (e.g., PhoB) sensor->regulator Phosphorylates ols_genes Ornithine Lipid Biosynthesis Genes (ols) regulator->ols_genes Activates Transcription ols_synthesis Ornithine Lipid Synthesis ols_genes->ols_synthesis membrane Membrane Composition Alteration ols_synthesis->membrane resistance Increased Stress Resistance membrane->resistance

Caption: Simplified signaling pathway of ornithine lipid-mediated stress response in bacteria.

Synthesis of Ornithine-Containing Peptides

Solid-phase peptide synthesis (SPPS) is the most common method for synthesizing ornithine-containing peptides. The key is the use of an orthogonal protecting group strategy to selectively deprotect the delta-amino group of ornithine for further modification.[15][24]

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol provides a general overview of the Fmoc/tBu SPPS for an ornithine-containing peptide.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Orn(Boc)-OH)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagent (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the resin or the N-terminus of the growing peptide chain.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (e.g., Fmoc-Orn(Boc)-OH) by pre-mixing it with a coupling reagent and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group from ornithine).

  • Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet.

    • Wash the pellet with cold ether.

    • Dry the crude peptide and purify it using reverse-phase HPLC.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boc-orn(boc)-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting low coupling efficiency with Boc-orn(boc)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling efficiency when using this compound?

Low coupling efficiency with this compound is primarily attributed to significant steric hindrance. The two bulky tert-butyloxycarbonyl (Boc) protecting groups on both the alpha-amino and the side-chain delta-amino groups physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1] This steric bulk slows down the rate of peptide bond formation, which can lead to incomplete reactions and the formation of deletion sequences in the final peptide product.[2]

Additionally, as the peptide chain elongates, it can aggregate and form secondary structures on the solid support, further blocking reactive sites and hindering reagent diffusion.[2][3]

Q2: My standard DIC/DCC coupling protocol is yielding poor results with this compound. What is the first step I should take?

Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) and N,N'-dicyclohexylcarbodiimide (DCC) are often not potent enough to overcome the significant steric hindrance of this compound.[2] The most effective initial step is to switch to a more powerful class of coupling reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[2][4] These reagents generate highly reactive activated esters that are more effective at overcoming steric barriers.[2]

Q3: Which coupling reagents are considered the most effective for sterically hindered amino acids like this compound?

For challenging couplings involving sterically hindered residues, reagents that form highly reactive OAt or Oxyma esters are generally preferred.[2][5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are considered among the most efficient.[6] COMU, an Oxyma-based reagent, also demonstrates superior performance and offers a better safety profile.[7]

Q4: Besides changing the coupling reagent, what other parameters can I optimize?

If switching to a more potent coupling reagent is not sufficient, you can try the following strategies:

  • Double Coupling: This is a common and effective method where the coupling step is repeated with a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.[4][5]

  • Increase Reaction Temperature: Gently increasing the temperature (e.g., to 30-50°C) can significantly accelerate the coupling reaction.[4] However, this should be done with caution as higher temperatures can increase the risk of racemization.[4][5] Microwave-assisted synthesis is a modern technique that can be very effective for difficult couplings.[4][5]

  • Optimize Solvents: Ensure the use of high-purity, anhydrous solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[4] In cases of peptide aggregation, switching to a more solvating solvent like NMP or a mixture of solvents can be beneficial.[5]

  • Extend Reaction Time: Increasing the coupling time from the standard 1-2 hours to several hours or even overnight can improve the yield.[5][8]

Q5: What is "capping" and when should I use it?

Capping is a process used to permanently block any unreacted N-terminal amines after an incomplete coupling reaction by acetylating them.[2] This is crucial to prevent the formation of deletion peptides in subsequent coupling steps. Capping should be performed if a double coupling still results in a positive ninhydrin test, indicating the presence of unreacted amines.[6]

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting low coupling efficiency with this compound.

G cluster_0 Initial Coupling cluster_1 Troubleshooting Steps cluster_2 Resolution start Start SPPS Cycle This compound Coupling monitor Monitor Coupling Completion (e.g., Ninhydrin Test) start->monitor decision Coupling Incomplete? monitor->decision double_couple Perform Double Coupling decision->double_couple Yes complete Coupling Complete Proceed to Next Cycle decision->complete No monitor2 Monitor Coupling Completion double_couple->monitor2 Re-monitor change_reagent Switch to Potent Reagent (HATU, HCTU, COMU) optimize_conditions Optimize Conditions - Increase Temperature - Change Solvent (NMP) - Extend Time change_reagent->optimize_conditions monitor3 Monitor Coupling Completion optimize_conditions->monitor3 capping Cap Unreacted Amines (Acetic Anhydride) capped Proceed to Next Cycle (Deletion sequence avoided) capping->capped decision2 Still Incomplete? monitor2->decision2 decision2->change_reagent Yes decision2->complete No decision3 decision3 monitor3->decision3 Still Incomplete? decision3->capping Yes decision3->complete No

Caption: Troubleshooting workflow for low this compound coupling efficiency.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. The following table summarizes the relative effectiveness of common coupling reagents for difficult couplings.

Coupling Reagent ClassExample ReagentsRelative Efficiency for Hindered CouplingsKey Considerations
Carbodiimides DIC, DCC (+ HOBt/Oxyma)Low to ModerateOften insufficient for highly hindered residues. Requires an additive to reduce racemization.[2][6][9]
Phosphonium Salts PyBOP, PyAOPHighGenerally more reactive than carbodiimides and do not cause guanidinylation of the N-terminus.[2][10]
Aminium/Uronium Salts HBTU, TBTUHighWidely used and effective for many difficult couplings.[4][6]
Aminium/Uronium Salts (Advanced) HATU, HCTU, COMUVery HighConsidered the most effective for challenging couplings with reduced risk of racemization. COMU has an improved safety profile.[6][7][10]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high efficiency with sterically demanding couplings like that of this compound.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for at least 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).[2]

  • Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature.

  • Monitoring: After 1-2 hours, perform a ninhydrin (Kaiser) test on a small sample of resin beads to check for the presence of free primary amines.[3] A negative result (yellow/colorless beads) indicates complete coupling.

  • Troubleshooting: If the ninhydrin test is positive, a second coupling (double coupling) should be performed. Drain the reaction vessel, wash the resin with DMF, and repeat steps 2-4 with a fresh activation mixture.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Capping of Unreacted Amines

If double coupling does not result in a negative ninhydrin test, capping is necessary to prevent the formation of deletion sequences.

  • Washing: After the final unsuccessful coupling attempt, wash the peptide-resin thoroughly with DMF (3 times).[2]

  • Capping Solution Preparation: Prepare a capping solution, for example, 20% acetic anhydride and 2% DIPEA in DMF.[6]

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[6] This will acetylate any unreacted primary amines.

  • Final Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.[2]

Signaling Pathway and Workflow Diagrams

Peptide Bond Formation Pathway

The following diagram illustrates the general pathway of peptide bond formation facilitated by a coupling reagent.

G cluster_0 Activation cluster_1 Coupling AA This compound (Carboxylic Acid) Activated_Ester Highly Reactive Activated Ester AA->Activated_Ester CR Coupling Reagent (e.g., HATU) CR->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Peptide_Resin Peptide-Resin (Free N-terminus) Peptide_Resin->Peptide_Bond New_Peptide Elongated Peptide Chain Peptide_Bond->New_Peptide

Caption: General pathway of peptide bond formation.

References

Technical Support Center: Improving Boc-Orn(Boc)-OH Acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the acylation of Nα-Boc-Nδ-Boc-L-ornithine (Boc-Orn(Boc)-OH). Due to the steric hindrance from the two bulky tert-butyloxycarbonyl (Boc) protecting groups, this amino acid derivative often presents challenges in achieving high coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is the acylation of this compound often challenging?

A1: The primary challenge in the acylation of this compound is the significant steric hindrance caused by the two bulky Boc protecting groups on both the α- and δ-amino groups. This steric bulk can impede the approach of the activated carboxyl group of the incoming acylating agent, leading to slower reaction rates and incomplete coupling.

Q2: What are the most common side reactions observed during the acylation of this compound?

A2: Common side reactions include:

  • Incomplete Coupling: A significant portion of the starting material remains unreacted, leading to low yields. This is the most frequent issue.

  • Racemization: Although less common for urethane-protected amino acids compared to other protecting groups, racemization can still occur, especially with over-activation or the use of strong bases.

  • Formation of Byproducts: Depending on the coupling reagents used, byproducts such as N-acylurea (with carbodiimides like DCC or DIC) or guanidinium species (with excess uronium/aminium reagents like HATU or HBTU) can form.

Q3: How can I monitor the completion of the acylation reaction?

A3: For solid-phase peptide synthesis (SPPS), the Kaiser (ninhydrin) test is a common and effective method to detect the presence of free primary amines on the resin. A positive test (blue/purple color) indicates incomplete coupling. For solution-phase synthesis, Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to monitor the consumption of starting materials and the formation of the product.

Q4: Which solvents are recommended for this compound acylation?

A4: N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most commonly used solvents due to their excellent solvating properties for both the protected amino acids and the growing peptide chain on the resin. Dichloromethane (DCM) is also used, particularly in Boc-based solid-phase peptide synthesis. It is crucial to use high-purity, anhydrous solvents to avoid side reactions.

Troubleshooting Guide

Issue 1: Low Acylation Yield / Incomplete Coupling

This is the most common problem encountered with this compound.

Potential Cause Recommended Solution
Insufficient Reagent Activity Switch to a more potent coupling reagent. Onium salt-based reagents like HATU, HBTU, or PyBOP are generally more effective for sterically hindered couplings than carbodiimides (DCC, DIC) alone.[1]
Steric Hindrance 1. Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight. 2. Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.[2]
Poor Solubility/Aggregation If aggregation of the peptide chain on the solid support is suspected, consider switching from DMF to NMP, which has better solvating properties. The use of chaotropic salts can also help disrupt secondary structures.
Suboptimal Reagent Concentration Increase the concentration of this compound and the coupling reagents. Typically, 2 to 4 equivalents of the amino acid and coupling reagent relative to the resin loading are used.
Degraded Reagents Ensure that this compound, coupling reagents, and solvents are fresh and have been stored correctly to prevent degradation, especially from moisture.
Issue 2: Presence of Side Products

The detection of unexpected masses by LC-MS or extra spots on a TLC plate indicates the formation of side products.

Potential Cause Recommended Solution
N-acylurea Formation This is a common side reaction when using carbodiimide reagents like DCC or DIC. The addition of a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure can suppress the formation of this unreactive byproduct.
Guanidinylation of the N-terminus This can occur when using an excess of uronium/aminium reagents (e.g., HBTU, HATU). It is advisable to use a slight excess of the carboxylic acid component relative to the coupling reagent.
Racemization To minimize racemization, avoid prolonged pre-activation times. Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). Performing the reaction at a lower temperature (e.g., 0 °C) can also be beneficial. The addition of HOBt or its derivatives is known to suppress racemization.[3]

Data Presentation: Comparative Efficiency of Coupling Reagents

While specific yields are highly dependent on the peptide sequence and reaction conditions, the following table provides a general comparison of the effectiveness of common coupling reagents for sterically hindered amino acids like this compound.

Coupling Reagent Reagent Type Relative Efficiency for Hindered Couplings Key Considerations
HATU Uronium SaltVery HighGenerally considered one of the most effective reagents for difficult couplings, with fast reaction times and low racemization.[4]
HBTU Uronium SaltHighA widely used and effective reagent, though slightly less reactive than HATU.[5]
PyBOP Phosphonium SaltHighOffers high coupling efficiency with a low risk of racemization. Its byproducts are not carcinogenic.
DIC/HOBt Carbodiimide/AdditiveModerateA cost-effective option, but generally slower and less efficient for sterically hindered couplings compared to onium salts. The addition of HOBt is crucial to suppress side reactions.[6]
DCC/HOBt Carbodiimide/AdditiveModerate to LowSimilar to DIC/HOBt, but the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents, which can be problematic in solid-phase synthesis.

Experimental Protocols

Protocol 1: General Procedure for this compound Coupling in SPPS using HATU

This protocol describes a single coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reagents for Kaiser test

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • N-terminal Deprotection: If the N-terminus is Boc-protected, deprotect using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v). Wash the resin thoroughly with DCM, followed by a neutralization step with a solution of 10% DIEA in DMF, and then wash again with DMF.

  • Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) to the solution and vortex briefly. Allow the pre-activation to proceed for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), consider a second coupling (double coupling).

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.

Visualizations

experimental_workflow start Start: Peptide-Resin with Free Amine swell 1. Swell Resin in DMF start->swell deprotect 2. N-terminal Deprotection (if necessary) swell->deprotect wash_neutralize 3. Wash and Neutralize deprotect->wash_neutralize couple 5. Add Activated Amino Acid to Resin and React wash_neutralize->couple preactivate 4. Pre-activate This compound with Coupling Reagent & Base preactivate->couple monitor 6. Monitor with Kaiser Test couple->monitor wash 7. Wash Resin monitor->wash Negative double_couple Repeat Coupling Step monitor->double_couple Positive end End: Peptide-Resin with Coupled this compound wash->end double_couple->couple

Caption: A general experimental workflow for the acylation of this compound in SPPS.

troubleshooting_guide start Low Acylation Yield? cause1 Incomplete Coupling? start->cause1 Yes cause2 Side Reactions? start->cause2 No solution1a Extend Reaction Time cause1->solution1a solution1b Perform Double Coupling cause1->solution1b solution1c Use a More Potent Coupling Reagent (e.g., HATU) cause1->solution1c end Improved Yield solution1a->end solution1b->end solution1c->end solution2a Add HOBt/Oxyma with Carbodiimides cause2->solution2a solution2b Use Stoichiometric Uronium Reagents cause2->solution2b solution2c Optimize Base and Temperature to Reduce Racemization cause2->solution2c solution2a->end solution2b->end solution2c->end

Caption: A troubleshooting decision tree for improving this compound acylation yield.

References

Technical Support Center: Boc-Orn(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Boc-Orn(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction associated with the use of this compound in SPPS?

A1: The most significant side reaction is the formation of a δ-lactam at the ornithine residue. This occurs due to the intramolecular cyclization of the side-chain δ-amino group with a backbone carbonyl group. This is particularly problematic if the Boc protecting group on the ornithine side chain is prematurely removed during the repetitive acidolytic deprotection steps of the N-terminal Boc group.

Q2: What conditions can lead to the premature removal of the side-chain Boc group on ornithine?

A2: The side-chain Boc group is more labile than benzyl-based protecting groups traditionally used in Boc-SPPS and can be partially cleaved during the repeated trifluoroacetic acid (TFA) treatments required to remove the Nα-Boc group.[1][2] Factors that can exacerbate this include:

  • Extended TFA deprotection times: Prolonged exposure to TFA in each cycle increases the likelihood of side-chain deprotection.

  • Stronger TFA concentrations: While 50% TFA in dichloromethane (DCM) is standard, variations can affect the stability of the side-chain Boc group.[3]

  • Peptide sequence effects: The local environment of the ornithine residue within the peptide sequence can influence the stability of the side-chain protecting group.

Q3: How can I detect δ-lactam formation and other side products?

A3: The most effective methods for detecting and quantifying side reactions are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4]

  • HPLC analysis of the crude peptide will show impurity peaks, which can be quantified by peak area integration.

  • Mass Spectrometry (MS) and tandem MS (MS/MS) can identify the mass of the impurities, confirming the presence of the δ-lactam (mass decrease of 18 Da, corresponding to the loss of water) or other modifications.[5][6]

Q4: Are there alternative protecting groups for the ornithine side chain in Boc-SPPS that are less prone to side reactions?

A4: Yes, more acid-stable protecting groups are recommended for the ornithine side chain to minimize the risk of premature deprotection and subsequent side reactions. Popular alternatives include the benzyloxycarbonyl (Z) and the 2-chlorobenzyloxycarbonyl (2-Cl-Z) groups.[2][7] These groups are significantly more resistant to the conditions used for Nα-Boc removal and are typically cleaved during the final HF or TFMSA cleavage step.

Troubleshooting Guides

Issue 1: Presence of a major impurity with a mass loss of 18 Da, suggesting δ-lactam formation.
  • Possible Cause: Premature removal of the ornithine side-chain Boc group during TFA deprotection steps, leading to intramolecular cyclization.

  • Troubleshooting Steps:

    • Optimize Deprotection Protocol:

      • Reduce the TFA deprotection time to the minimum required for complete removal of the Nα-Boc group. A typical protocol involves a 1-2 minute pre-wash followed by a 15-20 minute deprotection step.[3]

      • Consider using a slightly lower concentration of TFA if feasible, although this may risk incomplete Nα-Boc deprotection.[8]

    • Incorporate a More Stable Protecting Group:

      • For future syntheses, substitute this compound with Boc-Orn(Z)-OH or Boc-Orn(2-Cl-Z)-OH. These protecting groups offer greater stability towards repetitive TFA treatment.[7]

    • Monitor Synthesis Progress:

      • After the introduction of the ornithine residue, a small sample of the resin can be cleaved and analyzed by HPLC and MS to assess the integrity of the side-chain protection.

Issue 2: Incomplete coupling of the amino acid following the ornithine residue.
  • Possible Cause:

    • Steric Hindrance: The bulky Boc groups on the ornithine residue may sterically hinder the incoming activated amino acid.

    • Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the resin, limiting reagent accessibility.[9]

  • Troubleshooting Steps:

    • Extend Coupling Time: Increase the coupling reaction time to ensure completion.

    • Use a Stronger Activation Method: Employ a more potent activating agent such as HATU or HCTU.

    • Incorporate Chaotropic Agents: In cases of suspected aggregation, adding chaotropic salts or using solvents like N-methylpyrrolidone (NMP) can help disrupt secondary structures.[9]

    • Perform a Double Coupling: After the initial coupling, repeat the coupling step with a fresh solution of the activated amino acid.

Issue 3: Alkylation of sensitive residues during final cleavage.
  • Possible Cause: The tert-butyl cation generated during the cleavage of Boc protecting groups is a reactive electrophile that can modify nucleophilic side chains of residues like Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr).[1][2]

  • Troubleshooting Steps:

    • Use a Scavenger Cocktail: Always perform the final cleavage (e.g., with HF or TFMSA) in the presence of a scavenger cocktail to trap the reactive carbocations. A common scavenger is anisole.[4] For peptides containing particularly sensitive residues, a more complex cocktail like Reagent K (TFA/phenol/water/thioanisole/ethanedithiol) may be necessary.

Data Presentation

Table 1: Comparison of Ornithine Side-Chain Protecting Groups in Boc-SPPS

Protecting GroupAbbreviationStability to TFACleavage ConditionsPotential for δ-Lactam Formation
tert-ButoxycarbonylBocLow50% TFA, HF, TFMSAHigh
BenzyloxycarbonylZHighHBr/AcOH, HF, Catalytic HydrogenationLow
2-Chlorobenzyloxycarbonyl2-Cl-ZHighHFLow

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle for Incorporation of this compound
  • Resin Swelling: Swell the resin (e.g., PAM or MBHA resin) in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and treat with fresh 50% TFA in DCM for 20 minutes.

    • Wash the resin with DCM (3x) and isopropanol (2x).

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).

    • Wash the resin with DCM (5x).

  • Coupling:

    • In a separate vessel, pre-activate this compound (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF with the presence of DIEA (6 equivalents).

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Final Cleavage of an Ornithine-Containing Peptide from the Resin

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized apparatus.

  • Resin Preparation: Dry the peptide-resin thoroughly under vacuum.

  • "Low HF" Cleavage (for peptides with sensitive residues):

    • Place the resin in the HF reaction vessel.

    • Add a scavenger mixture (e.g., p-cresol and dimethyl sulfide).

    • Cool the vessel in a dry ice/acetone bath.

    • Distill HF into the vessel.

    • Stir at 0°C for 2 hours.

    • Remove the HF under vacuum.

  • "High HF" Cleavage:

    • To the resin from the previous step, add a scavenger (e.g., anisole).

    • Cool the vessel and distill neat HF into it.

    • Stir at 0°C for 1 hour.

    • Remove the HF under vacuum.

  • Peptide Precipitation and Purification:

    • Wash the resin with diethyl ether to remove scavengers and cleaved protecting groups.

    • Precipitate the peptide in cold diethyl ether.

    • Collect the peptide by filtration or centrifugation and lyophilize.

    • Purify the crude peptide by reverse-phase HPLC.

Visualizations

G cluster_SPPS_Cycle Standard Boc-SPPS Cycle Resin Peptide-Resin (N-term Boc protected) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, Activator) Neutralization->Coupling Coupling->Resin Elongated Peptide-Resin

Caption: A simplified workflow of a standard Boc-SPPS cycle.

G cluster_Lactam_Formation Mechanism of δ-Lactam Formation Start Boc-Orn(Boc)-Peptide-Resin Premature_Deprotection Premature Side-Chain Boc Deprotection (TFA) Start->Premature_Deprotection Free_Amine Side-Chain Free Amine (-NH2) Premature_Deprotection->Free_Amine Cyclization Intramolecular Cyclization (Nucleophilic Attack) Free_Amine->Cyclization Lactam δ-Lactam Formation (+ H2O elimination) Cyclization->Lactam

Caption: The pathway leading to unintended δ-lactam formation from ornithine.

G cluster_Troubleshooting Troubleshooting Logic for Ornithine Side Reactions Problem Side Product Detected (e.g., Mass -18 Da) Check_Deprotection Review TFA Deprotection Protocol Problem->Check_Deprotection Incomplete_Coupling Incomplete Coupling Detected? Problem->Incomplete_Coupling If other impurities present Optimize_Deprotection Reduce TFA Exposure Time Check_Deprotection->Optimize_Deprotection If protocol is aggressive Change_PG Use More Stable Side-Chain Protection (e.g., Z, 2-Cl-Z) Check_Deprotection->Change_PG For future syntheses Optimize_Coupling Optimize Coupling: - Extend Time - Stronger Activator - Double Couple Incomplete_Coupling->Optimize_Coupling Yes

Caption: A decision-making workflow for troubleshooting ornithine-related side reactions.

References

preventing aggregation with Boc-orn(boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation issues associated with Boc-Orn(Boc)-OH during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

This compound, or Nα,Nδ-di-Boc-L-ornithine, is a protected amino acid derivative commonly used in solid-phase peptide synthesis (SPPS). The two bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting groups can contribute to poor solubility and a tendency for the molecule to self-associate and aggregate, particularly at higher concentrations. This aggregation can lead to incomplete reactions, difficult purification, and lower yields of the desired peptide.

Q2: I am observing a precipitate in my stock solution of this compound. What is the likely cause and how can I resolve it?

Precipitation of this compound is often due to its limited solubility in common organic solvents, especially at lower temperatures or high concentrations. Several factors can contribute to this issue:

  • Solvent Choice: While soluble in solvents like DMSO and DMF, its solubility can be limited in others.[1][2]

  • Concentration: Exceeding the solubility limit for a given solvent will cause the compound to precipitate.

  • Temperature: A decrease in ambient temperature can reduce the solubility and lead to precipitation.

  • Solvent Quality: The presence of water or other impurities in the solvent can decrease the solubility of the hydrophobic this compound.

To resolve this, you can try gently warming the solution or adding a small amount of a stronger solubilizing solvent like DMSO. Sonication can also help to break up aggregates and redissolve the compound.[3]

Q3: My peptide coupling reaction with this compound is sluggish or incomplete. Could aggregation be the cause?

Yes, aggregation is a likely culprit for incomplete or slow coupling reactions. When this compound aggregates in solution, the reactive carboxylic acid group may be sequestered within the aggregate, making it inaccessible to the coupling reagents and the free amine on the resin-bound peptide. This effectively lowers the concentration of the reactive species and hinders the reaction.

Q4: What are the best practices for handling and storing this compound to minimize aggregation?

To minimize aggregation, proper handling and storage are crucial:

  • Storage: Store this compound as a dry powder in a tightly sealed container at -20°C.[2] Avoid frequent freeze-thaw cycles of solutions.

  • Solution Preparation: Prepare solutions fresh whenever possible. If a stock solution must be made, use a high-purity, anhydrous solvent. Consider storing stock solutions at room temperature if they are stable for the intended duration of use, as refrigeration can promote precipitation.

  • Inert Atmosphere: When preparing solutions for sensitive applications, purging the solvent with an inert gas like argon or nitrogen can prevent the introduction of moisture, which can affect solubility.[2]

Troubleshooting Guides

Issue 1: Poor Solubility of this compound

Symptoms:

  • Visible solid material that does not dissolve in the chosen solvent.

  • Cloudy or hazy appearance of the solution.

Possible Causes:

  • Inappropriate solvent.

  • Concentration is too high.

  • Low-quality or wet solvent.

Solutions:

SolutionDescription
Solvent Optimization Use solvents known for good solubility of protected amino acids, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). N-Methyl-2-pyrrolidone (NMP) can also be an effective alternative.
Co-solvent Addition Add a small percentage of DMSO to another solvent (e.g., DMF or DCM) to enhance solubility.
Gentle Heating Warm the solution in a water bath (30-40°C) to aid dissolution. Avoid excessive heat, which could potentially degrade the compound.
Sonication Use a sonicator to mechanically break up aggregates and promote dissolution.
Check Solvent Quality Ensure the use of high-purity, anhydrous solvents. Old or improperly stored solvents can absorb moisture.
Issue 2: Aggregation During Peptide Coupling

Symptoms:

  • Incomplete or failed coupling reaction (positive Kaiser test after coupling).

  • Resin clumping or sticking to the reaction vessel.

  • Low yield of the final peptide.

Possible Causes:

  • Aggregation of this compound in the coupling solution.

  • On-resin aggregation of the growing peptide chain.

Solutions:

SolutionDescription
Use Aggregation-Disrupting Solvents Perform the coupling reaction in NMP or with the addition of DMSO. A "magic mixture" of DCM, DMF, and NMP (1:1:1) can also be effective.[2]
Chaotropic Agents Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M LiCl in DMF) before the coupling step to disrupt secondary structures. Ensure the salt is thoroughly washed away before adding the activated amino acid.[2]
Elevated Temperature Perform the coupling at a higher temperature (e.g., 50°C), if your instrumentation allows and the peptide sequence is not prone to racemization at higher temperatures.[2]
Incorporate Backbone Protection For long or aggregation-prone sequences, consider incorporating backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of certain amino acid residues to disrupt hydrogen bonding.[1][2]
Pseudoproline Dipeptides Strategically insert pseudoproline dipeptides to introduce a "kink" in the peptide backbone, which disrupts the formation of secondary structures that lead to aggregation.[1][2]

Quantitative Data

SolventChemical FormulaExpected SolubilityNotes
Dimethyl sulfoxide (DMSO)C₂H₆OSHighOften used as a co-solvent to improve solubility in other organic solvents.[1][2]
N,N-Dimethylformamide (DMF)C₃H₇NOModerate to HighA standard solvent for peptide synthesis; solubility can be concentration-dependent.
N-Methyl-2-pyrrolidone (NMP)C₅H₉NOModerate to HighOften superior to DMF for solvating aggregating sequences.[2]
Dichloromethane (DCM)CH₂Cl₂Low to ModerateMay require the addition of a co-solvent like DMSO.
ChloroformCHCl₃Soluble[1]
AcetoneC₃H₆OSoluble[1]
Ethyl AcetateC₄H₈O₂Soluble[1]
WaterH₂OVery LowSparingly soluble in aqueous buffers.[2]

Experimental Protocols

Protocol 1: Standard Procedure for Dissolving this compound
  • Preparation: Weigh the required amount of this compound into a clean, dry vial under an inert atmosphere if required for the specific application.

  • Solvent Addition: Add the calculated volume of high-purity DMF or NMP to achieve the desired concentration (e.g., 0.2 M).

  • Initial Dissolution: Vortex the mixture vigorously for 2-3 minutes.

  • Visual Inspection: Visually inspect the solution for any undissolved particles against a dark background.

  • Troubleshooting Insolubility:

    • If particles remain, gently warm the vial in a water bath at 30-40°C for 5-10 minutes and vortex again.

    • Alternatively, place the vial in a sonicator bath for 5-10 minutes.

    • If the compound is still not fully dissolved, consider adding a small amount of DMSO (e.g., 5-10% of the total volume) and repeat the dissolution steps.

Protocol 2: Coupling of this compound in Solid-Phase Peptide Synthesis

This protocol outlines a single coupling cycle for incorporating this compound into a peptide chain on a solid support using a standard carbodiimide activation method.

  • Resin Preparation: Swell the resin (e.g., 100 mg) in DMF for at least 30 minutes. After swelling, drain the DMF.

  • Nα-Deprotection: If the resin-bound peptide has an N-terminal Fmoc protecting group, treat it with 20% piperidine in DMF (2 x 10 minutes) to expose the free amine.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (e.g., 4 equivalents relative to resin loading) and an activating agent such as HOBt (4 equivalents) in DMF.

    • Add the coupling reagent, for example, DIC (4 equivalents), to the amino acid solution.

    • Allow the activation to proceed for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours. To mitigate aggregation, consider performing this step at an elevated temperature (e.g., 50°C) if your setup allows.

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling is incomplete.

  • Troubleshooting Incomplete Coupling:

    • If the Kaiser test is positive, extend the coupling time for another 1-2 hours.

    • Alternatively, drain the reaction mixture and recouple with a fresh solution of activated this compound.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

Visualizations

Aggregation_Troubleshooting_Workflow Troubleshooting Workflow for this compound Aggregation start Start: Aggregation Suspected (e.g., precipitation, incomplete reaction) check_solubility Is the this compound fully dissolved in the stock solution? start->check_solubility solubility_solutions Apply Dissolution Protocol: - Gentle Warming - Sonication - Add Co-solvent (DMSO) check_solubility->solubility_solutions No check_coupling Is the peptide coupling reaction incomplete? check_solubility->check_coupling Yes solubility_solutions->check_solubility coupling_solutions Implement Anti-Aggregation Coupling Strategies: - Use NMP or add DMSO - Chaotropic agent wash - Elevate temperature - Consider backbone protection for future syntheses check_coupling->coupling_solutions Yes end_success Success: Proceed with synthesis check_coupling->end_success No (Reaction Complete) monitor_reaction Monitor reaction completeness (e.g., Kaiser Test) coupling_solutions->monitor_reaction end_fail Persistent Issue: Re-evaluate synthesis strategy (e.g., different protecting groups, resin choice) coupling_solutions->end_fail If strategies fail monitor_reaction->check_coupling Still Incomplete monitor_reaction->end_success Complete

Caption: Troubleshooting workflow for this compound aggregation.

Factors_Contributing_to_Aggregation Factors Contributing to Aggregation of this compound cluster_intrinsic Intrinsic Properties cluster_extrinsic Experimental Conditions aggregation This compound Aggregation hydrophobicity High Hydrophobicity (Two Boc Groups) hydrophobicity->aggregation concentration High Concentration concentration->aggregation solvent Poor Solvent Choice solvent->aggregation temperature Low Temperature temperature->aggregation impurities Solvent Impurities (e.g., Water) impurities->aggregation

Caption: Key factors contributing to the aggregation of this compound.

Experimental_Workflow_for_Aggregation_Prevention Experimental Workflow for Preventing Aggregation start Start dissolution 1. Dissolution of this compound - Use high-purity NMP or DMF - Add DMSO as a co-solvent if needed - Gentle warming and sonication start->dissolution resin_prep 2. Resin Preparation - Swell resin adequately - Wash with chaotropic agent (optional) dissolution->resin_prep activation 3. Amino Acid Activation - Pre-activate immediately before coupling resin_prep->activation coupling 4. Coupling Reaction - Perform at optimal temperature (RT to 50°C) - Ensure efficient agitation activation->coupling monitoring 5. In-process Monitoring - Kaiser test to confirm completion coupling->monitoring end End monitoring->end

Caption: A workflow designed to minimize aggregation during peptide synthesis.

References

Technical Support Center: Purification of Peptides Containing Boc-Orn(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides containing Nα-Boc-L-ornithine(Nδ-Boc)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a Boc-Orn(Boc)-OH building block in peptide synthesis?

The use of a doubly Boc-protected ornithine, where both the alpha-amino group (Nα) and the side-chain delta-amino group (Nδ) are protected by tert-butyloxycarbonyl (Boc) groups, is characteristic of Boc-based solid-phase peptide synthesis (SPPS).[1][2] The primary advantage lies in the orthogonal protection strategy when used in conjunction with other protecting groups. In a typical Boc/Bzl protection scheme, the Nα-Boc group is temporarily removed at each cycle using a mild acid like trifluoroacetic acid (TFA), while the side-chain Boc group (and benzyl-based groups on other residues) remains stable.[1] This allows for the stepwise elongation of the peptide chain. The side-chain Boc group on ornithine is then removed during the final, harsh acid cleavage step (e.g., with HF or TFMSA) that also cleaves the peptide from the resin.[3]

Q2: How do the two Boc groups on ornithine affect the peptide's solubility?

The two hydrophobic Boc groups significantly increase the overall hydrophobicity of the peptide. This can lead to solubility challenges, particularly in aqueous buffers.[4] Crude peptides containing this compound may require dissolution in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being diluted with the initial mobile phase for HPLC purification.[5][6] Poor solubility can also contribute to peptide aggregation.[5]

Q3: Are the Boc groups on the ornithine side chain stable during purification?

The Boc group is known to be acid-labile.[7][8] During reverse-phase HPLC purification, which typically uses mobile phases containing 0.1% TFA, the side-chain Boc group can be partially cleaved.[7] This is especially true if the collected fractions are allowed to stand at room temperature for extended periods.[7] This partial deprotection can lead to the appearance of unexpected peaks in the chromatogram, corresponding to the peptide with one or both Boc groups removed. To minimize this, it is recommended to process the HPLC fractions promptly, for instance, by immediate lyophilization.[7]

Q4: What are the common impurities to expect when purifying a peptide containing this compound?

Common impurities can arise from several sources during synthesis and purification:

  • Incomplete Deprotection: The most common impurities are often the desired peptide with one (+100 Da) or both (+200 Da) Boc groups still attached, especially if the final cleavage is not optimized.[5]

  • Deletion or Truncated Sequences: These are common side products from any solid-phase peptide synthesis (SPPS) due to incomplete coupling reactions.[7]

  • Side Reactions from Cleavage: The tert-butyl cations generated from the cleavage of Boc groups are reactive and can cause side reactions, such as the alkylation of sensitive residues like tryptophan or methionine.[1]

  • Racemization: Isomerization of amino acids can occur during synthesis, leading to diastereomeric impurities that may be difficult to separate.[7][9]

Q5: How does the this compound residue impact mass spectrometry (MS) analysis?

The presence of two Boc groups significantly increases the peptide's molecular weight by approximately 200 Da. When analyzing the crude or purified peptide, it is crucial to look for masses corresponding to the fully protected peptide, partially deprotected (one Boc group remaining, +100 Da), and the fully deprotected peptide.[5] In tandem MS (MS/MS) for sequencing, the labile nature of the Boc groups can result in a prominent neutral loss of 100 Da or 200 Da, which can serve as a diagnostic fragmentation pattern.[5] It is essential to confirm the complete removal of both Boc groups in the final product by comparing the observed mass with the calculated mass of the fully deprotected peptide.[5]

Troubleshooting Guide

ProblemPossible CausesSolutions
Poor Peak Shape (Broadening or Tailing) in HPLC 1. Peptide Aggregation: The hydrophobic Boc groups can promote self-association.[5][7] 2. Secondary Interactions: Ionic interactions between the peptide and residual silanol groups on the HPLC column.[5][7] 3. Column Overload: Injecting too much sample for the column's capacity.[7]1. Modify Sample Solvent: Dissolve the peptide in a small amount of DMSO or DMF before diluting with the mobile phase.[5] 2. Adjust Mobile Phase: Ensure 0.1% TFA is present in both mobile phases to act as an ion-pairing agent and minimize silanol interactions.[5][7] 3. Elevate Temperature: Running the purification at a slightly elevated temperature (e.g., 30-40°C) can help disrupt aggregates.[7] 4. Reduce Sample Load: Dilute the sample and inject a smaller volume.[7]
Low Yield of Purified Peptide 1. Peptide Precipitation: The peptide may be precipitating during cleavage or before injection due to poor solubility.[4][10] 2. Incomplete Cleavage: The peptide is not fully cleaved from the resin.[5] 3. Aggregation: Aggregated peptide may not purify correctly or may be lost during filtration.[11]1. Optimize Dissolution: Use organic solvents (DMSO, DMF) to dissolve the crude peptide before purification.[10] For precipitation during cleavage, ensure the dropwise addition to cold diethyl ether is performed with vigorous stirring.[5] 2. Optimize Cleavage Protocol: Extend the cleavage time or use a stronger cleavage cocktail.[5] 3. Disrupt Aggregates: Use sonication or gentle warming to aid dissolution.[6][12] Consider adding chaotropic salts to the mobile phase if aggregation is severe.[11]
Multiple Unexpected Peaks in Chromatogram 1. Incomplete Deprotection: Partial cleavage of the side-chain Boc group by the acidic mobile phase (TFA).[7] 2. Synthesis Byproducts: Presence of deletion or truncated sequences from SPPS.[7] 3. Oxidation: If the peptide contains sensitive residues like Met or Trp, they may have been oxidized (+16 Da per oxidation).[5]1. Prompt Fraction Processing: Immediately neutralize (if necessary) and lyophilize collected HPLC fractions to prevent further deprotection.[7] 2. Optimize HPLC Gradient: Use a shallower gradient to improve the resolution between the target peptide and closely eluting impurities.[5] 3. Use Scavengers: Ensure appropriate scavengers were used during the final cleavage step to prevent side reactions.[1]
Unexpected Mass in MS Analysis 1. Incomplete Deprotection: Presence of peaks corresponding to the mass of the peptide with one (+100 Da) or two (+200 Da) Boc groups.[5] 2. Adduct Formation: Formation of adducts with salts (e.g., +22 Da for Na⁺) or other small molecules.[5] 3. Side Reactions: Modifications such as oxidation of Met (+16 Da) or formylation of Trp.[1][5]1. Review Cleavage Protocol: Ensure cleavage conditions (time, cocktail composition) are sufficient for complete deprotection.[5] 2. Optimize MS Conditions: Ensure proper calibration of the mass spectrometer and use high-purity solvents.[5] 3. Analyze Synthesis and Cleavage Steps: Review the synthesis protocol and cleavage cocktail for potential sources of side reactions.[5]

Data Presentation

Table 1: Typical RP-HPLC Parameters for Purification

ParameterRecommended SettingRationale
Column C18, 5 µm, 100 Å, 4.6 x 250 mmA standard C18 column is a good starting point for hydrophobic peptides.[7] Consider C8 or C4 for very hydrophobic sequences.[5]
Mobile Phase A 0.1% TFA in WaterStandard aqueous phase for peptide purification.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Standard organic phase.
Flow Rate 1.0 mL/min (Analytical Scale)A standard flow rate for good separation.
Detection Wavelength 220 nmFor detection of the peptide backbone.[7]
Gradient 20-80% B over 40 min (shallow gradient)A shallow gradient is crucial to ensure good separation of the target peptide from closely eluting impurities.[7]

Table 2: Common Mass Adducts in ESI-MS

AdductMass Shift (Da)Common Source
[M+H]⁺+1Protonation (desired ion)
[M+Na]⁺+23Sodium salts from glassware or buffers
[M+K]⁺+39Potassium salts
[M+NH₄]⁺+18Ammonium salts from buffers
[M+ACN+H]⁺+42Acetonitrile from mobile phase
[M-Boc+H]⁺-99Loss of one Boc group
[M-2Boc+H]⁺-199Loss of both Boc groups

Experimental Protocols

Protocol 1: Standard Cleavage of Peptides containing this compound from Resin

This protocol outlines a standard procedure for the cleavage of a peptide synthesized on a solid support using a Boc-protection strategy.

  • Materials:

    • Peptide-resin

    • Trifluoroacetic acid (TFA), reagent grade

    • Scavenger cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS).[5] Note: For peptides also containing Trp, add scavengers like 1,2-ethanedithiol (EDT).[5]

    • Cold diethyl ether

    • Dichloromethane (DCM)

    • Nitrogen gas

  • Procedure:

    • Wash the peptide-resin thoroughly with DCM (3 x resin volume) to remove any residual DMF.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.[5]

    • Add the cleavage cocktail to the dried resin (10-15 mL per gram of resin).[5]

    • Stir or gently agitate the mixture at room temperature for 2-3 hours.[5]

    • Filter the resin from the cleavage mixture into a clean collection tube.

    • Wash the resin with a small volume of fresh TFA and combine the filtrates.[5]

    • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle stirring.[5]

    • Collect the precipitated peptide by centrifugation or filtration.[5]

    • Wash the peptide pellet twice with cold diethyl ether to remove scavengers.[5]

    • Dry the crude peptide under vacuum.[5]

Protocol 2: RP-HPLC Purification of Peptides containing this compound

This protocol provides a general method for the purification of hydrophobic peptides using RP-HPLC.

  • Materials:

    • Crude, dried peptide

    • Solvent A: 0.1% TFA in HPLC-grade water

    • Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

    • Solvents for sample dissolution (e.g., DMSO, DMF)

    • RP-HPLC system with a C18 column

    • UV detector

    • Fraction collector

  • Procedure:

    • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. For highly hydrophobic peptides, this may require a small amount of DMSO or DMF, followed by dilution with Solvent A.[5] Ensure the sample is fully dissolved and filter it through a 0.45 µm filter.[5]

    • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved.[5]

    • Injection and Gradient Elution: Inject the prepared sample onto the column. Run a linear gradient appropriate for the peptide's hydrophobicity (e.g., 5% to 95% B over 40-60 minutes).[7]

    • Fraction Collection: Collect fractions corresponding to the major peak(s) detected at 220 nm.[7]

    • Analysis: Analyze the collected fractions using analytical HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.

    • Lyophilization: Pool the pure fractions and immediately freeze-dry (lyophilize) to remove the solvent and obtain the purified peptide as a fluffy powder.

Visualizations

G cluster_pre Pre-Purification cluster_hplc HPLC Purification cluster_post Post-Purification start Crude Peptide (Post-Cleavage) dissolve Dissolve in Minimal Organic Solvent (DMSO/DMF) start->dissolve dilute Dilute with Mobile Phase A dissolve->dilute filter Filter Sample (0.45 µm) dilute->filter inject Inject onto Equilibrated RP-HPLC filter->inject elute Gradient Elution inject->elute collect Collect Fractions elute->collect analyze Analyze Fractions (LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize end Purified Peptide lyophilize->end

Caption: General workflow for the purification of a crude synthetic peptide.

G problem Problem with HPLC Purification? peak_shape Poor Peak Shape? problem->peak_shape Yes low_yield Low Yield? peak_shape->low_yield No sol_peak Solutions: - Modify sample solvent (DMSO) - Increase column temperature - Reduce sample load - Ensure 0.1% TFA is present peak_shape->sol_peak Yes extra_peaks Unexpected Peaks? low_yield->extra_peaks No sol_yield Solutions: - Optimize cleavage protocol - Check peptide solubility - Use sonication to dissolve low_yield->sol_yield Yes sol_peaks Solutions: - Use shallower gradient - Lyophilize fractions quickly - Check for oxidation/side reactions extra_peaks->sol_peaks Yes end_node Analyze with LC-MS extra_peaks->end_node No sol_peak->low_yield sol_yield->extra_peaks sol_peaks->end_node

Caption: Troubleshooting decision tree for common HPLC purification issues.

G cluster_fmoc Nα Deprotection (Synthesis Cycles) cluster_boc Final Cleavage Peptide Peptide-Resin with Fmoc-Orn(Boc)-OH Fmoc_Removal Fmoc Removal (20% Piperidine/DMF) Peptide->Fmoc_Removal Base-labile Boc_Removal Boc Removal (Strong Acid - TFA) Peptide->Boc_Removal Acid-labile Boc_Stable Nδ-Boc group is stable

Caption: Orthogonal deprotection of Fmoc-Orn(Boc)-OH.

References

Technical Support Center: Racemization of Boc-Orn(Boc)-OH During Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of racemization of Boc-L-Orn(Boc)-OH during the activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when using Boc-Orn(Boc)-OH?

A1: Racemization is the process where a pure enantiomer (typically the L-form of an amino acid in peptides) converts into a mixture of both L- and D-enantiomers.[1] This loss of stereochemical integrity is a significant problem in peptide synthesis because the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The presence of the D-diastereomer can lead to a final product with reduced or no biological activity, and it can also complicate purification processes.

Q2: What is the primary mechanism for racemization of this compound during activation?

A2: The most common mechanism for racemization of N-alpha-protected amino acids during activation is through the formation of a 5(4H)-oxazolone intermediate.[2] This process begins with the activation of the carboxylic acid group by a coupling reagent. The activated intermediate can then cyclize to form the oxazolone. The alpha-proton of this oxazolone is acidic and can be readily abstracted by a base, leading to a loss of chirality at the alpha-carbon. The incoming amine can then attack the planar oxazolone from either side, resulting in a mixture of the desired L-L peptide and the undesired L-D diastereomer. A secondary mechanism is direct enolization, where a base directly abstracts the alpha-proton of the activated ester.[2]

Q3: How does the choice of coupling reagent affect the racemization of this compound?

A3: The choice of coupling reagent is a critical factor in controlling racemization.

  • Carbodiimides (DCC, DIC): When used alone, these reagents can lead to significant racemization.[3][4] However, their tendency to cause racemization is greatly suppressed by the addition of nucleophilic additives.

  • Uronium/Aminium Reagents (HBTU, HATU, TBTU): These are highly efficient coupling reagents, but they can also promote racemization, especially when used with strong, unhindered bases.[3][5] Pre-activation time should be minimized when using these reagents.

  • Phosphonium Reagents (PyBOP, PyAOP): These reagents are also very effective but should be used with caution regarding pre-activation time and base selection to minimize racemization.[6]

Q4: What is the role of additives in suppressing racemization?

A4: Additives are crucial for minimizing racemization, especially when using carbodiimide-based coupling reagents.[3][7] They react with the activated amino acid to form an active ester that is more stable and less prone to cyclizing into an oxazolone.[2] Common additives include:

  • 1-Hydroxybenzotriazole (HOBt): The classic additive for reducing racemization.[3]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt in suppressing racemization.[4]

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): A non-explosive and highly effective alternative to HOBt and HOAt.[4][8]

Q5: How does the choice of base influence racemization?

A5: The base used during the coupling step plays a significant role in the extent of racemization. Stronger and less sterically hindered bases are more likely to abstract the acidic alpha-proton from the oxazolone intermediate, thus promoting racemization.

  • Recommended Bases:

    • N-Methylmorpholine (NMM): A weaker base that is a good choice for minimizing racemization.[1]

    • 2,4,6-Collidine (TMP): A sterically hindered base that is also effective at reducing racemization.[5][7]

  • Use with Caution:

    • Diisopropylethylamine (DIPEA): A strong, sterically hindered base that is widely used but can still promote racemization, especially at elevated temperatures.[5]

    • Triethylamine (TEA): A strong, non-hindered base that should generally be avoided in couplings where racemization is a concern.[1]

Troubleshooting Guide

Symptom Potential Cause(s) Recommended Solution(s)
High levels of D-Ornithine diastereomer detected in the final peptide. Inappropriate Coupling Reagent: Use of a carbodiimide (e.g., DCC, DIC) without an additive.Switch to a uronium/aminium or phosphonium-based coupling reagent like HBTU or HATU. Alternatively, if using a carbodiimide, always include a racemization-suppressing additive like HOBt or Oxyma.
Strong or Excess Base: Use of a strong, non-hindered base like TEA or an excess of DIPEA.Use a weaker or sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Carefully control the stoichiometry of the base.[1]
High Reaction Temperature: Performing the coupling at elevated temperatures.Conduct the coupling at a lower temperature, such as 0 °C, especially during the activation step.
Prolonged Activation Time: Allowing the this compound to remain in its activated state for an extended period before coupling.Minimize the pre-activation time to 1-5 minutes. Ideally, perform an in situ activation where the coupling reagent is added to the mixture of the amino acid and the amine component.[9]
Low coupling efficiency when trying to minimize racemization. Steric Hindrance: The bulky Boc protecting groups on the ornithine side chain can slow down the coupling reaction.Use a more powerful coupling reagent like HATU or COMU, which are known for high efficiency with sterically hindered amino acids. Consider extending the coupling time or performing a double coupling, monitoring with a Kaiser test.[6]

Quantitative Data on Racemization

While specific quantitative data for the racemization of this compound is not extensively published, the following table provides illustrative data on the racemization of other Boc- and Fmoc-protected amino acids under various conditions. These trends are generally applicable to this compound.

Amino AcidCoupling ReagentBaseTemperature (°C)% D-Isomer
Fmoc-His(Boc)-OHHBTU/HOBtDIPEA500.18%
Fmoc-His(Boc)-OHHBTU/HOBtDIPEA900.81%
Z-Phe-Val-OH + H-Pro-NH2DIC/HOBt-RT<1%
Z-Phe-Val-OH + H-Pro-NH2DIC/Oxyma-RT<1%

Data adapted from literature on related compounds to illustrate trends.[9][4]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/Oxyma

This protocol is recommended for routine couplings where minimizing racemization is a priority.

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Amino Acid Preparation: In a separate vessel, dissolve Boc-L-Orn(Boc)-OH (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.

  • Coupling Reaction (In-situ Activation):

    • Add the solution from step 2 to the resin.

    • Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress. If the test is positive after 4 hours, consider a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, DCM, and isopropanol.

Protocol 2: Chiral HPLC Analysis for Quantifying Racemization

This protocol outlines a general method for determining the enantiomeric purity of the ornithine residue in a synthetic peptide after total hydrolysis.

  • Peptide Hydrolysis:

    • Accurately weigh 1-2 mg of the synthetic peptide into a hydrolysis tube.

    • Add 1 mL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, evaporate the HCl and reconstitute the amino acid residue in a suitable solvent (e.g., 0.1 M HCl).

  • Derivatization (using Marfey's Reagent as an example):

    • To the hydrolyzed sample, add a solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) in acetone.

    • Add a buffer (e.g., sodium bicarbonate) and heat to form diastereomeric derivatives.

  • HPLC Analysis:

    • Inject the derivatized sample onto a standard reversed-phase C18 HPLC column.

    • Separate the L-L and L-D diastereomers using a suitable mobile phase gradient (e.g., acetonitrile/water with trifluoroacetic acid).

    • Detect the diastereomers using a UV detector.

    • Quantify the peak areas of the two diastereomers to determine the enantiomeric ratio.

Visualizing Racemization Pathways and Mitigation Strategies

Racemization_Pathway Mechanism of Racemization and Mitigation Boc_AA This compound Activated_Ester Activated Ester Intermediate Boc_AA->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., DIC) Coupling_Reagent->Activated_Ester Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone Cyclization (promoted by strong base, high temp, long activation) LL_Peptide Desired L-L Peptide Activated_Ester->LL_Peptide Direct Amine Attack (Desired Pathway) Stable_Ester Stable Active Ester Activated_Ester->Stable_Ester Suppression of Racemization Base Base (e.g., DIPEA) Base->Oxazolone LD_Peptide Racemized L-D Peptide Oxazolone->LD_Peptide Amine Attack Amine R-NH2 (Peptide on Resin) Amine->LL_Peptide Amine->LD_Peptide Additive Additive (e.g., Oxyma) Additive->Stable_Ester Stable_Ester->LL_Peptide Amine Attack

Caption: Racemization pathway via oxazolone formation and its suppression.

Troubleshooting_Workflow Troubleshooting Racemization Workflow Start High Racemization Detected Check_Reagent Evaluate Coupling Reagent and Additives Start->Check_Reagent Check_Base Evaluate Base Choice and Stoichiometry Start->Check_Base Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Solution_Reagent Use DIC/Oxyma or HATU/HOAt Check_Reagent->Solution_Reagent Solution_Base Use NMM or 2,4,6-Collidine. Use minimum required. Check_Base->Solution_Base Solution_Conditions Lower temperature to 0°C. Minimize pre-activation time. Check_Conditions->Solution_Conditions End Racemization Minimized Solution_Reagent->End Solution_Base->End Solution_Conditions->End

Caption: A logical workflow for troubleshooting racemization issues.

References

Technical Support Center: Boc-orn(boc)-OH Solubility in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with Nα,Nδ-bis(tert-butyloxycarbonyl)-L-ornithine (Boc-orn(boc)-OH) in dimethylformamide (DMF). This resource is intended for researchers, scientists, and professionals in drug development and peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving properly in DMF?

Poor solubility of this compound in DMF can be attributed to several factors. Like many protected amino acids, it can have limited solubility, especially at higher concentrations required for synthesis.[1] The quality of the DMF is a critical factor; degraded DMF containing dimethylamine can negatively impact the stability of the Boc protecting group.[1] Additionally, ambient temperature fluctuations in the laboratory can lead to precipitation if the temperature drops.[1]

Q2: What are the recommended solvents for dissolving this compound?

This compound is generally soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2] For applications requiring aqueous buffers, it is sparingly soluble. In such cases, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[3]

Q3: Is there a risk of degradation when heating to dissolve this compound?

While gentle warming can aid dissolution, excessive heat can cause degradation of the compound. A water bath set to 30-40°C is generally considered safe for assisting dissolution without significant risk of degradation.[1]

Q4: Can I use a solvent other than DMF?

While DMF is a standard solvent, alternatives can be used, especially to address solubility challenges. N-methylpyrrolidone (NMP) is another common solvent in peptide synthesis with strong solvating properties.[1][4] For particularly difficult cases, a mixture of solvents, such as adding a small amount of DMSO to DMF, can enhance solubility.[1][5] Some research has also explored "greener" alternatives like 2-methyltetrahydrofuran (2-MeTHF) for certain steps in peptide synthesis, but their compatibility with specific protocols must be verified.[1]

Troubleshooting Guide

If you are experiencing issues with dissolving this compound in DMF, follow this systematic troubleshooting guide.

Initial Troubleshooting Steps

A logical workflow for addressing solubility issues can help systematically resolve the problem.

A Start: Undissolved this compound in DMF B Verify Solvent Quality (High-purity, amine-free DMF) A->B C Use Fresh, High-Purity DMF B->C Poor Quality D Check Concentration B->D Good Quality C->D E Reduce Concentration D->E Too High F Apply Gentle Warming (30-40°C) D->F Appropriate E->F G Use Sonication (10-15 min) F->G Not Dissolved I Solution Dissolved F->I Dissolved H Consider Co-Solvent (e.g., DMSO) G->H Not Dissolved G->I Dissolved H->I Dissolved J Issue Persists: Contact Technical Support H->J Not Dissolved K Solution Still Not Clear L Solution Still Not Clear M Solution Still Not Clear

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Standard Dissolution Protocol for this compound in DMF

Materials:

  • This compound

  • High-purity, peptide synthesis-grade DMF

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound into a clean, dry vial.

  • Add the calculated volume of high-purity DMF to achieve the desired concentration.

  • Vortex the mixture vigorously for 2-3 minutes.[1]

  • Visually inspect the solution for any undissolved particles.

  • If particles remain, sonicate the vial for 5-10 minutes.[1]

  • Allow the solution to return to room temperature before use.

Protocol for Difficult-to-Dissolve this compound using a DMF/DMSO Co-solvent

Materials:

  • This compound

  • High-purity, peptide synthesis-grade DMF

  • High-purity DMSO

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound into a clean, dry vial.

  • Prepare a 9:1 (v/v) mixture of DMF and DMSO.

  • Add the solvent mixture to the vial to achieve the desired concentration.

  • Vortex the mixture for 3-5 minutes.

  • Sonicate the vial for 10-15 minutes.[1]

  • If necessary, gently warm the solution to 30-40°C while continuing to mix.

  • Once fully dissolved, allow the solution to cool to room temperature.

Quantitative Data

SolventReported Solubility of Fmoc-Orn(Boc)-OH
Dimethylformamide (DMF)~ 30 mg/mL
Dimethyl sulfoxide (DMSO)~ 30 mg/mL

This data is for Fmoc-Orn(Boc)-OH and should be used as an estimation for this compound.[3]

Logical Relationships in Troubleshooting

The decision-making process for troubleshooting involves a series of checks and escalating interventions.

cluster_0 Initial Checks cluster_1 Mechanical & Thermal Interventions cluster_2 Chemical Intervention cluster_3 Outcome A Incomplete Dissolution B Is Solvent High Purity? A->B C Is Concentration Too High? B->C Yes H Further Assistance Required B->H No (Replace Solvent) D Vortex/Sonicate C->D No C->H Yes (Reduce Concentration) E Gentle Warming (30-40°C) D->E G Successful Dissolution D->G Success F Add Co-solvent (DMSO) E->F E->G Success F->G F->H Failure

Caption: Decision tree for troubleshooting solubility issues.

References

troubleshooting Boc-orn(boc)-OH synthesis byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of Nα,Nδ-bis(tert-butoxycarbonyl)-L-ornithine (Boc-Orn(Boc)-OH).

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues that may arise during the synthesis and purification of this compound.

Q1: My reaction is complete, but I'm observing significant byproduct formation. What are the common byproducts and how can I identify them?

A1: During the synthesis of this compound, several byproducts can form due to incomplete reactions or side reactions. The most common byproducts are the mono-Boc protected ornithine derivatives and urea-related compounds. Identification is typically achieved using Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Table 1: Common Byproducts in this compound Synthesis

Compound NameMolecular FormulaMolecular Weight ( g/mol )Identification Notes
This compound C₁₅H₂₈N₂O₆ 332.39 Target Product
Nα-Boc-L-ornithine (Boc-Orn-OH)C₁₀H₂₀N₂O₄232.28Incomplete protection of the δ-amino group.[2][3]
Nδ-Boc-L-ornithine (Orn(Boc)-OH)C₁₀H₂₀N₂O₄232.28Incomplete protection of the α-amino group.[1]
L-OrnithineC₅H₁₂N₂O₂132.16Unreacted starting material.[1]
Urea derivativeVariesVariesArises from the reaction of an isocyanate intermediate with an amine.[4][5][6]
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.25Excess unreacted reagent.

Q2: I have identified a significant amount of a urea byproduct in my reaction mixture. How is this formed and how can I prevent it?

A2: Urea byproduct formation is a known issue in Boc protection, especially when the reaction is sluggish or with sterically hindered amines. It occurs through the in-situ generation of an isocyanate intermediate from the Boc-protected amine, which then reacts with another amine molecule.[4][5][6]

To prevent urea formation:

  • Control Reaction Temperature: Avoid unnecessarily high temperatures, which can promote isocyanate formation.

  • Optimize Base and Solvent: The choice of base and solvent is critical. Using aqueous conditions with a base like sodium bicarbonate can be effective and minimize side reactions.[7]

  • Catalyst-Free Conditions: In some cases, a catalyst-free approach in water can chemoselectively yield the desired N-t-Boc derivative without isocyanate or urea formation.[7]

Q3: My reaction seems to be incomplete, with significant amounts of starting material and mono-protected intermediates remaining. What can I do to improve the yield of the di-protected product?

A3: Incomplete reaction can be due to several factors. Here are some troubleshooting steps:

  • Reagent Stoichiometry: Ensure an adequate excess of di-tert-butyl dicarbonate ((Boc)₂O) is used. A molar ratio of at least 2.2 equivalents of (Boc)₂O per equivalent of L-ornithine is recommended.

  • pH Control: Maintain the pH of the reaction mixture in the optimal range for the Boc protection of both amino groups. The reaction is typically carried out under basic conditions.[8]

  • Reaction Time: Allow sufficient reaction time for both amino groups to be protected. Monitoring the reaction progress by TLC or LC-MS is advisable.

  • Solvent System: The choice of solvent can impact the solubility of the starting materials and intermediates. A mixture of a polar organic solvent like dioxane or THF with water is often used.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for purifying this compound from its byproducts?

A1: Flash column chromatography on silica gel is a common and effective method for purifying this compound from less polar byproducts like excess (Boc)₂O and more polar impurities like unreacted ornithine and mono-protected intermediates.[9][10]

Q2: How can I monitor the progress of my this compound synthesis?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] For TLC, staining with ninhydrin can be used to visualize free amino groups. As the reaction proceeds, the spot corresponding to L-ornithine will diminish, and spots for the mono- and di-protected products will appear.

Q3: What are the best practices for handling and storing this compound?

A3: this compound should be stored in a cool, dry place away from incompatible substances such as strong acids. When handling, it is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat.

Experimental Protocols

General Protocol for this compound Synthesis
  • Dissolve L-Ornithine: Dissolve L-ornithine hydrochloride in a 1:1 mixture of dioxane and water.

  • Adjust pH: Add a base, such as sodium hydroxide or sodium bicarbonate, to adjust the pH of the solution to approximately 10-11.[8]

  • Add Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) (2.2-2.5 equivalents) to the solution while stirring vigorously.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, acidify the mixture to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or KHSO₄ solution).[8]

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[9]

LC-MS Protocol for Byproduct Analysis
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[11]

  • Mobile Phase A: 0.1% Formic acid in water.[1][11]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1][11]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.[1]

  • Flow Rate: 0.2-0.4 mL/min.[11]

  • Detection: UV detection at 210-220 nm and Mass Spectrometry (ESI positive mode).[1]

Purification Protocol by Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).[10]

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this silica gel and load it onto the top of the column.

  • Elution: Elute the column with an appropriate gradient of solvents, starting with a less polar mixture and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexanes).[12]

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[10]

Visualizations

Synthesis_Pathway L_Ornithine L-Ornithine Boc_Orn_OH Boc-Orn-OH L_Ornithine->Boc_Orn_OH + (Boc)₂O (α-amino) Orn_Boc_OH Orn(Boc)-OH L_Ornithine->Orn_Boc_OH + (Boc)₂O (δ-amino) Boc_Orn_Boc_OH This compound Boc_Orn_OH->Boc_Orn_Boc_OH + (Boc)₂O Orn_Boc_OH->Boc_Orn_Boc_OH + (Boc)₂O

Caption: Synthetic pathway for this compound showing intermediate byproducts.

Urea_Formation Boc_Amine Boc-Protected Amine Isocyanate Isocyanate Intermediate Boc_Amine->Isocyanate - tBuOH, - CO₂ Urea Urea Byproduct Isocyanate->Urea Amine Amine Amine->Urea

Caption: Mechanism of urea byproduct formation via an isocyanate intermediate.

Troubleshooting_Workflow Start Synthesis of This compound Analysis Analyze by LC-MS Start->Analysis Pure Pure Product (>95%) Analysis->Pure Yes Impure Significant Impurities Detected Analysis->Impure No End Pure this compound Pure->End Identify Identify Byproducts Impure->Identify Troubleshoot Implement Corrective Actions Identify->Troubleshoot Purify Purify by Chromatography Identify->Purify Troubleshoot->Start Re-synthesize Purify->End

Caption: A workflow for troubleshooting the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Boc-Orn(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of amino acid building blocks is paramount. Nα,Nδ-di-Boc-L-ornithine (Boc-Orn(Boc)-OH) is a key protected amino acid, and its purity directly influences the quality, yield, and impurity profile of the final peptide. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of this compound, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in quality control and analytical method development.

Introduction to Purity Analysis of Protected Amino Acids

The purity of protected amino acids like this compound is typically assessed to be ≥98%. Impurities can originate from the manufacturing process and may include diastereomers, incompletely protected amino acids, or by-products from the introduction of the Boc protecting groups. These impurities can lead to the incorporation of incorrect amino acids or truncation of the peptide chain during synthesis. Consequently, robust analytical methods are essential for quality control.

Comparative Analysis of Analytical Methods

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent technique for assessing the purity of this compound. However, other methods can offer complementary information or advantages in specific contexts. This section compares RP-HPLC with Ultra-Performance Liquid Chromatography (UPLC), Capillary Electrophoresis (CE), and Thin-Layer Chromatography (TLC).

Method Comparison: HPLC vs. UPLC, CE, and TLC
FeatureRP-HPLCUPLCCapillary Electrophoresis (CE)Thin-Layer Chromatography (TLC)
Principle Partitioning between a nonpolar stationary phase and a polar mobile phase.Similar to HPLC but uses smaller particle size columns for higher resolution and speed.Separation based on charge-to-size ratio in an electric field.Separation based on differential adsorption on a solid stationary phase.
Resolution Good to ExcellentExcellent to SuperiorExcellentLow to Moderate
Analysis Time 15-30 minutes< 10 minutes15-25 minutes30-60 minutes
Sensitivity HighVery HighVery HighLow
Quantitative YesYesYesSemi-quantitative at best
Throughput ModerateHighModerateHigh
Cost per Sample Low to ModerateModerateLow to ModerateVery Low
Key Advantages Robust, widely available, reliable quantification.Faster analysis, higher resolution, and sensitivity.[1]Orthogonal separation mechanism, useful for impurities that co-elute in HPLC.[]Simple, inexpensive, and rapid screening tool.[3]
Limitations Longer run times compared to UPLC.Higher initial instrument cost.Can be less robust than HPLC for routine QC.Lower resolution and sensitivity, not suitable for precise quantification.

Note: The data presented in this table is a representative example and may vary based on the specific instrumentation and experimental conditions.

Experimental Protocols

Detailed methodologies for the analysis of this compound using various techniques are provided below.

Sample Preparation (for HPLC and UPLC)

A stock solution of this compound should be prepared by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. The solution should then be filtered through a 0.45 µm syringe filter prior to injection.[4]

Protocol 1: Standard Gradient RP-HPLC Analysis

This method represents a standard, robust approach for routine purity assessment.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[4]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[4]

  • Gradient: A linear gradient from 30% to 90% B over 15 minutes.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV absorbance at 214 nm.

  • Injection Volume: 10 µL.

Protocol 2: High-Resolution UPLC Analysis

UPLC offers a significant improvement in resolution and speed over traditional HPLC.

  • Instrumentation: UPLC system with a photodiode array (PDA) detector.

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 20-70% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 214 nm.

  • Injection Volume: 2 µL.

Protocol 3: Capillary Electrophoresis (CE)

CE provides an orthogonal separation mechanism, which is valuable for identifying impurities that may not be resolved by HPLC or UPLC.[]

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary (e.g., 50 µm i.d., 30 cm effective length).

  • Background Electrolyte: 50 mM sodium phosphate buffer, pH 2.5.

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Detection: UV at 200 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

Protocol 4: Thin-Layer Chromatography (TLC)

TLC is a simple and cost-effective method for rapid qualitative analysis.

  • Plate: Silica gel 60 F254.

  • Mobile Phase: A mixture of n-butanol, acetic acid, and water (4:1:1, v/v/v).[5]

  • Sample Application: Spot a small amount of the dissolved sample onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.

  • Visualization: After development, dry the plate and visualize the spots under UV light (254 nm) or by staining with a ninhydrin solution followed by gentle heating.[3]

  • Analysis: Calculate the Retardation factor (Rf) value for each spot and compare it with a standard.[3]

Protocol 5: Chiral HPLC Analysis

Determining the enantiomeric purity is crucial. Chiral HPLC can separate the L- and D-enantiomers of this compound.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: A macrocyclic glycopeptide-based chiral stationary phase (CSP) such as CHIROBIOTIC T or R.[6]

  • Mobile Phase: A mixture of methanol, acetonitrile, and acetic acid (e.g., 50:50:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.

  • Injection Volume: 10 µL.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC/UPLC Analysis Dissolve Dissolve this compound in 1:1 ACN:H2O Filter Filter through 0.45 µm syringe filter Dissolve->Filter Inject Inject sample Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Data Data Acquisition and Analysis Detect->Data

Workflow for HPLC/UPLC Analysis of this compound.

Decision_Tree cluster_quant Quantitative Analysis cluster_qual Qualitative/Screening cluster_ortho Orthogonal/Specialized Analysis Start Need to analyze This compound purity HPLC Routine QC? Use RP-HPLC Start->HPLC UPLC High throughput/resolution needed? Use UPLC Start->UPLC TLC Rapid screening? Use TLC Start->TLC Chiral Need enantiomeric purity? Use Chiral HPLC Start->Chiral CE Suspect co-eluting impurities? Use Capillary Electrophoresis HPLC->CE Ambiguous results UPLC->CE Ambiguous results

Decision tree for selecting an analytical method.

Conclusion

The selection of an appropriate analytical method for this compound is contingent on the specific requirements of the analysis. RP-HPLC remains a robust and reliable method for routine quality control. For higher throughput and superior resolution, UPLC is an excellent alternative. Capillary Electrophoresis offers an orthogonal separation mechanism that is invaluable for complex impurity profiling. TLC serves as a simple, rapid, and cost-effective screening tool. Finally, Chiral HPLC is indispensable for determining the enantiomeric purity, a critical parameter for the synthesis of biologically active peptides. By employing these methods judiciously, researchers and drug developers can ensure the quality and integrity of their peptide-based products.

References

Navigating the Proteomic Landscape: A Comparative Guide to the Mass Spectrometry of Peptides with Boc-Orn(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the characterization of peptides containing modified amino acids is a critical step. This guide provides an objective comparison of the mass spectrometric performance of peptides featuring N-δ,N-δ'-di-Boc-L-ornithine (Boc-Orn(Boc)-OH) against peptides with alternative protection strategies for the ornithine side chain. By presenting supporting experimental data and detailed protocols, this document aims to inform the selection of analytical methodologies for these complex biomolecules.

The incorporation of non-proteinogenic amino acids like ornithine into peptide sequences offers a versatile approach to introducing novel functionalities, such as sites for cyclization or conjugation. The δ-amino group of ornithine, however, necessitates protection during solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose, leading to the use of this compound. Understanding the behavior of this and other protected ornithine residues during mass spectrometric analysis is paramount for accurate characterization of the final peptide product.

Performance Comparison of Ornithine Protecting Groups in Mass Spectrometry

The choice of protecting group for the ornithine side chain can significantly influence the fragmentation patterns observed in tandem mass spectrometry (MS/MS), affecting sequence coverage and the confidence of peptide identification. Here, we compare the mass spectrometric behavior of peptides containing ornithine protected with Boc against those with a benzyloxycarbonyl (Z or Cbz) group.

FeatureThis compoundZ-Orn-OH (Alternative)
Protecting Group Lability The Boc group is known for its acid lability and can be prone to in-source fragmentation or neutral loss during collision-induced dissociation (CID).[1] This can lead to the observation of ions corresponding to the unprotected ornithine side chain.The Z (Cbz) group is generally more stable under typical mass spectrometry conditions compared to Boc. It is primarily removed by hydrogenolysis or strong acids, making it less susceptible to fragmentation in the gas phase.
Dominant Fragmentation Pathways In addition to backbone fragmentation (b- and y-ions), significant fragmentation of the Boc group is expected. This includes neutral losses of isobutylene (56 Da) and/or the entire Boc group (100 Da).Fragmentation is primarily directed along the peptide backbone, yielding more predictable b- and y-ion series. The Z group is less likely to undergo facile neutral loss, preserving the mass of the modified residue on fragment ions.
"Ornithine Effect" The presence of a free δ-amino group on ornithine (after in-source loss of the Boc group) can lead to a specific fragmentation pattern known as the "ornithine effect." This results in a pronounced cleavage C-terminal to the ornithine residue.As the Z group is more stable, the "ornithine effect" is less likely to be a dominant fragmentation pathway unless specific activation energies are used that promote its removal. This can lead to more uniform fragmentation across the peptide backbone.
Sequence Confirmation The lability of the Boc group can sometimes complicate spectral interpretation. However, the characteristic neutral losses can also serve as diagnostic markers for the presence of the Boc-protected residue.The stability of the Z group generally leads to cleaner MS/MS spectra dominated by backbone fragments, which can simplify sequence confirmation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible analysis of peptides containing protected ornithine residues. Below are representative protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Protocol 1: LC-MS/MS Analysis of Peptides with Protected Ornithine

This protocol is suitable for the analysis of purified peptides to confirm their sequence and the integrity of the protecting group.

1. Sample Preparation:

  • Prepare a stock solution of the peptide at 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and deionized water.

  • Dilute the stock solution to a final concentration of 10-20 µM in the initial mobile phase conditions (e.g., 95% mobile phase A).

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm ID, 100 mm length, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% mobile phase B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (ESI-MS/MS):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Scan Range (MS1): m/z 300-2000.

  • Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

  • Collision Energy: Use a stepped or optimized collision energy to achieve good fragmentation of the peptide backbone while observing any characteristic neutral losses from the protecting group.

  • Data Acquisition: Data-dependent acquisition (DDA) selecting the top 3-5 most intense precursor ions from each MS1 scan for MS/MS.

Protocol 2: MALDI-TOF MS Analysis of Peptides with Protected Ornithine

This protocol is useful for rapid screening and molecular weight determination.

1. Sample and Matrix Preparation:

  • Sample Solution: Dissolve the peptide in a 50:50 acetonitrile/water solution containing 0.1% trifluoroacetic acid (TFA) to a concentration of approximately 10 pmol/µL.

  • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile/water with 0.1% TFA.

2. Target Plate Spotting:

  • Spot 1 µL of the matrix solution onto the MALDI target plate and allow it to air dry until crystals begin to form.

  • Immediately spot 1 µL of the peptide solution onto the same spot.

  • Allow the mixture to co-crystallize at room temperature.

3. Mass Spectrometry (MALDI-TOF):

  • Ionization Mode: Positive ion reflectron mode.

  • Laser: Nitrogen laser (337 nm).

  • Laser Fluence: Use the minimum laser power necessary for good ionization to minimize in-source decay of the protecting group.

  • Calibration: Calibrate the instrument using a standard peptide mixture with masses bracketing the expected mass of the analyte.

  • Data Acquisition: Acquire spectra by averaging 100-200 laser shots.

Visualizing Experimental Workflows

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflows for LC-MS/MS and MALDI-TOF analysis.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Peptide Peptide Synthesis with this compound Dissolve Dissolution in ACN/Water Peptide->Dissolve Dilute Dilution to Working Concentration Dissolve->Dilute LC Liquid Chromatography (C18 Separation) Dilute->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1 Scan (Precursor Ions) ESI->MS1 CID Collision-Induced Dissociation (CID/HCD) MS1->CID MS2 MS2 Scan (Fragment Ions) CID->MS2 Analysis Sequence Confirmation & Fragmentation Analysis MS2->Analysis

LC-MS/MS workflow for protected peptide analysis.

MALDI_TOF_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF Analysis cluster_data Data Interpretation Peptide Synthesized Peptide Co_crystallize Co-crystallization on MALDI Target Peptide->Co_crystallize Matrix CHCA Matrix Solution Matrix->Co_crystallize Laser Laser Desorption/ Ionization Co_crystallize->Laser TOF Time-of-Flight Mass Analyzer Laser->TOF Detector Ion Detection TOF->Detector Mass_Spec Mass Spectrum Detector->Mass_Spec MW_Confirm Molecular Weight Confirmation Mass_Spec->MW_Confirm

MALDI-TOF workflow for protected peptide analysis.

References

Navigating the NMR Landscape of Protected Ornithine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of protected amino acids is a critical step in peptide synthesis and drug discovery. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for orthogonally protected ornithine derivatives, offering a valuable resource for structural verification and quality control.

While the primary focus of this guide was the NMR characterization of Nα,Nδ-di-Boc-L-ornithine (Boc-Orn(Boc)-OH), an extensive search of available scientific literature and spectral databases did not yield a complete, assigned ¹H and ¹³C NMR dataset for this specific compound. However, detailed NMR data for alternative, commonly used orthogonally protected ornithine derivatives, namely Fmoc-Orn(Boc)-OH and Z-Orn(Boc)-OH, are available and presented here for a comprehensive comparison.

Performance Comparison: NMR Data of Protected Ornithine Derivatives

The choice of protecting group strategy for ornithine significantly influences its chemical properties and, consequently, its NMR signature. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for Fmoc-Orn(Boc)-OH and Z-Orn(Boc)-OH. These values, typically recorded in deuterated chloroform (CDCl₃) or methanol-d₄ (CD₃OD), provide a fingerprint for each molecule, allowing for unambiguous identification and assessment of purity.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for Protected Ornithine Derivatives

Proton AssignmentFmoc-Orn(Boc)-OH (in CDCl₃)Z-Orn(Boc)-OH (in CDCl₃)
α-CH~4.4~4.3
β-CH₂~1.9~1.8
γ-CH₂~1.6~1.5
δ-CH₂~3.1~3.2
Boc (C(CH₃)₃)~1.4~1.4
Fmoc/Z protecting group7.2-7.8 (aromatic), 4.2-4.5 (CH, CH₂)7.3 (aromatic), 5.1 (CH₂)
NHVariableVariable

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for Protected Ornithine Derivatives

Carbon AssignmentFmoc-Orn(Boc)-OH (in CDCl₃)Z-Orn(Boc)-OH (in CDCl₃)
C=O (Carboxyl)~175~176
C=O (Boc)~156~156
C=O (Fmoc/Z)~156~156
α-C~54~54
β-C~30~30
γ-C~25~25
δ-C~40~40
Boc (C(CH₃)₃)~80~80
Boc (C(CH₃)₃)~28~28
Fmoc/Z protecting groupAromatic & Aliphatic carbonsAromatic & Aliphatic carbons

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the NMR characterization of protected amino acids.

General Experimental Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation:

    • Weigh 5-10 mg of the protected amino acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • NMR Spectrometer Setup:

    • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • The spectrometer should be properly tuned and shimmed for the specific solvent and sample.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically used.

    • Key parameters to set include:

      • Number of scans (e.g., 16 or 32 for sufficient signal-to-noise).

      • Relaxation delay (e.g., 1-2 seconds).

      • Acquisition time (e.g., 2-4 seconds).

    • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to obtain a spectrum with singlets for each carbon.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • A longer relaxation delay may be necessary for quaternary carbons.

    • Chemical shifts are referenced to the solvent peak.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed.

    • Phase and baseline corrections are applied to the resulting spectrum.

    • Integration of the ¹H NMR signals is performed to determine the relative number of protons.

    • Peak picking is done to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.

Visualization of the NMR Characterization Workflow

The following diagram illustrates the general workflow for the NMR characterization of a protected amino acid.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer transfer->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft correction Phase & Baseline Correction ft->correction analysis Spectral Analysis (Integration, Peak Picking) correction->analysis report report analysis->report Final Report

Caption: General workflow for NMR characterization.

This guide provides a foundational understanding of the NMR characterization of orthogonally protected ornithine derivatives. While specific data for this compound remains elusive in the public domain, the comparative data for common alternatives and the standardized experimental protocol offer valuable tools for researchers in the field.

A Comparative Guide to the Purity Assessment of Synthetic Boc-Orn(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of amino acid building blocks is a critical determinant of success. Nα,Nδ-bis(tert-butyloxycarbonyl)-L-ornithine, commonly known as Boc-Orn(Boc)-OH, is a key derivative used in solid-phase peptide synthesis (SPPS). Its purity directly influences coupling efficiency, the impurity profile of the final peptide, and overall yield. This guide provides an objective comparison of analytical methodologies for assessing the purity of this compound against its common alternatives, supported by detailed experimental protocols and comparative data.

Physicochemical Properties and Key Alternatives

This compound is an ornithine derivative where both the alpha (α) and delta (δ) amino groups are protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This makes it suitable for Boc-based SPPS strategies. The primary alternatives involve different protection schemes for the side-chain amine or the α-amino group. A common alternative in Boc chemistry is Boc-Orn(Z)-OH , which utilizes the benzyloxycarbonyl (Z) group for side-chain protection. In the more widely used Fmoc-based SPPS, Fmoc-Orn(Boc)-OH is the standard equivalent, featuring a base-labile Fmoc group on the α-amine.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundBoc-Orn(Z)-OHFmoc-Orn(Boc)-OH
CAS Number 57133-29-6[1]2480-93-5[2][3]109425-55-0
Molecular Formula C₁₅H₂₈N₂O₆[1]C₁₈H₂₆N₂O₆[2]C₂₅H₃₀N₂O₆
Molecular Weight 332.4 g/mol [1]366.41 g/mol 454.52 g/mol
Primary Application Boc SPPSBoc SPPSFmoc SPPS
α-Amine Protection Boc (Acid-labile)Boc (Acid-labile)Fmoc (Base-labile)
δ-Amine Protection Boc (Acid-labile)Z (Hydrogenolysis)[4]Boc (Acid-labile)
Purity Assessment Methodologies

The comprehensive purity analysis of this compound and its alternatives relies on a combination of chromatographic and spectroscopic techniques to confirm identity, quantify the main component, and identify potential impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of protected amino acids.[5] Reverse-phase HPLC (RP-HPLC) is typically used to separate the main compound from any synthesis-related impurities, such as incompletely protected ornithine or dipeptides formed during synthesis.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation.[6] For this compound, NMR confirms the presence and integrity of the two Boc groups and the amino acid backbone. The characteristic singlet from the 18 equivalent protons of the two tert-butyl groups is a key diagnostic signal.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, providing definitive evidence of its identity.

  • Thin-Layer Chromatography (TLC): A simpler, qualitative technique used for rapid purity checks and monitoring reaction progress. Many commercial suppliers provide a minimum purity specification based on TLC.

  • Optical Rotation: Measurement of specific rotation confirms the enantiomeric integrity of the L-ornithine derivative, ensuring that no significant racemization has occurred during synthesis.

Common impurities in protected amino acids can arise from the manufacturing process and may include diastereomers, incompletely protected starting materials, or by-products from the protecting group introduction.[5] For Boc-protected amino acids, potential side reactions can include the formation of dipeptides or random alkylation by the tert-butyl cation.[7][8]

Table 2: Purity Specifications of Commercially Available Ornithine Derivatives

ProductSupplier ExamplePurity Specification (HPLC)Purity Specification (TLC)
This compound Chem-Impex≥ 98%[1]-
Boc-Orn(Z)-OH TCI Chemicals>98.0%-
Boc-Orn(Z)-OH Sigma-Aldrich-≥98.0%
Fmoc-Orn(Boc)-OH Sigma-Aldrich≥98.0%≥98%
Fmoc-Orn(Boc)-OH TCI Chemicals>98.0%[9]-

Experimental Protocols & Data

Workflow for Purity Assessment

The general workflow for assessing the purity of a synthetic protected amino acid like this compound involves initial identity confirmation followed by quantitative purity analysis and characterization of impurities.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling A Synthetic this compound Sample B NMR Spectroscopy (1H, 13C) A->B C Mass Spectrometry (MS) A->C E Reverse-Phase HPLC A->E F Optical Rotation A->F D Structural & Molecular Weight Confirmation B->D C->D D->E If identity is confirmed G Quantitative Purity (%) & Impurity Profile E->G H Enantiomeric Purity Confirmation F->H I I G->I Final Purity Report H->I

Caption: General workflow for the purity assessment of this compound.

Protocol 1: HPLC Purity Analysis

This protocol describes a general reverse-phase HPLC method for determining the chemical purity of this compound.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in deionized water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Chromatographic Conditions:

    • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a typical starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 220 nm.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25 °C.

  • Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Table 3: Typical HPLC Parameters for Purity Analysis

ParameterSetting
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 214 nm / 220 nm
Injection Volume 20 µL
Gradient 30% to 90% B over 20 min
Protocol 2: NMR Structural Confirmation

This protocol outlines the procedure for acquiring ¹H NMR data to confirm the structure of this compound.

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the tube into the NMR spectrometer (e.g., 400 MHz).

    • Lock the field frequency using the deuterium signal from the solvent.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 16 scans, 1-second relaxation delay).

  • Data Processing: Process the spectrum using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Assign all signals to the corresponding protons in the this compound structure.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
tert-butyl (2 x Boc)~1.44Singlet18H
β-CH₂, γ-CH₂~1.5-1.9Multiplet4H
δ-CH₂~3.1-3.3Multiplet2H
α-CH~4.2-4.4Multiplet1H
α-NH~5.1-5.4Broad1H
δ-NH~4.8-5.1Broad1H
COOH~10-12Very Broad1H

Note: Actual chemical shifts can vary based on solvent, concentration, and instrument.

Logical Relationships in Purity Assessment

The relationship between the protected amino acid, the analytical methods employed, and the purity attributes being measured is crucial for a comprehensive quality assessment.

cluster_product Product cluster_methods Analytical Methods cluster_attributes Purity Attributes PAA This compound HPLC HPLC NMR NMR MS Mass Spec OR Optical Rotation CP Chemical Purity (%) HPLC->CP Quantifies ID Identity / Structure NMR->ID Confirms MS->ID Confirms MW Molecular Weight MS->MW Confirms EP Enantiomeric Purity OR->EP Measures

Caption: Relationship between the product, methods, and purity attributes.

Conclusion

The rigorous purity assessment of synthetic this compound is essential for ensuring the reliable and successful synthesis of peptides. A multi-technique approach, with RP-HPLC for quantitative analysis and NMR for structural verification, provides the most comprehensive evaluation. When selecting a protected ornithine derivative, researchers must consider the planned synthesis strategy (Boc vs. Fmoc chemistry) and consult supplier specifications to ensure the material meets the high-purity demands of peptide chemistry. By employing the detailed protocols and understanding the comparative data presented, scientists can confidently validate their starting materials, leading to higher quality final products.

References

A Comparative Guide to Boc-Orn(Boc)-OH and Fmoc-Orn(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of protecting group strategy is a critical decision that dictates the efficiency, purity, and success of synthesizing complex peptides. The non-proteinogenic amino acid ornithine, a versatile building block for introducing structural diversity and functionality, is often incorporated using either Boc- or Fmoc-protected derivatives. This guide provides an objective comparison of two key ornithine derivatives: Nα,Nδ-bis(tert-butyloxycarbonyl)-L-ornithine (Boc-Orn(Boc)-OH) and Nα-(9-fluorenylmethyloxycarbonyl)-Nδ-(tert-butyloxycarbonyl)-L-ornithine (Fmoc-Orn(Boc)-OH). This comparison is supported by a summary of their performance characteristics, detailed experimental protocols, and visualizations of the underlying chemical workflows.

Core Chemical Strategies: Boc vs. Fmoc Protection

The fundamental difference between this compound and Fmoc-Orn(Boc)-OH lies in the nature of the α-amino protecting group, which in turn dictates the entire synthetic strategy.

Boc (tert-butyloxycarbonyl) Strategy: This classic approach utilizes the acid-labile Boc group for Nα-protection. Deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA). The side-chain protecting groups in Boc chemistry are generally benzyl-based and require a very strong acid, such as hydrofluoric acid (HF), for final cleavage from the resin.

Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: This is the more modern and widely adopted approach. It employs the base-labile Fmoc group for Nα-protection, which is removed using a mild organic base, most commonly piperidine. The side-chain protecting groups, including the Boc group on the ornithine side chain, are acid-labile and are removed during the final cleavage with TFA.[1][] This orthogonality, where the Nα and side-chain protecting groups are removed under different conditions, is a key advantage of the Fmoc strategy.[3][]

Performance and Application Comparison

Data Presentation: Quantitative and Qualitative Comparison

FeatureThis compound (in Boc-SPPS)Fmoc-Orn(Boc)-OH (in Fmoc-SPPS)References
Nα-Deprotection Condition 50% TFA in Dichloromethane (DCM)20% Piperidine in Dimethylformamide (DMF)[5][6]
Orthogonality No (Both Nα-Boc and side-chain Boc are acid-labile)Yes (Nα-Fmoc is base-labile, side-chain Boc is acid-labile)[][3]
Typical Crude Purity Generally high, but can be lower for complex sequences due to harsh conditions.Often higher due to milder deprotection steps.[1] Commercially available with ≥96.0% HPLC purity.[7][8]
Typical Yield Can be lower for long or complex peptides due to repeated acid exposure.Generally higher, especially for longer and more complex peptides.[1][1]
Side Reactions Acid-catalyzed side reactions can occur. The tert-butyl cation generated during deprotection can lead to alkylation of sensitive residues like Trp and Met if scavengers are not used.Aspartimide formation and diketopiperazine formation are potential side reactions. The dibenzofulvene adduct from Fmoc deprotection needs to be efficiently scavenged by piperidine.[9][10]
Compatibility with Sensitive Residues Harsh acidic conditions can be detrimental to some modified or sensitive amino acids.Milder conditions are more compatible with a wider range of functional groups and modifications.[]
Automation Friendliness Less common in modern automated synthesizers.The dominant chemistry for automated solid-phase peptide synthesis.[11]
Cost Reagents are generally less expensive.Fmoc-amino acids and coupling reagents are typically more expensive.[]

Experimental Protocols

The following are detailed, generalized protocols for the key steps involving the incorporation of this compound and Fmoc-Orn(Boc)-OH in SPPS.

Protocol 1: Incorporation of this compound in Boc-SPPS

1. Nα-Boc Deprotection:

  • Materials: Peptide-resin with N-terminal Boc protection, 50% (v/v) TFA in DCM.

  • Procedure:

    • Swell the peptide-resin in DCM for 30 minutes.

    • Treat the resin with 50% TFA in DCM for 5 minutes and drain.

    • Add a fresh portion of 50% TFA in DCM and agitate for 20-25 minutes.[6]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and Isopropanol (2x).

2. Neutralization:

  • Materials: Deprotected peptide-resin, 10% (v/v) Diisopropylethylamine (DIEA) in DCM.

  • Procedure:

    • Wash the resin with 10% DIEA in DCM for 2 minutes.

    • Repeat the wash with 10% DIEA in DCM for another 2 minutes.

    • Wash the resin thoroughly with DCM (3x).

3. Coupling of this compound using DIC/HOBt:

  • Materials: Neutralized peptide-resin, this compound, N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), DMF, DCM.

  • Procedure:

    • Suspend the neutralized resin in DCM or DMF (10 mL per gram of resin).

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal volume of DMF.

    • Add the this compound/HOBt solution to the resin suspension.

    • Add DIC (3 equivalents) to the mixture.[12]

    • Agitate the reaction at room temperature for 2-4 hours.

    • Monitor the reaction completion using the Kaiser test. If the test is positive, a second coupling may be necessary.

    • Wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Incorporation of Fmoc-Orn(Boc)-OH in Fmoc-SPPS

1. Nα-Fmoc Deprotection:

  • Materials: Peptide-resin with N-terminal Fmoc protection, 20% (v/v) piperidine in DMF.

  • Procedure:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes and drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for another 5-10 minutes to ensure complete deprotection.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5x).

2. Coupling of Fmoc-Orn(Boc)-OH using HBTU:

  • Materials: Deprotected peptide-resin, Fmoc-Orn(Boc)-OH, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIEA, DMF.

  • Procedure:

    • In a separate vessel, dissolve Fmoc-Orn(Boc)-OH (3-5 equivalents relative to resin loading) and HBTU (2.9-4.9 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the amino acid/HBTU solution to pre-activate for 1-2 minutes.[13]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction at room temperature for 1-2 hours.[13]

    • Monitor the reaction completion using the Kaiser test.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 3: Selective On-Resin Deprotection of Ornithine Side-Chain (from Fmoc-Orn(Boc)-OH)

This protocol is used when the ornithine side-chain needs to be modified while the peptide is still on the resin (e.g., for cyclization).

  • Materials: Peptide-resin containing Fmoc-Orn(Boc)-OH with the N-terminal Fmoc group intact, 20-30% (v/v) TFA in DCM, 10% (v/v) DIEA in DMF.

  • Procedure:

    • Swell the peptide-resin in DCM.

    • Treat the resin with a solution of 20-30% TFA in DCM for 20-30 minutes with agitation.[3]

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM to remove residual acid.

    • Neutralize the resin with a solution of 10% DIEA in DMF.[3]

    • Wash the resin again with DMF and DCM. The exposed ornithine side-chain amine is now ready for further reaction.

Mandatory Visualizations

The following diagrams illustrate the core workflows and chemical principles of Boc and Fmoc-based peptide synthesis.

Boc_SPPS_Workflow Start Start: Resin-NH-Boc Deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Coupling (this compound, DIC/HOBt) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Cycle Repeat Cycle for Next Amino Acid Wash3->Cycle Cycle->Deprotection Next AA FinalCleavage Final Cleavage (e.g., HF) Cycle->FinalCleavage Final AA End Purified Peptide FinalCleavage->End

Cyclical workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Fmoc_SPPS_Workflow Start Start: Resin-NH-Fmoc Deprotection 1. Nα-Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling (Fmoc-Orn(Boc)-OH, HBTU/DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cycle->Deprotection Next AA FinalDeprotection Final Nα-Fmoc Deprotection Cycle->FinalDeprotection Final AA FinalCleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) FinalDeprotection->FinalCleavage End Purified Peptide FinalCleavage->End

Cyclical workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Orthogonal_Protection Fmoc_Orn_Boc Fmoc-Orn(Boc)-Peptide-Resin Base_Treatment Base Treatment (e.g., Piperidine) Fmoc_Orn_Boc->Base_Treatment Nα-Deprotection Acid_Treatment Acid Treatment (e.g., TFA) Fmoc_Orn_Boc->Acid_Treatment Side-Chain Deprotection N_Terminal_Deprotected H₂N-Orn(Boc)-Peptide-Resin (for chain elongation) Base_Treatment->N_Terminal_Deprotected Side_Chain_Deprotected Fmoc-Orn(H₂N⁺)-Peptide-Resin (for side-chain modification) Acid_Treatment->Side_Chain_Deprotected

Orthogonal deprotection strategy of Fmoc-Orn(Boc)-OH.

Conclusion and Recommendations

The choice between this compound and Fmoc-Orn(Boc)-OH is fundamentally a choice between Boc and Fmoc-SPPS strategies.

Fmoc-Orn(Boc)-OH is the superior choice for the majority of modern peptide synthesis applications. The milder deprotection conditions of the Fmoc strategy lead to higher purity and yields, especially for long or complex peptides, and are more compatible with sensitive or modified amino acids.[1][] The orthogonality of the Fmoc and Boc protecting groups in this derivative allows for selective on-resin modification of the ornithine side chain, which is crucial for the synthesis of cyclic peptides and other complex structures.[3][14]

This compound remains a viable option for researchers experienced with Boc chemistry or for the synthesis of certain peptides where this strategy may offer advantages, such as in reducing aggregation of hydrophobic sequences.[15] However, the requirement for harsh acidic conditions for both deprotection and final cleavage necessitates specialized equipment and can lead to more side reactions.

For new projects, particularly those involving complex or sensitive peptides, the use of Fmoc-Orn(Boc)-OH is strongly recommended due to its versatility, higher success rate in modern SPPS, and compatibility with automated synthesis platforms.

References

A Researcher's Guide to Protected Ornithines: Boc-Orn(Boc)-OH in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriately protected amino acids is a critical determinant of success. Ornithine, a non-proteinogenic amino acid, is a key component in many bioactive peptides, including antibiotics and hormones. Its side chain contains a primary amine that necessitates protection during solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of Nα,Nδ-bis(tert-butyloxycarbonyl)-L-ornithine (Boc-Orn(Boc)-OH) with other commonly used protected ornithine derivatives, supported by experimental data and detailed protocols.

Introduction to Ornithine Protection Strategies

The choice of protecting groups for both the α-amino and δ-amino groups of ornithine is dictated by the overall peptide synthesis strategy, primarily the use of either Boc- or Fmoc-chemistry for the temporary protection of the α-amino group.[1] An ideal protecting group scheme offers orthogonality, allowing for the selective removal of one protecting group without affecting others.[1] This is particularly crucial for the synthesis of complex peptides, such as cyclic or branched peptides, where side-chain modification is required.[2]

This compound is designed for use in Boc-based SPPS. In this strategy, the acid-labile Boc group is used for temporary Nα-protection, and deprotection is achieved with a moderate acid like trifluoroacetic acid (TFA).[1] The side-chain protecting groups are typically more stable to acid and are removed during the final cleavage from the resin with a strong acid, such as hydrofluoric acid (HF).[3] The use of a Boc group for the side-chain protection of ornithine in a Boc-SPPS workflow presents a non-orthogonal approach, as both Boc groups will be removed during the Nα-deprotection steps. This limits its application to the synthesis of short peptides or where the ornithine residue is near the N-terminus.[]

In contrast, Fmoc-Orn(Boc)-OH is a cornerstone of modern Fmoc-based SPPS.[2] The base-labile Fmoc group on the α-amine is removed with a weak base, typically piperidine, while the acid-labile Boc group on the δ-amine remains intact.[2] This orthogonality is a significant advantage, allowing for selective deprotection of the side chain on the solid support for subsequent modifications.[2]

Other notable protecting groups for the ornithine side chain include the benzyloxycarbonyl (Z) group and the allyloxycarbonyl (Aloc) group. The Z group is typically removed by hydrogenolysis or strong acid, offering orthogonality with the Fmoc group.[5] The Aloc group is removed under mild conditions using a palladium catalyst, providing an additional layer of orthogonality.[6]

Comparison of Key Performance Parameters

The performance of different protected ornithine derivatives can be evaluated based on several key parameters, including coupling efficiency, the extent of racemization during activation and coupling, and the overall yield and purity of the final peptide.

Protected OrnithineSynthesis Strategyα-Amino Protectionδ-Side-Chain ProtectionKey AdvantagesKey Disadvantages
This compound Boc-SPPSBoc (acid-labile)Boc (acid-labile)Straightforward synthesis of the building block.Non-orthogonal; simultaneous deprotection of α- and δ-amines with TFA limits its use.[]
Fmoc-Orn(Boc)-OH Fmoc-SPPSFmoc (base-labile)Boc (acid-labile)Orthogonal protection scheme allows for selective side-chain modification.[2] Milder synthesis conditions compared to Boc-SPPS.[7]Fmoc-protected amino acids are generally more expensive than their Boc counterparts.[]
Fmoc-Orn(Z)-OH Fmoc-SPPSFmoc (base-labile)Z (H₂/Pd or strong acid)Orthogonal to both Fmoc and Boc; allows for selective deprotection.Removal of the Z group requires specific catalytic conditions or harsh acids.
Fmoc-Orn(Aloc)-OH Fmoc-SPPSFmoc (base-labile)Aloc (Pd(0)-catalyzed)Fully orthogonal to both Fmoc and acid-labile side-chain protecting groups.[6]Requires a palladium catalyst for deprotection, which can sometimes be difficult to remove completely.

While comprehensive quantitative data directly comparing all these derivatives in a single study is scarce, general trends can be extrapolated from the literature. Fmoc-based SPPS is widely reported to achieve high coupling yields, often exceeding 99%.[] However, the choice of coupling reagent and conditions can significantly impact racemization, particularly for amino acids like histidine and cysteine.[] The use of hindered bases like collidine instead of DIPEA has been recommended to minimize racemization during the coupling of certain amino acids in Fmoc-SPPS.[9] In Boc-SPPS, in situ neutralization protocols have been shown to suppress diketopiperazine formation, a common side reaction at the dipeptide stage.

Experimental Protocols

Detailed methodologies for the incorporation of various protected ornithines into a peptide chain are provided below. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and available instrumentation.

Protocol 1: Incorporation of this compound in Boc-SPPS

This protocol outlines the manual synthesis of a peptide containing this compound on a Merrifield resin.

1. Resin Swelling and Preparation:

  • Swell Merrifield resin (1 g, 1.0 mmol/g) in dichloromethane (DCM, 10 mL) for 1 hour in a reaction vessel.
  • Wash the resin with DCM (3 x 10 mL).

2. First Amino Acid Loading (if applicable, otherwise start with deprotection of pre-loaded resin):

  • This protocol assumes a pre-loaded resin.

3. Boc Deprotection:

  • Treat the resin with 50% TFA in DCM (10 mL) for 30 minutes.
  • Wash the resin with DCM (3 x 10 mL) and isopropanol (2 x 10 mL), followed by DCM (3 x 10 mL).

4. Neutralization:

  • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (10 mL) for 5 minutes (repeat twice).
  • Wash the resin with DCM (5 x 10 mL).

5. Coupling of this compound:

  • In a separate vial, dissolve this compound (3 mmol), HBTU (2.9 mmol), and HOBt (3 mmol) in N,N-dimethylformamide (DMF, 5 mL).
  • Add DIEA (6 mmol) to the solution and pre-activate for 2 minutes.
  • Add the activated amino acid solution to the resin and shake for 2 hours.
  • Monitor the coupling reaction using the Kaiser test.
  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

6. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:3, 10 mL) for 30 minutes.
  • Wash the resin with DCM (3 x 10 mL).

7. Repeat for Subsequent Amino Acids:

  • Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

8. Final Cleavage and Deprotection:

  • Wash the fully assembled peptide-resin with DCM and dry under vacuum.
  • Treat the resin with HF in the presence of a scavenger (e.g., anisole) at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).
  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.
  • Lyophilize the crude peptide.

Protocol 2: Incorporation of Fmoc-Orn(Boc)-OH in Fmoc-SPPS

This protocol outlines the manual synthesis of a peptide containing Fmoc-Orn(Boc)-OH on a Rink Amide resin.

1. Resin Swelling:

  • Swell Rink Amide resin (1 g, 0.5 mmol/g) in DMF (10 mL) for 1 hour.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.
  • Wash the resin with DMF (5 x 10 mL).

3. Coupling of Fmoc-Orn(Boc)-OH:

  • In a separate vial, dissolve Fmoc-Orn(Boc)-OH (2.5 mmol), HATU (2.4 mmol), and HOAt (2.5 mmol) in DMF (5 mL).
  • Add DIEA (5 mmol) to the solution and pre-activate for 2 minutes.
  • Add the activated amino acid solution to the resin and shake for 1 hour.
  • Monitor the coupling reaction using the Kaiser test.
  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

4. Repeat for Subsequent Amino Acids:

  • Repeat steps 2-3 for each subsequent amino acid.

5. Final Fmoc Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

6. Cleavage and Side-Chain Deprotection:

  • Wash the peptide-resin with DCM and dry under vacuum.
  • Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, 10 mL) for 2-3 hours.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.
  • Lyophilize the crude peptide.

Protocol 3: Deprotection of the Aloc Side-Chain Protecting Group

This protocol describes the on-resin deprotection of the Aloc group from an ornithine residue in a peptide synthesized using Fmoc-SPPS.

1. Resin Preparation:

  • The fully assembled peptide-resin with the N-terminal Fmoc group intact is washed with DCM (3 x 10 mL).

2. Deprotection Cocktail Preparation:

  • In a separate vial, dissolve Pd(PPh₃)₄ (0.1 equivalents relative to resin loading) in DCM (5 mL).
  • Add phenylsilane (20 equivalents) to the solution.

3. Aloc Deprotection:

  • Add the deprotection cocktail to the resin and shake for 30 minutes at room temperature.
  • Repeat the treatment with a fresh deprotection cocktail for another 30 minutes.
  • Wash the resin thoroughly with DCM (5 x 10 mL), 0.5% DIEA in DMF (3 x 10 mL), and DMF (3 x 10 mL).

4. Confirmation of Deprotection:

  • A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the removal of the Aloc group.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and relevant biological pathways.

SPPS_Workflow cluster_Boc Boc-SPPS Cycle cluster_Fmoc Fmoc-SPPS Cycle Boc_Start Boc-AA-Resin Boc_Deprotect Nα-Boc Deprotection (TFA/DCM) Boc_Start->Boc_Deprotect Boc_Neutralize Neutralization (DIEA/DCM) Boc_Deprotect->Boc_Neutralize Boc_Couple Coupling (this compound, HBTU/HOBt/DIEA) Boc_Neutralize->Boc_Couple Boc_Wash Wash (DMF/DCM) Boc_Couple->Boc_Wash Boc_Wash->Boc_Start Repeat n times Final_Cleavage_Boc Final Cleavage (HF/Anisole) Boc_Wash->Final_Cleavage_Boc Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Nα-Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Couple Coupling (Fmoc-Orn(Boc)-OH, HATU/HOAt/DIEA) Fmoc_Deprotect->Fmoc_Couple Fmoc_Wash Wash (DMF/DCM) Fmoc_Couple->Fmoc_Wash Fmoc_Wash->Fmoc_Start Repeat n times Final_Cleavage_Fmoc Final Cleavage (TFA/TIS/H₂O) Fmoc_Wash->Final_Cleavage_Fmoc

A comparison of Boc- and Fmoc-SPPS workflows for incorporating protected ornithine.

Ornithine_Signaling cluster_cell Cancer Cell Orn_Peptide Ornithine-Containing Peptide Drug GPCR GPCR Orn_Peptide->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Apoptosis Apoptosis Gene_Expression->Apoptosis Induces

A potential signaling pathway for an ornithine-containing peptide drug targeting a GPCR.

Conclusion

The choice between this compound and other protected ornithine derivatives is fundamentally linked to the overarching peptide synthesis strategy. While this compound is a viable option for Boc-SPPS, its non-orthogonal nature limits its application. For the synthesis of complex peptides requiring selective side-chain modifications, orthogonally protected derivatives such as Fmoc-Orn(Boc)-OH, Fmoc-Orn(Z)-OH, and Fmoc-Orn(Aloc)-OH, used within an Fmoc-SPPS framework, offer superior flexibility and control. The selection of the optimal protected ornithine will depend on the specific synthetic challenge, including the desired peptide sequence, the need for on-resin modifications, and considerations of cost and available deprotection methodologies. Careful consideration of these factors will enable researchers to efficiently synthesize ornithine-containing peptides for a wide range of applications in research and drug development.

References

Enhancing Peptide Stability: A Comparative Guide on the Incorporation of Boc-Orn(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides in biological systems presents a significant hurdle. Proteolytic degradation can drastically shorten a peptide's half-life, limiting its therapeutic efficacy. The strategic incorporation of non-proteinogenic amino acids, such as ornithine, using protected building blocks like Nα,Nδ-di-Boc-L-ornithine (Boc-Orn(Boc)-OH), is a key strategy to overcome this challenge.

This guide provides an objective comparison of how ornithine incorporation, facilitated by this compound, can enhance peptide stability against enzymatic degradation. We present supporting experimental data, detailed methodologies for relevant assays, and visual diagrams to elucidate the underlying principles.

The Role of Ornithine in Peptide Stability

Ornithine, a non-proteinogenic amino acid, is structurally similar to arginine and lysine. Its incorporation into a peptide sequence can disrupt the recognition sites for common proteases that typically cleave at arginine and lysine residues. This steric hindrance and altered chemical environment can significantly reduce the rate of proteolytic degradation, thereby extending the peptide's circulation half-life.

Comparative Analysis of Peptide Stability

Experimental evidence demonstrates a substantial improvement in the stability of peptides when arginine residues, which are common cleavage sites for proteases, are substituted with ornithine.

Peptide SeriesParent PeptideModificationHalf-life in Mouse SerumFold Improvement in Half-life
Oncocin Onc18Arg to Orn substitution25 minutes> 7-fold
Onc72Arg to Orn substitution3 hours
Apidaecin Api88Arg to Orn substitution< 5 minutesSignificant (exact value not specified)
Api134Arg to Orn substitutionMore stable than Api88

Table 1: Comparison of the half-life of parent peptides and their ornithine-substituted analogs in mouse serum. Data from Knappe et al., 2017.[1]

The data clearly indicates that the substitution of arginine with ornithine leads to a dramatic increase in peptide stability. In the case of the oncocin derivative Onc18, this single modification extended the half-life by more than sevenfold.[1] Similarly, the apidaecin analog Api134 showed enhanced stability over its parent peptide, Api88.[1]

Visualizing the Impact of Ornithine Incorporation

The following diagram illustrates the conceptual difference in protease susceptibility between a native peptide and an ornithine-modified peptide.

Peptide_Stability cluster_0 Native Peptide cluster_1 Ornithine-Modified Peptide Native_Peptide ...-Arg-Gly-... Protease Protease Native_Peptide->Protease Recognition & Binding Cleavage_Products Cleaved Fragments Protease->Cleavage_Products Cleavage Modified_Peptide ...-Orn-Gly-... Protease_2 Protease Modified_Peptide->Protease_2 Reduced Recognition Intact_Peptide Intact Peptide Protease_2->Intact_Peptide No Cleavage

Figure 1: Protease interaction with native vs. ornithine-modified peptides.

Experimental Protocols

Peptide Synthesis with this compound

The synthesis of ornithine-containing peptides is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols. The use of this compound allows for the straightforward incorporation of the protected ornithine residue into the growing peptide chain.

SPPS_Workflow start Start with Resin deprotection Nα-Boc Deprotection (e.g., TFA) start->deprotection coupling Amino Acid Coupling (including this compound) deprotection->coupling wash Wash coupling->wash repeat Repeat for all residues wash->repeat repeat->deprotection Next residue final_deprotection Final Deprotection & Side-Chain Cleavage (e.g., strong acid) repeat->final_deprotection Final residue cleavage Cleavage from Resin final_deprotection->cleavage purification Purification (HPLC) cleavage->purification end Pure Orn-Peptide purification->end

Figure 2: General workflow for solid-phase peptide synthesis incorporating this compound.
In Vitro Peptide Stability Assay in Serum or Plasma

This protocol outlines a general procedure to assess the stability of a peptide in a biological matrix like serum or plasma.

Materials:

  • Test peptide and control peptide

  • Human or mouse serum/plasma

  • Incubator (37°C)

  • Quenching solution (e.g., acetonitrile with 0.1% trifluoroacetic acid)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass spectrometer (optional, for metabolite identification)

Procedure:

  • Preparation: Dissolve the test and control peptides in a suitable buffer to a known concentration.

  • Incubation: Add the peptide solution to pre-warmed serum or plasma to a final desired concentration. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing the cold quenching solution to stop the enzymatic reaction and precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of the remaining intact peptide. The peak area of the peptide at each time point is compared to the peak area at time zero.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. From this plot, the half-life (t½) of the peptide can be calculated.

Stability_Assay_Workflow start Peptide in Serum/Plasma incubation Incubate at 37°C start->incubation sampling Take Aliquots at Time Points incubation->sampling quenching Quench Reaction & Precipitate Proteins sampling->quenching centrifugation Centrifuge quenching->centrifugation analysis Analyze Supernatant (HPLC) centrifugation->analysis data_analysis Calculate Half-Life analysis->data_analysis end Stability Data data_analysis->end

Figure 3: Experimental workflow for an in vitro peptide stability assay.

Conclusion

The incorporation of ornithine into peptide sequences, facilitated by the use of this compound in solid-phase peptide synthesis, is a highly effective strategy for enhancing peptide stability against proteolytic degradation. The experimental data presented in this guide clearly demonstrates the significant increase in peptide half-life that can be achieved through this modification. For researchers and drug developers, this approach offers a reliable method to improve the pharmacokinetic properties of peptide-based therapeutics, ultimately leading to more potent and effective drug candidates.

References

A Comparative Guide to the Biological Activity of Peptides Incorporating Boc-Orn(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug discovery, offering a strategy to enhance therapeutic properties such as stability, potency, and target selectivity. Among these, L-ornithine, a homolog of L-lysine, presents a unique structural motif that can influence the biological activity of peptides. This guide provides a comparative analysis of peptides containing ornithine, synthesized using Boc-Orn(Boc)-OH, against relevant alternatives, supported by experimental data.

Enhancing Antimicrobial Potency and Stability with Ornithine

The substitution of lysine with ornithine in antimicrobial peptides (AMPs) has been shown to modulate their activity and stability. A study on a Magainin 2 derivative, a well-known AMP, provides a direct comparison of the biological effects of this substitution.

Table 1: Comparison of Antimicrobial Activity and Proteolytic Stability of Magainin 2 Analogs

Peptide IDSequenceMIC (μM) vs. E. coliMIC (μM) vs. S. aureusα-Helix Content (%)Half-life (t½) in Trypsin (min)
Peptide 1 (Lys)GIGKFLHSAKKFGKAFVGEIMNS484530
Peptide 2 (Orn)GIG(Orn)FLHSA(Orn)(Orn)FG(Orn)AFVGEIMNS4845>180

Data sourced from a study on Magainin 2 derivatives, where Lysine (Lys) was substituted with Ornithine (Orn).[1]

The data clearly indicates that replacing lysine with ornithine (Peptide 2) maintained the potent antimicrobial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria, as evidenced by the identical Minimum Inhibitory Concentration (MIC) values.[1] Notably, this substitution did not alter the α-helical secondary structure, which is often crucial for the membrane-disrupting activity of many AMPs.[1]

The most significant advantage observed was the dramatic increase in proteolytic stability. Peptide 2, containing ornithine, exhibited a more than six-fold longer half-life in the presence of trypsin compared to the lysine-containing counterpart.[1] This enhanced resistance to enzymatic degradation is a critical attribute for the development of peptide therapeutics with improved in vivo efficacy. Ornithine, being a non-proteinogenic amino acid, is less recognized by proteases, thus conferring greater stability to the peptide backbone.[1]

The Role of Cationic Residues in Antimicrobial Activity

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of biological activity data.

Solid-Phase Peptide Synthesis (SPPS) of an Ornithine-Containing Peptide

The synthesis of peptides incorporating this compound is routinely achieved via Fmoc-based solid-phase peptide synthesis (SPPS). The di-Boc protected ornithine is typically used in its Fmoc-protected form, Fmoc-Orn(Boc)-OH, for seamless integration into the standard Fmoc-SPPS cycles.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_first_aa First Amino Acid Loading cluster_synthesis_cycle Peptide Chain Elongation (Iterative) cluster_cleavage Cleavage and Deprotection Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin in DMF Resin->Swell Load_AA1 Couple Fmoc-AA-OH to Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Load_AA1->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Repeat for each AA Coupling Couple Fmoc-Orn(Boc)-OH (HBTU/DIEA in DMF) Wash1->Coupling Repeat for each AA Wash2 Wash (DMF) Coupling->Wash2 Repeat for each AA Wash2->Deprotection Repeat for each AA Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleave from Resin & Remove Side-Chain Protecting Groups (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Fmoc-SPPS Workflow for Ornithine Peptides
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of an ornithine-containing antimicrobial peptide against a bacterial strain. This method is adapted from the guidelines for cationic antimicrobial peptides to ensure accuracy and reproducibility.[5][6][7][8]

Materials:

  • Test peptide (e.g., Ornithine-containing Magainin 2 analog)

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates (low-binding)

  • Sterile polypropylene tubes

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the peptide stock solution in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to prevent peptide adsorption.

  • Assay Setup:

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.

    • Add 11 µL of the 10x concentrated peptide dilutions to the corresponding wells to achieve the final desired concentrations.

    • Include a positive control well with bacteria and no peptide, and a negative control well with sterile MHB only.

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the peptide that inhibits visible growth of the microorganism. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Signaling Pathways and Potential Therapeutic Implications

The incorporation of ornithine into peptides can have implications beyond direct antimicrobial activity. Ornithine is a key intermediate in several metabolic pathways, and its increased local concentration from a peptide therapeutic could modulate these pathways.

Ornithine and the Polyamine Synthesis Pathway

Ornithine is the direct precursor to polyamines, such as putrescine, spermidine, and spermine, through the action of ornithine decarboxylase (ODC).[9] Polyamines are essential for cell growth, proliferation, and differentiation. Dysregulation of polyamine metabolism has been implicated in various diseases, including cancer.[9][10][11] An ornithine-containing peptide could, therefore, potentially influence cellular processes by modulating the local bioavailability of the substrate for polyamine synthesis.

Polyamine_Pathway Arginine Arginine Arginase Arginase Arginine->Arginase Ornithine_Peptide Ornithine-Containing Peptide Ornithine Ornithine Ornithine_Peptide->Ornithine Increased Bioavailability ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SRM Spermidine Synthase Putrescine->SRM Cellular_Effects Cell Growth, Proliferation, Differentiation Putrescine->Cellular_Effects Spermidine Spermidine SMS Spermine Synthase Spermidine->SMS Spermidine->Cellular_Effects Spermine Spermine Spermine->Cellular_Effects ODC->Putrescine SRM->Spermidine SMS->Spermine Arginase->Ornithine

Ornithine in the Polyamine Synthesis Pathway

This pathway highlights a potential mechanism by which ornithine-containing peptides could exert therapeutic effects in diseases characterized by aberrant cell proliferation. Further research is warranted to explore the direct impact of such peptides on polyamine levels and downstream cellular signaling.

Conclusion

The use of this compound in peptide synthesis provides a valuable tool for developing novel peptide therapeutics. The substitution of canonical amino acids like lysine with ornithine can significantly enhance proteolytic stability without compromising, and in some cases even improving, biological activity. This guide provides a snapshot of the current understanding and methodologies for evaluating ornithine-containing peptides. As the field of peptide therapeutics continues to evolve, the strategic incorporation of non-proteinogenic amino acids like ornithine will undoubtedly play a crucial role in the design of next-generation drugs with improved efficacy and pharmacokinetic profiles.

References

A Comparative Guide to the Conformational Analysis of Ornithine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of the three-dimensional structure and dynamics of ornithine-containing peptides is paramount for deciphering their biological function and optimizing their therapeutic potential.[1] The incorporation of ornithine can modulate antibacterial efficacy by affecting interactions with bacterial cell membranes and can be a key component in bioactive peptides like the antibiotic Gramicidin S.[1][2]

This guide provides an objective comparison of the primary analytical techniques used for the conformational analysis of these peptides, supported by experimental data and detailed methodologies.

Performance Comparison of Analytical Techniques

The choice of analytical technique is dictated by the specific structural information required, the nature of the peptide, and available resources. While Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for solution-state analysis, other methods like X-ray Crystallography, Circular Dichroism (CD) Spectroscopy, and Mass Spectrometry (MS) provide complementary and crucial information.[1][3] In solution, most peptides exist as an ensemble of multiple flexible conformations; therefore, a combination of experimental and computational methods is often necessary to determine the dominant conformers and their populations.[3][4]

Table 1: Quantitative Comparison of Major Characterization Techniques
ParameterNMR SpectroscopyX-ray CrystallographyCircular Dichroism (CD)Mass Spectrometry (MS)
Primary Information 3D solution structure, dynamics, intermolecular interactions[1][5]High-resolution 3D solid-state structure[1]Secondary structure estimation (α-helix, β-sheet, random coil)[1][6]Molecular weight, sequence, and connectivity[1]
Sample State Solution (near-physiological conditions)[1]Crystalline solid[1]Solution[1]Gas phase (after ionization)[1]
Structural Resolution Medium to High (typically an ensemble with backbone RMSD < 1 Å)[1]Very High (often < 2 Å)[1]Low (provides percentage estimates)[1]Low (infers topology, not 3D structure)[1]
Key Advantage Provides information on conformational dynamics and flexibility in solution.[5][7]Delivers a single, high-resolution static structure.Rapid assessment of secondary structure and conformational changes.[6]High sensitivity; can characterize cyclic peptides via the "ornithine effect".[8]
Key Limitation Can be challenging for large peptides; structure represents an average of conformers.[3][5]Requires crystal formation, which is not always possible; crystal packing can influence conformation.[1]Provides no atomic-level detail; side-chain absorption can interfere with analysis.[9]Provides limited information about 3D conformation.[1]

Experimental Workflow and Data Integration

A comprehensive conformational analysis typically integrates multiple techniques. An initial characterization using Mass Spectrometry and CD spectroscopy can confirm the peptide's purity, sequence, and overall fold.[1] This information then guides more intensive high-resolution techniques like NMR or X-ray crystallography, with computational modeling used to refine the final structures.[1][10]

cluster_0 Initial Characterization cluster_1 High-Resolution Structure cluster_2 Analysis & Refinement MS Mass Spectrometry (Purity, Sequence) NMR NMR Spectroscopy (Solution Structure, Dynamics) MS->NMR Confirm Sequence CD CD Spectroscopy (Secondary Structure) CD->NMR Guide NMR Strategy COMP Computational Modeling (Conformational Search, Refinement) NMR->COMP Provide Restraints XRAY X-ray Crystallography (Solid-State Structure) XRAY->COMP Provide Template COMP->NMR Refine Ensemble

A typical workflow for peptide structural characterization.

Case Study: Gramicidin S Conformation

Gramicidin S, a cyclic decapeptide antibiotic containing two ornithine residues, serves as an excellent case study for comparing techniques.[1] Both NMR and X-ray crystallography have been used to determine its structure, revealing a well-defined β-sheet conformation. However, subtle but significant differences exist between the solution and solid-state structures, particularly in the orientation and flexibility of the side chains.[1]

Table 2: Comparative Structural Data for Gramicidin S
ParameterNMR Spectroscopy (in solution)X-ray Crystallography (solid-state)
Backbone Conformation Antiparallel β-sheet with two β-turnsAntiparallel β-sheet with two β-turns
Backbone RMSD An ensemble of structures is generated with a backbone RMSD of < 1 Å.[1]A single, static structure is produced.[1]
Ornithine Side Chain Exhibits greater conformational flexibility and averaging.[1]Conformation is fixed by crystal packing forces.[1]
Environment Reflects the peptide's structure in a membrane-mimicking or solution environment.[1]Reflects the peptide's structure in a highly ordered, dehydrated crystal lattice.[1]

The "Ornithine Effect" in Mass Spectrometry

A unique aspect of ornithine-containing peptides is the "ornithine effect," which can be exploited for sequencing using tandem mass spectrometry (MS/MS).[8][11] Upon activation in the mass spectrometer, the ornithine side-chain amine attacks the peptide backbone, promoting a highly specific cleavage of the adjacent amide bond C-terminal to the ornithine residue.[8][11] This process is particularly useful for characterizing cyclic or stapled peptides, as it provides a predictable site for ring opening.[8]

cluster_0 Mechanism of the Ornithine Effect START Ornithine-Containing Peptide Ion ACTIVATION Collision-Induced Dissociation (CID) START->ACTIVATION CYCLIZATION Side-Chain Amine Attacks Backbone ACTIVATION->CYCLIZATION CLEAVAGE Specific Cleavage C-Terminal to Ornithine CYCLIZATION->CLEAVAGE PRODUCTS Lactam-Containing b-ion + Complementary y-ion CLEAVAGE->PRODUCTS

The "ornithine effect" fragmentation pathway in MS/MS.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data.[1]

Protocol 1: NMR-Based 3D Structure Determination

This protocol outlines the general steps for determining the three-dimensional structure of an ornithine-containing cyclic peptide in solution.[1]

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a final concentration of 1-5 mM.

    • Adjust the pH to a value where the peptide is stable and amide proton exchange is minimized (typically pH 4-6).[1]

    • Transfer the solution to a high-quality NMR tube.[1]

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (≥ 600 MHz).[1]

    • 1D ¹H Spectrum: To check sample purity and concentration.[1]

    • 2D TOCSY (Total Correlation Spectroscopy): To identify proton spin systems belonging to individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons, helping to confirm residue assignments.

  • Data Processing and Structure Calculation:

    • Process the raw NMR data using software such as NMRPipe.[1]

    • Analyze the processed spectra using software like NMRView or CARA to assign all proton resonances to specific atoms in the peptide sequence.[1]

    • Integrate the cross-peaks in the NOESY spectrum to generate a list of interproton distance restraints.[1]

    • Use the distance and any available dihedral angle restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.[1]

    • Validate the quality of the final ensemble of structures using established metrics.[1]

Protocol 2: Circular Dichroism (CD) Spectroscopy

This protocol describes the steps for assessing the secondary structure of an ornithine-containing peptide.

  • Sample Preparation:

    • Dissolve the peptide in a suitable buffer (e.g., phosphate buffer) that does not have high absorbance in the far-UV region.

    • Prepare a series of peptide concentrations (e.g., 10 µM to 200 µM) to ensure the signal is within the optimal range of the instrument.

  • Data Acquisition:

    • Use a CD spectropolarimeter and quartz cuvettes with appropriate path lengths (e.g., 0.1 cm).

    • Record CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25 °C).

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

  • Data Analysis:

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Analyze the resulting spectrum to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution algorithms available in standard analysis software. The shape of the spectrum is indicative of the secondary structure: α-helices show characteristic negative bands around 222 and 208 nm, while β-sheets show a negative band around 218 nm.[12][13]

References

A Comparative Guide to Orthogonally Protected Ornithine Derivatives in Peptide Design: Alternatives to Boc-Orn(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acids is paramount to achieving high-purity, complex peptides. While Boc-Orn(Boc)-OH has its applications, the landscape of peptide chemistry has largely shifted towards the more versatile Fmoc/tBu strategy. This guide provides an objective comparison of commonly employed orthogonally protected ornithine derivatives that serve as alternatives to this compound, offering enhanced flexibility in peptide design, particularly for the synthesis of cyclic peptides, branched peptides, and peptides requiring site-specific modifications.

This guide presents a comprehensive overview of key alternatives, including those with Alloc, Mtt, Dde, and ivDde side-chain protecting groups. We will delve into their performance, supported by available experimental data, and provide detailed protocols for their selective on-resin deprotection.

Performance Comparison of Ornithine Side-Chain Protecting Groups

The choice of a side-chain protecting group for ornithine is a critical decision that dictates the synthetic strategy. The ideal protecting group should be stable throughout the peptide chain elongation and allow for selective removal under conditions that do not affect the N-terminal Fmoc group, other side-chain protecting groups, or the resin linkage. The following tables summarize the key characteristics and performance of common orthogonal protecting groups for the ornithine side-chain in Fmoc-based SPPS.

Protecting GroupStructureDeprotection ConditionsKey AdvantagesPotential Disadvantages
Boc tert-ButoxycarbonylMild acid (e.g., 20-50% TFA in DCM)Stable to piperidine; well-established.Not orthogonal to other acid-labile groups (e.g., tBu, Trt).
Alloc AllyloxycarbonylPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) in DCM.[1]Orthogonal to both acid- and base-labile groups.[1]Requires use of a metal catalyst which must be thoroughly removed.
Mtt 4-MethyltritylVery mild acid (e.g., 1-2% TFA in DCM).[2]Highly acid-labile, allowing for selective deprotection in the presence of more robust acid-labile groups.May not be stable enough for very long syntheses with repeated mild acid exposures.
Dde 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl2% Hydrazine in DMF.[1][3]Orthogonal to both acid- and base-labile groups.Can be prone to migration and partial loss during long syntheses.[4]
ivDde 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl2-5% Hydrazine in DMF.[3][5][6]More stable than Dde, with less risk of migration.[4]Can be more difficult to remove than Dde, especially in aggregated sequences.[7]

Quantitative Performance Data

While comprehensive head-to-head comparisons are limited in the literature, data from various studies provide insights into the purity of peptides synthesized using different orthogonal protecting groups. The following table presents purity data for branched variants of the HIV-1 antibody epitope gp41659–671, synthesized using different lysine (and by extension, ornithine) protecting groups.

Protecting Group on LysinePurity of Branched PeptideReference
Lys(Mmt)79%[6]
Lys(Alloc)82%[6]
Lys(ivDde)93%[6]

Note: Peptide purity is sequence-dependent and can be influenced by various factors including coupling efficiency, deprotection conditions, and purification methods. The data above should be considered as a representative example.

Experimental Protocols

Detailed and reliable protocols are crucial for the successful implementation of orthogonal protection strategies. The following sections provide step-by-step methodologies for the selective on-resin deprotection of the most common ornithine side-chain protecting groups.

Protocol 1: Selective On-Resin Deprotection of Alloc-Ornithine

This protocol outlines the removal of the Alloc protecting group using a palladium(0) catalyst.[1][8]

Materials:

  • Fmoc-peptide-resin containing Orn(Alloc)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Swell the peptide-resin in anhydrous DCM under an inert atmosphere.

  • In a separate flask, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in anhydrous DCM.

  • Add phenylsilane (10-20 equivalents) to the palladium solution.

  • Add the resulting catalyst solution to the resin.

  • Agitate the mixture at room temperature for 20-30 minutes.[1]

  • Drain the solution and wash the resin thoroughly with DCM.

  • Repeat the treatment with a fresh catalyst solution if deprotection is incomplete, which can be monitored by HPLC analysis of a small, cleaved sample.

  • After complete deprotection, wash the resin extensively with DCM and then with DMF to prepare for the next coupling step.

Protocol 2: Selective On-Resin Deprotection of Mtt-Ornithine

This protocol describes the removal of the highly acid-labile Mtt group.[2][9]

Materials:

  • Fmoc-peptide-resin containing Orn(Mtt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional scavenger)

Procedure:

  • Swell the peptide-resin in DCM.

  • Prepare a deprotection solution of 1-2% TFA in DCM. A small amount of scavenger such as TIS (e.g., 5%) can be included to quench the liberated trityl cations.[9]

  • Treat the resin with the deprotection solution for 2-5 minutes at room temperature with agitation. The solution will typically turn yellow, indicating the release of the Mtt cation.

  • Drain the solution and wash the resin with DCM.

  • Repeat the treatment with fresh deprotection solution until the yellow color is no longer observed.

  • Wash the resin thoroughly with DCM to remove residual acid.

  • Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DMF.

  • Wash the resin with DMF to prepare for the subsequent reaction.

Protocol 3: Selective On-Resin Deprotection of Dde/ivDde-Ornithine

This protocol details the removal of Dde and ivDde protecting groups using hydrazine.[1][3]

Materials:

  • Fmoc-peptide-resin containing Orn(Dde) or Orn(ivDde)

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF.

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For ivDde, the concentration can be increased to 5% for more efficient removal.[5][6]

  • Treat the resin with the hydrazine solution for 3-10 minutes at room temperature with agitation.[1][10]

  • Drain the solution.

  • Repeat the hydrazine treatment 2-3 times until deprotection is complete. Progress can be monitored by HPLC analysis of a small, cleaved sample.

  • Wash the resin thoroughly with DMF to remove residual hydrazine and byproducts.

Visualizing Workflows and Biological Context

To provide a clearer understanding of the synthetic strategies and the biological relevance of ornithine-containing peptides, the following diagrams have been generated using Graphviz.

experimental_workflow start Start: Fmoc-Peptide-Resin deprotection Selective Side-Chain Deprotection start->deprotection modification On-Resin Modification (e.g., Cyclization, Branching) deprotection->modification Free Side-Chain cleavage Final Cleavage & Deprotection modification->cleavage end Purified Modified Peptide cleavage->end

Caption: General experimental workflow for the synthesis of modified peptides using orthogonal protecting groups.

The strategic incorporation of ornithine is often linked to its role as a precursor in critical biological pathways, such as polyamine biosynthesis.

polyamine_biosynthesis Arginine Arginine Ornithine Ornithine Arginine->Ornithine Urea Cycle Putrescine Putrescine Ornithine->Putrescine CO2 ODC Spermidine Spermidine Putrescine->Spermidine decarboxylated S-adenosylmethionine SpdS Spermine Spermine Spermidine->Spermine decarboxylated S-adenosylmethionine SpmS ODC Ornithine Decarboxylase (ODC) Arginase Arginase SpdS Spermidine Synthase SpmS Spermine Synthase

Caption: Simplified schematic of the polyamine biosynthesis pathway, highlighting the central role of ornithine.[11]

Conclusion

While Fmoc-Orn(Boc)-OH remains a viable option for straightforward peptide synthesis, the alternatives presented in this guide offer a significant expansion of the synthetic chemist's toolkit. The use of orthogonal protecting groups such as Alloc, Mtt, Dde, and ivDde enables the design and synthesis of complex peptides with a high degree of control and specificity. The selection of the most appropriate protected ornithine derivative should be based on a careful consideration of the overall synthetic strategy, the nature of the target peptide, and the specific on-resin modifications required. By understanding the performance characteristics and employing the detailed protocols provided, researchers can confidently incorporate these versatile building blocks into their peptide design workflows to advance their scientific and drug discovery endeavors.

References

Safety Operating Guide

Proper Disposal of Boc-orn(boc)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear the appropriate Personal Protective Equipment (PPE). Although specific hazard data for Boc-orn(boc)-OH is limited, it is prudent to handle it with care to mitigate any potential risks.[1]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glassesTo prevent eye irritation from potential dust particles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential irritation.[1]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.To avoid inhalation of dust which may cause respiratory tract irritation.[1]
Body Protection Laboratory coatTo prevent contamination of personal clothing.[1]
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.To prevent accidental ingestion.[1]

All handling of solid this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company.[1] Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.[1]

1. Waste Identification and Segregation:

  • Solid Waste: Collect all solid waste containing this compound, including residual product and contaminated consumables (e.g., weighing paper, gloves, and spatulas), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: If this compound is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used.[1]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. It should be segregated from incompatible materials, particularly strong oxidizing agents.[1]

2. Containerization and Labeling:

  • Use a designated and clearly labeled waste container.

  • The waste container label should include the full chemical name, "this compound," and any relevant institutional tracking numbers.[1] Clearly indicate that it is chemical waste.[1]

3. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for chemical waste accumulation.[1]

4. Final Disposal:

  • Arrange for the pickup of the hazardous waste container with your institution's Environmental Health and Safety (EHS) office or their designated licensed chemical waste disposal contractor.[1]

  • The final disposal will likely involve incineration at a permitted facility to ensure the complete destruction of the compound.[1]

Below is a workflow diagram illustrating the proper disposal procedure for this compound.

Workflow for Proper Disposal of this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Collect Solid Waste in Labeled Container A->B C Collect Liquid Waste in Labeled Container A->C D Segregate from Incompatible Materials B->D C->D E Store in Designated Cool, Dry, Well-Ventilated Area D->E F Contact EHS or Licensed Disposal Contractor E->F G Arrange for Waste Pickup F->G H Incineration at Permitted Facility G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Boc-orn(boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Nα,Nδ-bis(tert-butoxycarbonyl)-L-ornithine (Boc-orn(boc)-OH) was not available. The following guidance is based on safety information for structurally similar compounds and general best practices for handling laboratory chemicals. It is imperative to handle this compound with care and adhere to all institutional and local safety regulations.

This guide provides essential safety protocols, handling procedures, and disposal plans for this compound to ensure the safety of researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

PropertyValue
CAS Number 57133-29-6
Molecular Formula C₁₅H₂₈N₂O₆
Molecular Weight 332.4 g/mol
Purity ≥ 98% (HPLC)
Appearance White crystalline powder
Melting Point 117-124 °C
Optical Rotation [a]D²⁰ = -7 ± 2º (c=1 in DMF)
Storage Temperature 0-8 °C
Immediate Safety and Personal Protective Equipment (PPE)

While specific toxicological data for this compound is limited, it is prudent to treat it as a potentially hazardous substance. The primary risks are associated with inhalation of dust particles, and skin or eye contact.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or glasses with side shields are mandatory to prevent eye contact with dust particles.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn to prevent skin contact.[1] Gloves must be inspected for integrity before each use.

  • Body Protection: A standard laboratory coat is required to protect clothing and skin from potential contamination.

  • Respiratory Protection: If handling the solid in a way that may generate dust, a NIOSH-approved N95 dust mask or equivalent respirator is recommended.[1] All handling of the solid should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Operational Plan: Step-by-Step Handling Procedure

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3] The recommended storage temperature is between 0-8°C.

  • Ensure the container is tightly sealed.

2. Weighing and Solution Preparation:

  • Perform all weighing and handling of the solid compound within a chemical fume hood to minimize inhalation exposure.[2]

  • Use a spatula for transferring the powder. Avoid creating dust clouds.

  • When preparing solutions, add the solid to the solvent slowly. This compound is soluble in organic solvents like methanol.[1]

3. Experimental Use:

  • Handle all solutions containing this compound with the same level of precaution as the solid material.

  • Avoid contact with skin, eyes, and clothing.[1]

  • In case of accidental contact, follow the first aid measures outlined below.

4. First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical advice.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Disposal Plan

All waste containing this compound, including unused material, contaminated consumables, and solutions, must be treated as hazardous chemical waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including residual powder and contaminated items (e.g., weighing paper, gloves, spatulas), in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect any solutions containing this compound in a sealed and appropriately labeled container that is compatible with the solvent used.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

2. Labeling and Storage of Waste:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Nα,Nδ-bis(tert-butoxycarbonyl)-L-ornithine".

  • Store the sealed waste container in a designated, secure, and well-ventilated chemical waste storage area.

3. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5]

  • Under no circumstances should this chemical or its waste be disposed of in the general trash or poured down the drain.[1]

Visual Workflow for Safe Handling of this compound

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_disposal Waste Management and Disposal start Start: Receive Chemical storage Store at 0-8°C in a dry, well-ventilated area start->storage Inspect Container ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - N95 Respirator (if dust) storage->ppe handling Handle solid in a chemical fume hood ppe->handling experiment Conduct Experiment handling->experiment waste_gen Waste Generated experiment->waste_gen solid_waste Solid Waste Collection (Contaminated PPE, etc.) waste_gen->solid_waste liquid_waste Liquid Waste Collection (Solutions) waste_gen->liquid_waste label_waste Label Waste Container: 'Hazardous Waste - this compound' solid_waste->label_waste liquid_waste->label_waste store_waste Store waste in a designated secure area label_waste->store_waste disposal Arrange for professional disposal via EHS store_waste->disposal end End of Process disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-orn(boc)-OH
Reactant of Route 2
Reactant of Route 2
Boc-orn(boc)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.